molecular formula C11H16ClNO B586210 6-APDB hydrochloride CAS No. 1281872-58-9

6-APDB hydrochloride

カタログ番号: B586210
CAS番号: 1281872-58-9
分子量: 213.70 g/mol
InChIキー: WDSLGCCKLAJZGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-APDB, known more formally as 2,3-dihydro-α-methyl-6-benzofuranethanamine, is an analog of the psychedelic drugs MDA and 6-APB. This compound fully substitutes for the entactogen MBDB in animal drug-discrimination studies and blocks the reuptake of serotonin (IC50 = 322 nM) more potently than dopamine and norepinephrine (IC50s = 1,997 and 980 nM, respectively) by rat synaptosomes. This product is intended for forensic and research applications.

特性

IUPAC Name

1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-3,7-8H,4-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSLGCCKLAJZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(CCO2)C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347782
Record name 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281872-58-9
Record name 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-APDB Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-APDB hydrochloride, a benzofuran (B130515) derivative of interest in neuropharmacological research. It details the compound's chemical identity, including its CAS number and IUPAC name, and presents a compilation of its pharmacological, synthetic, and analytical data. This document is intended to serve as a comprehensive resource for professionals in research and drug development, offering detailed experimental protocols and a visual representation of its primary mechanism of action.

Chemical Identification

1.1. CAS Number: 1281872-58-9[1]

1.2. IUPAC Name: 2,3-dihydro-α-methyl-6-benzofuranethanamine, monohydrochloride[1]

1.3. Synonyms: 6-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride, EMA-3, 4-desoxy-MDA[2]

1.4. Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₅NO • HCl[1]
Molecular Weight213.7 g/mol [1]
AppearanceCrystalline solid[1]
Purity≥95%
SolubilityDMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 1 mg/mL[1]
λmax205, 285 nm[1]

Pharmacology

6-APDB is recognized as an entactogen of the phenethylamine, amphetamine, and dihydrobenzofuran families. Its primary mechanism of action is the inhibition of monoamine reuptake.

2.1. Monoamine Transporter Inhibition

In vitro studies have demonstrated that 6-APDB inhibits the reuptake of serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). The reported IC₅₀ values are summarized in the table below.

Table 2: In Vitro Monoamine Transporter Inhibition by 6-APDB

TransporterIC₅₀ (nM)Reference
Serotonin (SERT)322[3]
Dopamine (DAT)1,997[3]
Norepinephrine (NET)980[3]

2.2. In Vivo Studies

Animal drug discrimination studies have shown that 6-APDB fully substitutes for MBDB and MMAI, but not for amphetamine or LSD.[3]

Experimental Protocols

3.1. Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)

The following is a representative synthetic route based on literature descriptions. For exact experimental details, refer to the cited primary literature.

A synthetic route to 6-APDB has been described, and a visual representation of a plausible synthesis is provided below.[4][5]

3.2. Analytical Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is based on parameters from a SWGDRUG monograph and may require optimization.[2]

  • Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a solution of 0.5N NaOH in chloroform.[2]

  • Instrument: Gas chromatograph coupled to a mass spectrometer.[2]

  • Column: DB-1 MS, 30 m x 0.25 mm x 0.25 µm.[2]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[2]

  • Temperatures:

    • Injector: 280°C[2]

    • MSD Transfer Line: 280°C

    • MS Source: 230°C

    • MS Quadrupole: 150°C

  • Oven Program:

    • Initial temperature of 100°C for 1.0 min.

    • Ramp to 300°C at a rate of 12°C/min.

    • Hold at 300°C for 9.0 min.

  • Injection: 1 µL injection with a split ratio of 20:1.[2]

  • MS Parameters:

    • Mass Scan Range: 34-550 amu

    • Threshold: 100

    • Acquisition Mode: Scan

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol is based on parameters from a SWGDRUG monograph and may require optimization.[2]

  • Sample Preparation: Dissolve approximately 10 mg of the analyte in D₂O containing TMS as a 0 ppm reference and maleic acid as a quantitative internal standard.[2]

  • Instrument: 400 MHz NMR spectrometer with a proton detection probe.[2]

  • Parameters:

    • Spectral Width: At least -3 ppm to 13 ppm.[2]

    • Pulse Angle: 90°.[2]

    • Delay Between Pulses: 45 seconds.[2]

    • Number of Scans (NT): 8.[2]

3.3. In Vitro Monoamine Transporter Reuptake Inhibition Assay

This is a general protocol for a fluorescence-based monoamine reuptake inhibition assay using HEK293 cells and may require adaptation for specific experimental conditions.[6]

  • Cell Culture: Maintain HEK293 cells stably expressing human SERT, DAT, or NET in appropriate culture medium.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer).

    • Pre-incubate the cells with varying concentrations of this compound or control compounds for a specified time (e.g., 15 minutes) at 37°C.[7]

    • Add a fluorescent monoamine transporter substrate to initiate the uptake reaction.

    • Monitor the fluorescence signal over time using a microplate reader.

    • Calculate the rate of uptake and determine the IC₅₀ values by fitting the data to a dose-response curve.

Mechanism of Action: Signaling Pathway

The primary pharmacological action of 6-APDB is the inhibition of monoamine reuptake at the presynaptic terminal. This leads to an increase in the extracellular concentration of neurotransmitters such as serotonin, dopamine, and norepinephrine, thereby enhancing neurotransmission.

References

An In-Depth Technical Guide to the Mechanism of Action of 6-APDB Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride (6-APDB HCl) is a synthetic entactogen of the phenethylamine (B48288) and dihydrobenzofuran classes. Structurally related to 3,4-methylenedioxyamphetamine (MDA), it is an analogue where the 4-position oxygen of the methylenedioxy ring is replaced by a methylene (B1212753) bridge.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 6-APDB, focusing on its interactions with monoamine transporters and serotonin (B10506) receptors. Due to the limited availability of detailed quantitative data for 6-APDB, this guide also includes comparative data for the structurally similar and more extensively studied compound, 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), to provide a more complete pharmacological context.

Core Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism of action of 6-APDB involves its interaction with monoamine transporters, specifically the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). 6-APDB acts as both a reuptake inhibitor and a releasing agent of these key neurotransmitters.[1]

Monoamine Reuptake Inhibition

6-APDB has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine with varying potencies. The in vitro inhibitory concentrations (IC50) are summarized in the table below.

Compound Serotonin Transporter (SERT) IC50 (nM) Dopamine Transporter (DAT) IC50 (nM) Norepinephrine Transporter (NET) IC50 (nM)
6-APDB 322[1]1,997[1]980[1]

Data derived from in vitro studies.

Monoamine Release
Compound Serotonin Release EC50 (nM) Dopamine Release EC50 (nM) Norepinephrine Release EC50 (nM)
6-APB 36[2]10[2]14

Data derived from studies on rat brain synaptosomes.[2]

Interaction with Serotonin Receptors

While the primary effects of 6-APDB are mediated through its actions on monoamine transporters, it is also reported to have activity at serotonin receptors.[1] Specific binding affinities (Ki values) and functional activities (EC50 values) for 6-APDB at various serotonin receptor subtypes are not well-documented. To provide insight into its potential receptor interactions, the more detailed receptor binding profile of 6-APB is provided below.

Receptor 6-APB Ki (nM) 6-APB Functional Activity
5-HT2A -Partial Agonist
5-HT2B 3.7[3]Full Agonist[3]
5-HT2C -Agonist
α2C-adrenergic 45[3]-

Data for 6-APB.[3]

Signaling Pathways

Monoamine Transporter Modulation

The interaction of 6-APDB with monoamine transporters leads to an increase in the synaptic concentration of serotonin, dopamine, and norepinephrine. This is achieved through two primary mechanisms: blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, and promoting their release from the presynaptic terminal.

Monoamine_Transporter_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 6-APDB 6-APDB Monoamines_Cytoplasm 5-HT, DA, NE 6-APDB->Monoamines_Cytoplasm Promotes Release SERT SERT 6-APDB->SERT Inhibits Reuptake DAT DAT 6-APDB->DAT Inhibits Reuptake NET NET 6-APDB->NET Inhibits Reuptake Vesicle Vesicle Vesicle->Monoamines_Cytoplasm Release Monoamines_in_Vesicle 5-HT, DA, NE Synaptic_Cleft Increased 5-HT, DA, NE Monoamines_Cytoplasm->Synaptic_Cleft Release SERT->Monoamines_Cytoplasm Reuptake DAT->Monoamines_Cytoplasm Reuptake NET->Monoamines_Cytoplasm Reuptake Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Activation

Fig. 1: 6-APDB's action on monoamine transporters.
Postulated Serotonin Receptor Signaling (Based on 6-APB Data)

Given 6-APB's potent agonism at the 5-HT2B receptor and partial agonism at the 5-HT2A receptor, it is plausible that 6-APDB may have similar activities. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Serotonin_Receptor_Signaling 6-APDB 6-APDB 5-HT2_Receptor 5-HT2A/2B Receptor (Postulated) 6-APDB->5-HT2_Receptor Agonist Binding Gq_11 Gq/11 Protein 5-HT2_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Effects Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Fig. 2: Postulated 5-HT2 receptor signaling for 6-APDB.

Experimental Protocols

The following are generalized protocols representative of the methods used to characterize the pharmacology of compounds like 6-APDB.

Monoamine Transporter Reuptake Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.

Reuptake_Inhibition_Assay cluster_workflow Experimental Workflow Start Start Cell_Culture Culture HEK293 cells expressing hSERT, hDAT, or hNET Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Incubation Incubate with varying concentrations of 6-APDB Plating->Incubation Add_Radioligand Add radiolabeled substrate ([3H]5-HT, [3H]DA, or [3H]NE) Incubation->Add_Radioligand Stop_Reaction Stop uptake by washing with ice-cold buffer Add_Radioligand->Stop_Reaction Lysis Lyse cells Stop_Reaction->Lysis Scintillation_Counting Measure radioactivity using a scintillation counter Lysis->Scintillation_Counting Data_Analysis Calculate IC50 values Scintillation_Counting->Data_Analysis End End Data_Analysis->End Release_Assay cluster_workflow Experimental Workflow Start Start Synaptosome_Prep Prepare synaptosomes from rat brain tissue Start->Synaptosome_Prep Preloading Preload synaptosomes with radiolabeled monoamine Synaptosome_Prep->Preloading Washing Wash to remove excess radiolabel Preloading->Washing Incubation Incubate with varying concentrations of 6-APDB Washing->Incubation Supernatant_Collection Collect supernatant containing released monoamine Incubation->Supernatant_Collection Scintillation_Counting Measure radioactivity in supernatant Supernatant_Collection->Scintillation_Counting Data_Analysis Calculate EC50 values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

The Pharmacological Profile of 6-APDB Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride (6-APDB HCl) is a synthetic entactogen of the phenethylamine (B48288) and dihydrobenzofuran classes. First synthesized and evaluated in 1993 by a team led by David E. Nichols at Purdue University, it was investigated as a potential non-neurotoxic analogue of 3,4-methylenedioxyamphetamine (MDA).[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of 6-APDB hydrochloride, summarizing its interactions with monoamine transporters and serotonin (B10506) receptors. The available data on its mechanism of action, supported by in vitro and in vivo studies, are presented alongside detailed experimental methodologies.

Introduction

6-APDB, also known as 4-desoxy-MDA, is a rigid analogue of MDA where the methylenedioxy ring is replaced by a dihydrobenzofuran moiety.[2] This structural modification was intended to restrict the conformational flexibility of the molecule and to probe the steric and electronic requirements of the serotonin 5-HT receptors and monoamine transporters. As a research chemical, 6-APDB has been characterized as a stimulant and entactogen, with subjective effects in humans reportedly similar to those of MDMA.[3] This guide aims to consolidate the available scientific data on the pharmacological properties of this compound to serve as a resource for researchers in pharmacology, neuroscience, and drug development.

Pharmacodynamics

The primary mechanism of action of 6-APDB is the inhibition of the reuptake of serotonin, dopamine (B1211576), and norepinephrine (B1679862) by their respective transporters. It also demonstrates activity as a monoamine releasing agent.[1][3]

Monoamine Transporter Interactions

In vitro studies have demonstrated that 6-APDB inhibits the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET). The inhibitory potency (IC50) of 6-APDB at these transporters has been determined in rat brain synaptosomes.[2]

Table 1: Monoamine Transporter Inhibition by this compound [2]

TransporterIC50 (nM)
Serotonin (SERT)322
Dopamine (DAT)1,997
Norepinephrine (NET)980

These values indicate a preferential, though not highly selective, inhibition of the serotonin transporter over the catecholamine transporters. The profile is somewhat similar to that of MDA.[2]

Serotonin Receptor Interactions

While detailed receptor binding affinity (Ki) and functional activity (EC50, Emax) data for a wide range of receptors for 6-APDB are limited, it is known to have activity at serotonin receptors.[2] For comparison, its unsaturated analogue, 6-APB, is a potent agonist at the 5-HT2B receptor and a partial agonist at the 5-HT2A receptor.[4] Given the structural similarity, it is plausible that 6-APDB shares some of these receptor interactions. Further research is required to fully characterize the receptor binding profile of 6-APDB.

Mechanism of Action

6-APDB functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a monoamine releasing agent (MRA).[1][3]

As a reuptake inhibitor , 6-APDB binds to the extracellular side of the monoamine transporters (SERT, DAT, and NET), blocking the reabsorption of serotonin, dopamine, and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, enhancing their signaling.

As a releasing agent , 6-APDB is transported into the presynaptic neuron by the monoamine transporters. Once inside, it disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2) and collapsing the pH gradient across the vesicle membrane. This causes an efflux of monoamines from the vesicles into the cytoplasm. The increased cytoplasmic concentration of monoamines then leads to their non-exocytotic release into the synaptic cleft through a reversal of the direction of transport by SERT, DAT, and NET.

Mechanism_of_Action Figure 1: Mechanism of Action of 6-APDB cluster_presynaptic Presynaptic Neuron cluster_transporter Vesicle Synaptic Vesicle VMAT2 VMAT2 Monoamines_Vesicle Monoamines_Cytoplasm VMAT2->Monoamines_Cytoplasm Efflux Transporter Monoamine Transporter (SERT, DAT, NET) Monoamines_Cytoplasm->Transporter Reverse Transport (Release) APDB_in 6-APDB APDB_in->VMAT2 Inhibits APDB_out 6-APDB APDB_out->Transporter Binds & Enters Monoamines_Synapse Monoamines_Synapse->Transporter Reuptake Blocked

Figure 1: Mechanism of Action of 6-APDB. 6-APDB acts as both a reuptake inhibitor and a releasing agent of monoamine neurotransmitters.

In Vivo Studies

Animal studies have been conducted to investigate the behavioral effects of 6-APDB. In drug discrimination studies in rats, 6-APDB has been shown to fully substitute for 3,4-methylenedioxy-N-methylamphetamine (MDMA), indicating that it produces similar subjective effects.[2] This suggests that 6-APDB possesses entactogenic properties.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

The following is a general protocol for determining the IC50 values of a compound at monoamine transporters, based on standard methodologies.

Objective: To measure the concentration of this compound required to inhibit 50% of the uptake of radiolabeled monoamines into rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for SERT, and hypothalamus for NET)

  • [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine

  • This compound

  • Scintillation counter

  • Glass fiber filters

  • Appropriate buffers and reagents

Procedure:

  • Synaptosome Preparation: Homogenize dissected brain regions in a sucrose (B13894) buffer and centrifuge to isolate synaptosomes. Resuspend the synaptosomal pellet in a suitable assay buffer.

  • Incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound for a specified time at 37°C.

  • Uptake Initiation: Initiate monoamine uptake by adding the respective [³H]-labeled neurotransmitter to the incubation mixture.

  • Termination of Uptake: After a short incubation period, terminate the uptake reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of this compound compared to control (no drug). Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Uptake_Inhibition_Workflow Figure 2: Monoamine Transporter Uptake Inhibition Assay Workflow A Synaptosome Preparation B Pre-incubation with 6-APDB HCl A->B C Addition of [³H]-Monoamine B->C D Incubation C->D E Rapid Filtration D->E F Scintillation Counting E->F G Data Analysis (IC50 Determination) F->G

Figure 2: Monoamine Transporter Uptake Inhibition Assay Workflow.

Drug Discrimination Study

The following is a generalized protocol for a drug discrimination study in rats.

Objective: To determine if 6-APDB produces subjective effects similar to a known drug of abuse (e.g., MDMA).

Apparatus:

  • Two-lever operant conditioning chambers

  • Food pellet dispensers

Procedure:

  • Training: Train rats to press one of two levers for a food reward. Then, train them to discriminate between an injection of a training drug (e.g., MDMA) and a vehicle injection. On days when the training drug is administered, responses on one lever (the "drug" lever) are rewarded. On days when the vehicle is administered, responses on the other lever (the "vehicle" lever) are rewarded. Training continues until the rats reliably press the correct lever.

  • Substitution Test: Once the discrimination is learned, administer different doses of this compound to the rats and place them in the operant chamber. Both levers are active, but no rewards are given.

  • Data Collection: Record the number of presses on both the "drug" and "vehicle" levers.

  • Data Analysis: Calculate the percentage of responses on the "drug" lever for each dose of 6-APDB. Full substitution is considered to have occurred if the percentage of responses on the drug lever is 80% or greater.

Drug_Discrimination_Logic Figure 3: Drug Discrimination Study Logic cluster_training Training Phase cluster_testing Testing Phase Training Drug (e.g., MDMA) Training Drug (e.g., MDMA) Press 'Drug' Lever Press 'Drug' Lever Training Drug (e.g., MDMA)->Press 'Drug' Lever Vehicle Vehicle Press 'Vehicle' Lever Press 'Vehicle' Lever Vehicle->Press 'Vehicle' Lever Reward Reward Press 'Drug' Lever->Reward Press 'Vehicle' Lever->Reward 6-APDB HCl 6-APDB HCl Lever Choice Lever Choice 6-APDB HCl->Lever Choice Full Substitution Full Substitution Lever Choice->Full Substitution >80% 'Drug' Lever No Substitution No Substitution Lever Choice->No Substitution <20% 'Drug' Lever

Figure 3: Drug Discrimination Study Logic.

Synthesis

The synthesis of 6-APDB was first described by Monte et al. (1993). A general outline of a synthetic route to aminopropyl-dihydrobenzofurans involves the formation of a suitable dihydrobenzofuran precursor followed by the introduction of the aminopropyl side chain. The hydrochloride salt is typically prepared in the final step by treating the freebase with hydrochloric acid in an appropriate solvent.

Conclusion

This compound is a monoamine reuptake inhibitor and releasing agent with a preference for the serotonin transporter. Its ability to fully substitute for MDMA in drug discrimination studies suggests it possesses similar entactogenic effects. The pharmacological data currently available provide a foundational understanding of this compound. However, further research is warranted to fully elucidate its receptor binding profile, functional activity at various serotonin receptor subtypes, and its detailed pharmacokinetic and metabolic profile. Such studies will be crucial for a comprehensive understanding of its mechanism of action and potential effects.

References

An In-Depth Technical Guide to the Receptor Binding Affinity of 6-APDB Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the receptor binding affinity of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) hydrochloride (6-APDB HCl), an entactogen of the phenethylamine (B48288) and dihydrobenzofuran classes. Developed as a non-neurotoxic analog of 3,4-methylenedioxyamphetamine (MDA), the pharmacological profile of 6-APDB is primarily characterized by its interaction with monoamine transporters. This document collates the available quantitative binding data, details the experimental protocols used for its determination, and illustrates the associated molecular signaling pathways. Due to the limited availability of a broad receptor binding profile for 6-APDB, comparative data for the structurally related and more extensively studied compound 6-APB is also presented to provide a broader context for its potential pharmacological actions.

Introduction

6-APDB, or 4-desoxy-MDA, is a rigid analog of MDA where the methylenedioxy ring is replaced by a dihydrobenzofuran moiety.[1] It was first synthesized and pharmacologically evaluated in 1993 by a team led by David E. Nichols at Purdue University as part of research into safer alternatives to MDMA.[1] The primary mechanism of action for many entactogens involves interaction with the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.[2][3] This guide focuses on the specific in vitro binding affinities of 6-APDB at these key molecular targets.

Quantitative Receptor Binding Data

The primary quantitative data available for 6-APDB hydrochloride pertains to its inhibitory effects on the reuptake of monoamine neurotransmitters.

Table 1: this compound Monoamine Transporter Inhibition
TargetIC50 (nM)
Serotonin Transporter (SERT)322
Dopamine Transporter (DAT)1,997
Norepinephrine Transporter (NET)980

Data sourced from Monte et al. (1993).[4]

For comparative purposes, the binding affinities (Ki) and functional potencies (EC50) of the unsaturated benzofuran (B130515) derivative, 6-APB, are presented below. It is important to note that 6-APB and 6-APDB are structurally distinct, which may lead to differences in their pharmacological profiles.

Table 2: 6-APB Receptor and Transporter Affinities (Comparative Data)
TargetParameterValue (nM)
Monoamine Transporters
Serotonin Transporter (SERT)Ki2,698
Dopamine Transporter (DAT)Ki150
Norepinephrine Transporter (NET)Ki117
Serotonin Receptors
5-HT1AKi1,500
5-HT2AEC505,900 (Partial Agonist)
5-HT2BKi3.7
EC50140 (Full/Partial Agonist)
5-HT2CKi270
Adrenergic Receptors
α2CKi45

Data sourced from various publications.[5][6]

Experimental Protocols

The following is a detailed methodology for the monoamine uptake inhibition assays as described in the primary literature for 6-APDB.

Monoamine Uptake Inhibition Assay

The ability of 6-APDB to inhibit the uptake of [3H]serotonin, [3H]dopamine, and [3H]norepinephrine was assessed using crude synaptosome preparations.

  • Synaptosome Preparation: Crude synaptosome preparations were obtained from rat brain tissue.

  • Radioligands:

    • [3H]Serotonin (5-HT)

    • [3H]Dopamine (DA)

    • [3H]Norepinephrine (NE)

  • Assay Procedure:

    • Synaptosomes were incubated with various concentrations of this compound.

    • A fixed concentration of the respective radiolabeled monoamine was added to initiate the uptake reaction.

    • Following a specified incubation period, the uptake was terminated.

    • The amount of radioactivity taken up by the synaptosomes was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of 6-APDB that produced 50% inhibition of the radioligand uptake (IC50) was determined by non-linear regression analysis of the concentration-response curves.

G cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis RatBrain Rat Brain Tissue Homogenization Homogenization RatBrain->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Synaptosomes Crude Synaptosomes Centrifugation->Synaptosomes Incubation Incubate Synaptosomes with 6-APDB Synaptosomes->Incubation AddRadioligand Add [3H]5-HT, [3H]DA, or [3H]NE Incubation->AddRadioligand Termination Terminate Uptake AddRadioligand->Termination Quantification Liquid Scintillation Counting Termination->Quantification CurveFitting Non-linear Regression Quantification->CurveFitting IC50 Determine IC50 CurveFitting->IC50

Figure 1: Experimental workflow for the monoamine uptake inhibition assay.

Signaling Pathways

As a monoamine reuptake inhibitor, 6-APDB is presumed to increase the extracellular concentrations of serotonin, dopamine, and norepinephrine. This leads to enhanced activation of their respective postsynaptic receptors. The functional activity of 6-APDB as a releasing agent versus a pure reuptake inhibitor has not been definitively characterized in the primary literature. However, its structural similarity to known releasing agents like MDA and 6-APB suggests it may also act as a substrate for the monoamine transporters, inducing reverse transport (efflux).

The downstream signaling cascades are complex and depend on the specific receptor subtypes activated.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron APDB 6-APDB SERT SERT APDB->SERT Inhibition DAT DAT APDB->DAT Inhibition NET NET APDB->NET Inhibition Vesicle Synaptic Vesicle (5-HT, DA, NE) MAO MAO e5HT 5-HT Vesicle->e5HT Release eDA DA Vesicle->eDA Release eNE NE Vesicle->eNE Release e5HT->SERT Reuptake R5HT 5-HT Receptors e5HT->R5HT Binding eDA->DAT Reuptake RDA Dopamine Receptors eDA->RDA Binding eNE->NET Reuptake RNE Adrenergic Receptors eNE->RNE Binding Signaling Downstream Signaling (e.g., cAMP, PLC) R5HT->Signaling RDA->Signaling RNE->Signaling

Figure 2: Putative signaling pathway of 6-APDB at the monoaminergic synapse.

Discussion

The available data indicate that this compound is a non-selective inhibitor of the serotonin, dopamine, and norepinephrine transporters, with the highest potency at the serotonin transporter.[4] Its IC50 values are comparable to those of MDA, suggesting a similar pharmacological profile in this regard.[4] The lack of comprehensive binding data for 6-APDB at other CNS receptors is a significant gap in the current understanding of its pharmacology.

The structurally related compound, 6-APB, exhibits high affinity for the 5-HT2B receptor and also acts as a monoamine releasing agent.[5][6][7][8][9] Whether 6-APDB shares these characteristics remains to be experimentally determined. Agonism at the 5-HT2B receptor is associated with a risk of cardiac valvulopathy with chronic use, a potential concern for any compound with this activity.[5]

Future research should focus on a broader characterization of the receptor binding profile of 6-APDB to include a wide range of serotonin, dopamine, and adrenergic receptor subtypes. Additionally, functional assays are needed to determine whether 6-APDB acts as a substrate and releasing agent at monoamine transporters or solely as a reuptake inhibitor.

Conclusion

This compound is an inhibitor of the serotonin, dopamine, and norepinephrine transporters. Its primary characterization to date has focused on these interactions. A more complete understanding of its pharmacological and toxicological profile requires a broader investigation of its affinities at other CNS receptors and a clearer elucidation of its functional activity at the monoamine transporters. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists in the field of drug development and pharmacology.

References

An In-Depth Technical Guide to the Research Applications of 6-APDB Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride (6-APDB hydrochloride) is a synthetic entactogen of the phenethylamine (B48288) and dihydrobenzofuran classes.[1] It is an analog of 3,4-methylenedioxyamphetamine (MDA) where the 4-position oxygen of the methylenedioxy ring has been replaced by a methylene (B1212753) bridge.[1] Developed in the early 1990s by a team led by David E. Nichols at Purdue University, 6-APDB was synthesized as part of research into non-neurotoxic analogs of MDMA.[1] In preclinical research, this compound is utilized as a tool to investigate the pharmacology of monoamine transporters and to understand the structure-activity relationships of entactogenic compounds. This guide provides a comprehensive overview of the research applications of this compound, focusing on its mechanism of action, and summarizing key in vitro and in vivo findings.

Core Research Applications

The primary research application of this compound is as a pharmacological tool to probe the function of monoamine transporters. Its structural similarity to MDA and MDMA makes it a valuable compound for comparative studies aimed at elucidating the molecular mechanisms underlying the psychoactive and potential therapeutic effects of entactogens.

Mechanism of Action

This compound primarily acts as a monoamine transporter inhibitor, with effects on the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[1] It prevents the reuptake of these neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentrations.

Signaling Pathway

The primary signaling pathway affected by this compound is the modulation of monoaminergic neurotransmission. By inhibiting SERT, DAT, and NET, 6-APDB increases the availability of serotonin, dopamine, and norepinephrine in the synapse. These neurotransmitters then bind to their respective postsynaptic and presynaptic receptors, initiating a cascade of downstream signaling events. The specific intracellular signaling pathways (e.g., those involving cyclic AMP or inositol (B14025) triphosphate) directly modulated by 6-APDB have not been extensively characterized in the available literature.

Monoamine Transporter Inhibition by 6-APDB cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 6-APDB 6-APDB SERT SERT 6-APDB->SERT Inhibits DAT DAT 6-APDB->DAT Inhibits NET NET 6-APDB->NET Inhibits Synaptic_Vesicle Synaptic Vesicle (5-HT, DA, NE) 5-HT 5-HT Synaptic_Vesicle->5-HT Release DA DA Synaptic_Vesicle->DA Release NE NE Synaptic_Vesicle->NE Release 5-HT->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors 5-HT->Postsynaptic_Receptors DA->DAT Reuptake DA->Postsynaptic_Receptors NE->NET Reuptake NE->Postsynaptic_Receptors

Figure 1: Mechanism of action of 6-APDB at the monoamine transporters.

Quantitative Data

The primary quantitative data available for this compound pertains to its in vitro potency as an inhibitor of monoamine transporters.

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)Reference
6-APDB3221,997980[Monte et al., 1993]

Table 1: In vitro monoamine transporter inhibition potencies of 6-APDB.

Key Experiments and Methodologies

In Vitro Monoamine Transporter Inhibition Assay

The inhibitory activity of 6-APDB on monoamine transporters was determined using radioligand uptake assays in crude synaptosome preparations from rat brain.

Experimental Protocol:

  • Synaptosome Preparation: Crude synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET). The tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Radioligand Uptake Assay: Synaptosomes are incubated with a specific radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) in the presence of varying concentrations of this compound.

  • Incubation: The incubation is carried out at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to measure the initial rate of uptake.

  • Termination and Separation: The uptake is terminated by rapid filtration through glass fiber filters, which separates the synaptosomes containing the radioligand from the incubation medium.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of 6-APDB that inhibits 50% of the specific radioligand uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.

Monoamine_Transporter_Inhibition_Assay_Workflow cluster_preparation Synaptosome Preparation cluster_assay Uptake Assay node1 Rat Brain Dissection node2 Homogenization in Sucrose Buffer node1->node2 node3 Differential Centrifugation node2->node3 node4 Isolated Synaptosomes node3->node4 node5 Incubate Synaptosomes with Radiolabeled Monoamine + varying [6-APDB] node4->node5 node6 Rapid Filtration node5->node6 node7 Liquid Scintillation Counting node6->node7 node8 Calculate IC50 node7->node8

Figure 2: Experimental workflow for the in vitro monoamine transporter inhibition assay.

In Vivo Drug Discrimination Studies

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of a drug in animals. In the context of 6-APDB research, this technique is used to determine if it produces subjective effects similar to other known psychoactive substances.

Experimental Protocol:

  • Animal Training: Rats are trained to discriminate between the effects of a known drug (e.g., MDMA) and saline. This is typically done in a two-lever operant chamber where pressing one lever after a drug injection is reinforced with a food pellet, and pressing the other lever after a saline injection is reinforced.

  • Discrimination Acquisition: Training continues until the rats reliably press the correct lever based on the injection they received.

  • Substitution Testing: Once the discrimination is established, the rats are administered various doses of this compound instead of the training drug or saline. The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full substitution is considered to have occurred if the animals predominantly press the drug-associated lever after administration of 6-APDB. This indicates that 6-APDB produces subjective effects similar to the training drug.

In studies, 6-APDB has been shown to fully substitute for MDMA in trained rats, suggesting it has similar subjective effects.[1]

Conclusion

This compound serves as a valuable research tool for investigating the pharmacology of monoamine transporters and the structure-activity relationships of entactogenic compounds. Its primary mechanism of action is the inhibition of serotonin, dopamine, and norepinephrine reuptake. While in vitro data has established its potency at these transporters and in vivo studies have confirmed its MDMA-like subjective effects, further research is needed to fully characterize its pharmacological profile, including its effects on downstream signaling pathways and its pharmacokinetic properties. Such studies will contribute to a more comprehensive understanding of this and related compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Purity and Analytical Standards of 6-APDB Hydrochloride

This guide provides a comprehensive overview of the purity and analytical standards for this compound (6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride). It is intended to serve as a technical resource for professionals engaged in research, quality control, and the development of analytical methodologies for this compound.

Physicochemical Properties and Standards

This compound is an analytical reference standard categorized as a benzofuran.[1][2] It is the saturated dihydrobenzofuran analog of 6-APB and an analog of MDA where the 4-position oxygen of the methylenedioxy ring has been replaced with a methylene (B1212753) bridge.[3]

PropertyValueSource
Chemical Name 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride[4]
Synonyms 6-(2-Aminopropyl)-2,3-dihydrobenzofuran HCl, 4-Desoxy-MDA, EMA-3[1][4]
CAS Number 1281872-58-9[1]
Molecular Formula C₁₁H₁₅NO • HCl[1]
Molecular Weight 213.7 g/mol [1]
Appearance Crystalline solid / White powder[1][4]
Purity Specification ≥95% to ≥98%[1][2]
Melting Point 243.4 °C (HCl salt)[4]
UV λmax 205, 285 nm[1]
Solubility DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 1 mg/mL[1]

Analytical Methodologies for Purity and Impurity Profiling

A multi-faceted approach employing various analytical techniques is essential for the comprehensive characterization of this compound, including purity assessment and impurity identification.

High-Performance Liquid Chromatography (HPLC)

Example Protocol for a Stability-Indicating RP-HPLC Method:

This protocol is a representative example and would require validation for specific applications.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of polar and non-polar impurities.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm, with DAD to monitor for co-eluting peaks and peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase starting condition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.

Experimental Protocol for GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-1 MS, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[4]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 12 °C/min to 300 °C.

    • Hold at 300 °C for 9 minutes.[4]

  • Injector Temperature: 280 °C.[4]

  • Injection Mode: Split (e.g., 20:1 ratio).[4]

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.[4]

  • MS Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 34-550 amu.[4]

  • Sample Preparation: Dissolve the sample to a concentration of approximately 1 mg/mL in a suitable solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol. For the free base analysis, the sample can be diluted in 0.5N NaOH/CHCl₃.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Experimental Protocol for ¹H NMR Analysis:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD).

  • Sample Preparation: Dissolve approximately 10 mg of this compound in the chosen deuterated solvent.[4]

  • Internal Standard (for qNMR): A certified internal standard with a known purity and non-overlapping signals, such as maleic acid, is used.[4]

  • Acquisition Parameters:

    • Pulse Angle: 90°.[4]

    • Relaxation Delay (D1): A long relaxation delay (e.g., 45 seconds) is crucial for accurate quantification to ensure full relaxation of all protons.[4]

    • Number of Scans: 8 or more for adequate signal-to-noise ratio.[4]

Potential Impurities and Forced Degradation Studies

Understanding the synthetic route is key to predicting potential process-related impurities. While a detailed synthesis of 6-APDB is not widely published, the synthesis of the related compound 6-APB often involves the reaction of 3-bromophenol (B21344) with bromoacetaldehyde (B98955) diethyl acetal, followed by cyclization, conversion to a propanone derivative, and reductive amination. This suggests potential impurities could include starting materials, intermediates, and regioisomers (e.g., 4-APB).[5]

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.

General Protocol for Forced Degradation Studies:

  • Acid Hydrolysis: 0.1 M HCl at 80 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light for an extended period.

Samples from these studies should be analyzed by a validated stability-indicating HPLC method to identify and quantify any degradation products.

Pharmacological Profile and Signaling Pathways

6-APDB is an entactogen that acts as a monoamine reuptake inhibitor.[3] It has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine.

TransporterIC₅₀ (nM)
Serotonin (SERT) 322
Dopamine (DAT) 1997
Norepinephrine (NET) 980

Source:[3]

The primary mechanism of action involves the blockade of these transporters, leading to an increase in the extracellular concentrations of the respective neurotransmitters.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Vesicle Synaptic Vesicle (5-HT, DA, NE) Serotonin 5-HT Vesicle->Serotonin Dopamine DA Vesicle->Dopamine Norepinephrine NE Vesicle->Norepinephrine SERT SERT DAT DAT NET NET Serotonin->SERT Reuptake Receptor5HT 5-HT Receptors Serotonin->Receptor5HT Binds Dopamine->DAT Reuptake ReceptorDA DA Receptors Dopamine->ReceptorDA Binds Norepinephrine->NET Reuptake ReceptorNE NE Receptors Norepinephrine->ReceptorNE Binds APDB 6-APDB APDB->SERT Blocks APDB->DAT Blocks APDB->NET Blocks

Caption: Mechanism of action of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.

G cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample 6-APDB HCl Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC-DAD (Purity, Impurities) Preparation->HPLC GCMS GC-MS (Volatile Impurities) Preparation->GCMS qNMR qNMR (Purity Assay) Preparation->qNMR Purity Purity Calculation HPLC->Purity ImpurityID Impurity Identification HPLC->ImpurityID GCMS->ImpurityID qNMR->Purity Report Certificate of Analysis Purity->Report ImpurityID->Report

Caption: Analytical workflow for this compound.

References

Solubility Profile of 6-APDB Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 6-APDB hydrochloride (6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride) in various solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound. This document details available quantitative solubility data, outlines relevant experimental methodologies for solubility determination, and provides a visualization of the compound's primary mechanism of action.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The available data is summarized in the table below. It is important to note that solubility can be influenced by various factors including temperature, pH, and the presence of other solutes.

SolventChemical FormulaTypeSolubility (mg/mL)Citation
Dimethylformamide (DMF)C₃H₇NOOrganic~20[1]
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OSOrganic~20[1]
EthanolC₂H₅OHOrganic~20[1]
Phosphate-Buffered Saline (PBS)-Aqueous (pH 7.2)~1[1]
Methanol (B129727)CH₃OHOrganicSoluble (quantitative limit not specified)[2]

Note: The solubility in methanol is inferred from its use as a solvent for a commercially available standard solution, however, the maximum solubility has not been explicitly stated in the available literature.[2]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the publicly available literature, two common methodologies are widely used for such compounds: the Shake-Flask Method for thermodynamic solubility and Kinetic Solubility Assays for high-throughput screening.

Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent, which is a measure of the maximum amount of the substance that can dissolve under thermodynamic equilibrium.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial or flask).

  • Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calibration: A calibration curve is generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 6-APDB HCl to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or filter to remove solid B->C D Quantify concentration in supernatant (HPLC/MS) C->D

Shake-Flask Solubility Determination Workflow
Kinetic Solubility Assay using DMSO

This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds. It measures the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.

  • Serial Dilution: The stock solution is serially diluted in DMSO in a multi-well plate.

  • Addition of Aqueous Buffer: A fixed volume of aqueous buffer (e.g., PBS) is added to each well containing the DMSO dilutions.

  • Incubation and Precipitation: The plate is incubated for a short period (e.g., 1-2 hours) to allow for precipitation of the compound.

  • Detection of Precipitation: The amount of precipitate can be measured using various techniques, such as turbidimetry (nephelometry), which measures the scattering of light by suspended particles.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Mechanism of Action: Serotonin-Norepinephrine-Dopamine Reuptake Inhibition

This compound is known to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means it blocks the reuptake of these key neurotransmitters from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increased concentration of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the synapse, thereby enhancing their signaling to the postsynaptic neuron.

The primary molecular targets of 6-APDB are the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). By binding to these transporter proteins, 6-APDB prevents them from carrying their respective neurotransmitters out of the synaptic cleft.

Mechanism of 6-APDB HCl as an SNDRI

References

Stability and Storage Conditions for 6-APDB Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) hydrochloride (6-APDB HCl). The information presented herein is intended to support researchers and drug development professionals in ensuring the integrity and purity of this compound for scientific investigations. This document outlines recommended storage, potential degradation pathways, and detailed experimental protocols for stability-assessing analytical methods.

Introduction

6-APDB hydrochloride is a psychoactive compound of the benzofuran (B130515) class, structurally related to amphetamine and its derivatives. As with any research chemical, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. Degradation of the active compound can lead to a decrease in potency and the formation of potentially confounding impurities. This guide summarizes the available data and provides a framework for the systematic evaluation of this compound's stability.

Recommended Storage Conditions

Proper storage is paramount to maintaining the long-term integrity of this compound. Based on information from multiple chemical suppliers, the following conditions are recommended:

  • Long-Term Storage: For extended periods, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is reported to be stable for at least five years.[1]

  • Short-Term Storage: For routine laboratory use, storage at 2-8°C is acceptable for shorter durations. However, it is advisable to minimize the time the compound is kept at this temperature.

  • Solutions: When in solution, for instance in solvents like methanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO), it is also recommended to store the solutions at -20°C to minimize solvent evaporation and potential degradation.

Stability Profile and Potential Degradation Pathways

While specific, in-depth stability studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical structure and data on related compounds. The primary routes of degradation for similar phenethylamine (B48288) and benzofuran derivatives include hydrolysis, oxidation, photolysis, and thermal decomposition.

Table 1: Summary of Potential Degradation of this compound under Stress Conditions

Stress ConditionPotential Degradation Products
Acid Hydrolysis Potential cleavage of the dihydrofuran ring.
Base Hydrolysis Potential cleavage of the dihydrofuran ring.
Oxidation Oxidation of the amine group and/or the aromatic ring.
Photolysis Photodegradation leading to various decomposition products.
Thermal Degradation Decomposition at elevated temperatures.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for research purposes, it is essential to employ stability-indicating analytical methods. The following sections detail protocols for forced degradation studies and subsequent analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Protocol 1: General Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with 1 M sodium hydroxide.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with 1 M hydrochloric acid.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, following ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Place the solid this compound powder in a thermostatically controlled oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.

dot

Caption: Experimental workflow for forced degradation studies of this compound.

Stability-Indicating HPLC-UV Method

A validated HPLC-UV method is essential for separating the parent this compound from its potential degradation products.

Protocol 2: HPLC-UV Analysis

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Gradient Program: A suitable gradient to ensure separation of all components. For example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm, which corresponds to one of the absorbance maxima of 6-APDB.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation studies with the mobile phase to an appropriate concentration.

GC-MS Analysis for Identification of Degradation Products

GC-MS is a powerful technique for the structural elucidation of volatile degradation products.

Protocol 3: GC-MS Analysis

  • Gas Chromatograph: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: 40-500 m/z.

  • Sample Preparation: For samples from aqueous forced degradation studies, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to basic. Evaporate the organic layer to dryness and reconstitute in a small volume of a volatile solvent (e.g., methanol). For thermally degraded solid samples, dissolve directly in a suitable solvent.

Signaling Pathways of 6-APDB

6-APDB is known to act as a reuptake inhibitor of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[2] This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to its characteristic psychoactive effects. The following diagrams illustrate the general signaling pathways of these monoamine transporters.

dot

Serotonin_Transporter cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_Vesicle Serotonin Vesicles Serotonin_synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_synapse Release Serotonin_reuptake Serotonin Reuptake 6APDB_block 6-APDB 6APDB_block->SERT Inhibits Serotonin_synapse->SERT Serotonin_Receptor 5-HT Receptors Serotonin_synapse->Serotonin_Receptor Signaling Downstream Signaling Serotonin_Receptor->Signaling Dopamine_Transporter cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_Vesicle Dopamine Vesicles Dopamine_synapse Dopamine (DA) Dopamine_Vesicle->Dopamine_synapse Release Dopamine_reuptake Dopamine Reuptake 6APDB_block 6-APDB 6APDB_block->DAT Inhibits Dopamine_synapse->DAT Dopamine_Receptor Dopamine Receptors Dopamine_synapse->Dopamine_Receptor Signaling Downstream Signaling Dopamine_Receptor->Signaling Norepinephrine_Transporter cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron NET Norepinephrine Transporter (NET) Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine_synapse Norepinephrine (NE) Norepinephrine_Vesicle->Norepinephrine_synapse Release Norepinephrine_reuptake Norepinephrine Reuptake 6APDB_block 6-APDB 6APDB_block->NET Inhibits Norepinephrine_synapse->NET Norepinephrine_Receptor Adrenergic Receptors Norepinephrine_synapse->Norepinephrine_Receptor Signaling Downstream Signaling Norepinephrine_Receptor->Signaling

References

An In-depth Technical Guide to the History and Development of 6-APDB Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the history, synthesis, and pharmacological profile of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) hydrochloride (6-APDB hydrochloride). It is intended for an audience with a professional background in pharmacology, medicinal chemistry, and drug development.

Introduction and Historical Development

6-APDB, also known as 4-desoxy-MDA, is an entactogenic compound belonging to the phenethylamine, amphetamine, and dihydrobenzofuran classes.[1] It is a structural analog of 3,4-methylenedioxyamphetamine (MDA), where the 4-position oxygen of the methylenedioxy ring is replaced by a methylene (B1212753) bridge.[1]

The history of 6-APDB is rooted in the quest for non-neurotoxic analogs of MDMA. In 1993, David E. Nichols and his team at Purdue University first synthesized and described 6-APDB and its isomer, 5-APDB.[1][2] The primary goal of this research was to explore the structure-activity relationships of entactogens and to determine if the therapeutic potential could be separated from the serotonergic neurotoxicity associated with MDMA.

Following its initial description in the scientific literature, 6-APDB remained largely a research curiosity for over a decade. It was not until the early 2010s that its unsaturated benzofuran (B130515) relative, 6-APB, and subsequently 6-APDB itself, emerged on the novel psychoactive substances (NPS) market, often sold online as a "research chemical".[1][2] This transition from a laboratory tool to a substance of recreational use led to its classification as a controlled substance in several countries, including the United Kingdom and Canada.[2]

Chemical Synthesis

Experimental Protocol (Representative)

The synthesis of 6-APDB typically involves a multi-step process starting from a suitable benzofuran precursor. The following is a representative protocol based on the original disclosure by Monte et al. (1993):

  • Formylation: The appropriate dihydrobenzofuran starting material is formylated to introduce an aldehyde group at the 6-position. This is commonly achieved using a Vilsmeier-Haack reaction or similar formylation methods.

  • Condensation: The resulting 6-formyl-2,3-dihydrobenzofuran is then condensed with nitroethane in the presence of a base (e.g., ammonium (B1175870) acetate) to yield the corresponding nitrostyrene (B7858105) derivative, 1-(2,3-dihydrobenzofuran-6-yl)-2-nitropropene.

  • Reduction: The final step is the reduction of the nitro group to a primary amine. This is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like diethyl ether or tetrahydrofuran.

  • Salt Formation: The resulting freebase of 6-APDB is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt. The salt is then collected by filtration, washed, and dried.

G

Caption: A simplified workflow for the synthesis of this compound.

Pharmacological Profile

The primary mechanism of action of 6-APDB is the inhibition of monoamine reuptake. It demonstrates a preference for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters.

3.1. In Vitro Pharmacology

  • Monoamine Transporter Inhibition: In vitro studies have demonstrated that 6-APDB inhibits the reuptake of serotonin, norepinephrine, and dopamine.[1]

    TransporterIC50 (nM)
    SERT322
    NET980
    DAT1,997
    Data from Monte et al. (1993)

Experimental Protocol: Monoamine Uptake Inhibition Assay (Representative)

This protocol is a generalized representation of how the monoamine transporter inhibition of 6-APDB would be assessed.

  • Synaptosome Preparation: Crude synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) of rats. The tissue is homogenized in a sucrose (B13894) buffer and centrifuged to isolate the synaptosomes.

  • Incubation: The synaptosomes are pre-incubated with various concentrations of this compound or a vehicle control.

  • Radioligand Addition: A radiolabeled monoamine (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) is added to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped in the synaptosomes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50) is calculated.

3.2. In Vivo Pharmacology

  • Drug Discrimination Studies: In animal models, 6-APDB has been shown to fully substitute for the discriminative stimulus effects of the entactogens MBDB and MMAI.[1] However, it does not substitute for the stimulant amphetamine or the hallucinogen LSD.[1] In subsequent studies, it was found to fully substitute for MDMA.[1] These findings suggest that 6-APDB has subjective effects in animals that are similar to those of MDMA and other entactogens.

Experimental Protocol: Drug Discrimination Study (Representative)

This protocol is a generalized representation of how the discriminative stimulus effects of 6-APDB would be evaluated.

  • Animal Training: Rats are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to press one lever after an injection of a known drug (e.g., MDMA) and the other lever after an injection of saline.

  • Testing: Once the animals have learned to discriminate between the drug and saline, they are administered various doses of this compound.

  • Data Collection: The percentage of responses on the drug-appropriate lever is recorded.

  • Data Analysis: If the animals press the drug-appropriate lever after the administration of 6-APDB, it is said to have generalized to the training drug, indicating similar interoceptive effects.

G

Caption: A simplified workflow for a drug discrimination study.

Mechanism of Action and Signaling Pathways

As a monoamine reuptake inhibitor, 6-APDB increases the synaptic concentration of serotonin, and to a lesser extent, norepinephrine and dopamine. This leads to enhanced activation of postsynaptic monoamine receptors.

The downstream signaling pathways initiated by the activation of these receptors are complex and varied. For instance, increased synaptic serotonin can lead to the activation of multiple 5-HT receptor subtypes, which can, in turn, modulate various intracellular signaling cascades involving second messengers like cAMP and inositol (B14025) phosphates, and protein kinases such as PKA and PKC. These signaling events ultimately lead to changes in neuronal excitability and gene expression, which are thought to underlie the psychoactive effects of the compound.

G

Caption: The signaling pathway of 6-APDB as a monoamine reuptake inhibitor.

Conclusion

This compound is a synthetic compound with a well-defined primary mechanism of action as a monoamine reuptake inhibitor. Its history is intertwined with the scientific endeavor to understand and modify the pharmacology of entactogenic compounds. While its initial development was for research purposes, its emergence as a novel psychoactive substance highlights the ongoing challenges in the regulation of new chemical entities. Further research is warranted to fully elucidate its pharmacological profile and potential long-term effects.

References

potential neurotoxic effects of 6-APDB hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Neurotoxic Effects of 6-APDB Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes available scientific literature regarding 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) and related compounds. 6-APDB is a research chemical, and its toxicological properties in humans have not been extensively studied. This guide is for informational and research purposes only.

Executive Summary

6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a synthetic entactogen of the phenethylamine (B48288) and benzofuran (B130515) classes. It was developed in 1993 by a team led by David E. Nichols at Purdue University as a potential non-neurotoxic analogue of 3,4-methylenedioxyamphetamine (MDA) and its derivative MDMA.[1][2] The core design hypothesis was that by replacing the metabolically susceptible methylenedioxy ring of MDA with a more stable dihydrofuran ring, the formation of putative neurotoxic metabolites, such as alpha-methyldopamine, could be circumvented.[2]

Despite its design, the neurotoxic potential of 6-APDB remains a subject of scientific debate, largely due to a lack of direct, comprehensive studies.[2] Available in vitro data characterizes 6-APDB as a monoamine reuptake inhibitor with a pharmacological profile similar to MDA. However, direct evidence from dedicated neurotoxicity assays, such as assessments of neuronal viability or long-term neurotransmitter depletion, is not present in the current body of published literature.

This technical guide provides a comprehensive overview of the known pharmacology of 6-APDB, details relevant experimental protocols, and evaluates its potential for neurotoxicity by drawing comparisons with more extensively studied analogues like 6-APB and by examining the general mechanisms of toxicity associated with serotonergic releasing agents.

Pharmacology of this compound

6-APDB primarily acts as a reuptake inhibitor at monoamine transporters, with a notable preference for the serotonin (B10506) transporter (SERT) over the transporters for dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET).

Quantitative Data: Monoamine Transporter Inhibition

The following table summarizes the in vitro potency of this compound in inhibiting the reuptake of serotonin, dopamine, and norepinephrine.

CompoundTransporterIC50 (nM)
6-APDB SERT322[1]
DAT1,997[1]
NET980[1]

Data derived from in vitro reuptake inhibition assays.

Inferred Mechanisms of Potential Neurotoxicity

While direct studies on 6-APDB neurotoxicity are lacking, several mechanisms, common to potent monoamine releasing agents, are considered relevant. The primary concern for MDMA-induced neurotoxicity, which 6-APDB was designed to avoid, involves the metabolic activation of the molecule into redox-active species.

Oxidative Stress

A major pathway implicated in the neurotoxicity of amphetamine derivatives is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][4][5][6] This can occur through several mechanisms:

  • Monoamine Metabolism: The substantial increase in extracellular dopamine and serotonin can lead to their metabolism by monoamine oxidase (MAO) or auto-oxidation, producing hydrogen peroxide and other ROS.[4]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial electron transport chain can lead to electron leakage and the formation of superoxide (B77818) radicals.[4]

Excitotoxicity

Excessive synaptic concentration of monoamines can lead to the over-activation of postsynaptic receptors, a phenomenon that can trigger excitotoxic cascades. This process is often associated with dysregulation of intracellular calcium homeostasis, which can activate various downstream enzymes leading to neuronal damage.[4]

Hyperthermia

A significant factor in the neurotoxicity of serotonergic drugs like MDMA is hyperthermia.[2] Elevated body temperature can exacerbate oxidative stress and increase the permeability of the blood-brain barrier, potentially allowing greater influx of the substance and its metabolites into the central nervous system.

Metabolite-Mediated Toxicity

The primary rationale for 6-APDB's design was to prevent the formation of neurotoxic metabolites. MDMA is metabolized to compounds like alpha-methyldopamine, which are readily oxidized to quinones and can cause significant oxidative stress. By altering the ring structure, 6-APDB is hypothesized to follow a different metabolic pathway that avoids the generation of these specific toxic species. However, the full metabolic profile of 6-APDB and the potential toxicity of its unique metabolites have not been fully elucidated.

Insights from Analogue Studies (6-APB)

The related compound 6-APB has been more extensively studied. While not a direct substitute, its properties provide valuable context for the potential effects of 6-APDB.

Quantitative Data: 6-APB Receptor and Transporter Affinities
CompoundTargetK_i_ (nM)
6-APB NET117[7][8]
DAT150[7][8]
SERT2,698[7][8]
5-HT_2B_ Receptor3.7[7][8]
α_2C_-Adrenergic Receptor45[7][8]

Data derived from in vitro radioligand binding assays.

The high affinity and potent agonism of 6-APB at the 5-HT_2B_ receptor is a significant finding, as chronic activation of this receptor is linked to cardiac valvulopathy.[7][8][9] This highlights a potential for cardiotoxicity with long-term use of related benzofurans, a risk that may extend to 6-APDB.

Experimental Protocols

This section details the methodologies used in key experiments cited for 6-APDB and its analogues, providing a framework for future research.

In Vitro Monoamine Transporter Reuptake Inhibition Assay

This protocol is based on methodologies used to determine the IC50 values for monoamine transporter inhibition.[1][10][11]

  • Objective: To determine the concentration of a test compound (e.g., 6-APDB) required to inhibit 50% of monoamine reuptake at specific transporters.

  • Materials:

    • Cell lines stably expressing human SERT, DAT, or NET (e.g., HEK293 cells).[12][13]

    • Radiolabeled substrates: [³H]serotonin, [³H]dopamine, or [³H]norepinephrine.

    • Test compound (this compound) dissolved in an appropriate vehicle.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Cell Plating: Seed the transporter-expressing cells onto 96-well plates and culture until they form a confluent monolayer.

    • Pre-incubation: Wash the cells with buffer and pre-incubate them with varying concentrations of this compound for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiation of Uptake: Add a fixed concentration of the respective radiolabeled monoamine substrate to each well to initiate the uptake reaction.

    • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold buffer to terminate the uptake process and remove extracellular radiolabel.

    • Cell Lysis and Quantification: Lyse the cells and add scintillation fluid. Quantify the amount of radiolabel taken up by the cells using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of inhibition versus the log concentration of 6-APDB. Use a non-linear regression analysis to calculate the IC50 value.

In Vitro Cytotoxicity Assays (MTT & LDH)

These assays are standard methods for assessing the viability of cells after exposure to a compound. While no data is published for 6-APDB, these protocols are standard for neurotoxicity screening.[14][15][16]

  • Objective: To assess the cytotoxic effects of 6-APDB on a neuronal cell line (e.g., SH-SY5Y).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed neuronal cells in a 96-well plate and expose them to varying concentrations of 6-APDB for 24-48 hours.

    • Add MTT solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[15]

    • After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability.

  • LDH (Lactate Dehydrogenase) Release Assay:

    • Culture cells as described above.

    • After exposure to 6-APDB, collect the cell culture supernatant.

    • The LDH assay measures the activity of LDH, a cytosolic enzyme that is released into the medium upon cell membrane damage.[15][16]

    • The amount of LDH released is quantified by a coupled enzymatic reaction that results in a colored product, measured by absorbance. An increase in LDH in the supernatant corresponds to increased cytotoxicity.

Visualizations: Pathways and Workflows

Signaling and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology and potential toxicity of 6-APDB.

G cluster_0 Pharmacological Action of 6-APDB cluster_1 Downstream Effects cluster_2 Potential Neurotoxic Cascade 6-APDB 6-APDB SERT SERT 6-APDB->SERT Inhibition (IC50 = 322 nM) NET NET 6-APDB->NET Inhibition (IC50 = 980 nM) DAT DAT 6-APDB->DAT Inhibition (IC50 = 1997 nM) ↑ Extracellular 5-HT ↑ Extracellular 5-HT SERT->↑ Extracellular 5-HT ↑ Extracellular NE ↑ Extracellular NE NET->↑ Extracellular NE ↑ Extracellular DA ↑ Extracellular DA DAT->↑ Extracellular DA Hyperthermia Hyperthermia ↑ Extracellular 5-HT->Hyperthermia Metabolism / Auto-oxidation Metabolism / Auto-oxidation ↑ Extracellular DA->Metabolism / Auto-oxidation Oxidative Stress Oxidative Stress Metabolism / Auto-oxidation->Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->Oxidative Stress Hyperthermia->Neuronal Damage

Caption: Proposed mechanism of action and potential neurotoxic cascade for 6-APDB.

G cluster_workflow In Vitro Neurotoxicity Screening Workflow cluster_assays Parallel Viability Assays start Prepare Neuronal Cell Culture (e.g., SH-SY5Y) expose Expose cells to varying concentrations of 6-APDB start->expose incubate Incubate for 24-48 hours expose->incubate mtt MTT Assay: Measure mitochondrial activity incubate->mtt ldh LDH Assay: Measure membrane integrity incubate->ldh analyze Data Analysis: Calculate EC50/LD50 values mtt->analyze ldh->analyze

Caption: A typical experimental workflow for in vitro neurotoxicity screening.

Conclusion and Future Directions

The available evidence suggests that this compound is a potent serotonin reuptake inhibitor with weaker effects on dopamine and norepinephrine transporters. The core hypothesis that it may be less neurotoxic than MDMA, due to its metabolic stability, is plausible but remains unproven by direct experimental data. The neurotoxicity of 6-APDB is still best described as "controversial" and under-researched.[2]

For drug development professionals, while the benzofuran scaffold may offer a starting point for novel CNS agents, the potential for off-target effects, such as 5-HT_2B_ receptor-mediated cardiotoxicity (inferred from analogues like 6-APB), must be carefully considered.[7][8][9]

Critical areas for future research include:

  • Direct Neurotoxicity Studies: Conducting in vitro cytotoxicity assays (MTT, LDH) on neuronal cell lines exposed to 6-APDB.

  • In Vivo Studies: Utilizing animal models to assess long-term changes in neurotransmitter levels, neuronal integrity (e.g., using Fluoro-Jade or silver staining), and markers of oxidative stress following acute or chronic 6-APDB administration.

  • Metabolism Studies: Elucidating the metabolic pathways of 6-APDB to identify its major metabolites and assess their individual toxicological profiles.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with 6-APDB Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for in vivo experiments involving 6-APDB hydrochloride, a psychoactive compound of the benzofuran (B130515) class. The information is intended for researchers, scientists, and drug development professionals investigating the pharmacological and behavioral effects of this substance.

Introduction to this compound

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a structural analog of 3,4-methylenedioxyamphetamine (MDA) and a member of the phenethylamine (B48288) and amphetamine classes. It is known to act as a monoamine reuptake inhibitor, with varying affinities for the serotonin, dopamine, and norepinephrine (B1679862) transporters. In vivo studies are crucial for elucidating its physiological and behavioral effects, including its potential for abuse and therapeutic applications.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies investigating the effects of this compound.

Table 1: Locomotor Activity of 6-APDB in Swiss-Webster Mice

PhaseEffectED₅₀ (mg/kg)Time of Peak Effect (post-injection)
Early PhaseDepressant3.3820-50 minutes
Late PhaseStimulant2.5720-50 minutes

Table 2: Drug Discrimination (MDMA-trained Sprague-Dawley Rats) - Substitution for MDMA (1.5 mg/kg)

CompoundED₅₀ (mg/kg) for Full Substitution
6-APDB1.02

Experimental Protocols

Assessment of Locomotor Activity in an Open-Field Assay

This protocol details the methodology for evaluating the stimulant and depressant effects of this compound on locomotor activity in mice.

Objective: To quantify changes in spontaneous motor activity induced by this compound administration.

Materials:

  • This compound, dissolved in sterile 0.9% saline

  • Male Swiss-Webster mice (8-10 weeks old)

  • Open-field arenas (e.g., 40 cm x 40 cm x 30 cm), equipped with automated photobeam tracking systems or video recording for later analysis

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Ethanol (B145695) (70%) for cleaning the arenas

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the start of the experiment. The room should be maintained at a constant temperature and humidity with controlled lighting.

  • Habituation: Place each mouse individually into the center of the open-field arena and allow for a 30-minute habituation period. This minimizes novelty-induced hyperactivity.

  • Drug Administration: Following habituation, remove the mice from the arena and administer the prepared dose of this compound or vehicle (0.9% saline) via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately after injection, return the mice to the open-field arena and record locomotor activity for a period of at least 90 minutes. Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of drug effects. Calculate the ED₅₀ for both the depressant and stimulant phases of activity.

  • Cleaning: Thoroughly clean the arenas with 70% ethanol between each mouse to eliminate olfactory cues.

Locomotor_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Acclimate Mice to Testing Room (60 min) Habituation Habituate Mouse in Open-Field (30 min) Acclimation->Habituation Drug_Prep Prepare 6-APDB HCl and Vehicle Solutions Injection Administer Drug/Vehicle (i.p.) Drug_Prep->Injection Habituation->Injection Data_Collection Record Locomotor Activity (90 min) Injection->Data_Collection Data_Analysis Analyze Data in Time Bins Data_Collection->Data_Analysis ED50_Calc Calculate ED50 Values Data_Analysis->ED50_Calc

Workflow for the open-field locomotor activity assay.

Drug Discrimination Paradigm in Rats

This protocol describes the procedure for determining if the subjective effects of this compound are similar to those of MDMA in rats.

Objective: To assess the degree to which this compound substitutes for the discriminative stimulus effects of MDMA.

Materials:

  • This compound, dissolved in sterile 0.9% saline

  • (±)-MDMA hydrochloride, dissolved in sterile 0.9% saline

  • Male Sprague-Dawley rats (food-restricted to 85-90% of their free-feeding weight)

  • Standard two-lever operant conditioning chambers, each enclosed in a sound-attenuating and ventilated cubicle

  • Food pellets (e.g., 45 mg) as reinforcers

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Training:

    • Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule (e.g., FR 10, where 10 lever presses result in one food pellet).

    • Establish discrimination between MDMA (1.5 mg/kg, i.p.) and vehicle (0.9% saline). On days when MDMA is administered, only presses on the "drug-appropriate" lever are reinforced. On days when saline is administered, only presses on the "vehicle-appropriate" lever are reinforced.

    • The position of the drug-appropriate lever (left or right) should be counterbalanced across rats.

    • Training sessions are typically conducted daily, with the training drug and vehicle administered on alternating days.

    • Continue training until rats reliably complete at least 80% of their responses on the correct lever before receiving the first reinforcer for at least 8 out of 10 consecutive sessions.

  • Substitution Testing:

    • Once discrimination is established, begin substitution test sessions.

    • On a test day, administer a dose of this compound instead of the training drug or vehicle.

    • During the test session, responses on either lever are recorded but not reinforced to avoid influencing the rat's choice. The session is terminated after a set number of responses or a specific time period.

    • Test a range of this compound doses in a counterbalanced order, with at least one training session between each test session to maintain the discrimination performance.

  • Data Analysis:

    • For each test session, calculate the percentage of responses on the drug-appropriate lever and the response rate.

    • Full substitution is considered to have occurred if a dose of this compound results in ≥80% of responses on the MDMA-appropriate lever.

    • Calculate the ED₅₀ for substitution.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Lever_Training Train Rats to Lever Press for Food (FR Schedule) Discrimination_Training Discriminate between MDMA and Saline Injections Lever_Training->Discrimination_Training Training_Criterion Meet Discrimination Criterion (≥80% correct) Discrimination_Training->Training_Criterion Administer_6APDB Administer Test Dose of 6-APDB HCl Training_Criterion->Administer_6APDB Test_Session Record Lever Presses (No Reinforcement) Administer_6APDB->Test_Session Analyze_Responses Calculate % Drug-Lever Responding and Response Rate Test_Session->Analyze_Responses Determine_Substitution Determine Full/Partial/ No Substitution Analyze_Responses->Determine_Substitution Calculate_ED50 Calculate ED50 for Substitution Determine_Substitution->Calculate_ED50

Workflow for the drug discrimination paradigm.

Putative Signaling Pathway

The behavioral effects of this compound are believed to be mediated by its interaction with monoamine transporters. The following diagram illustrates a simplified, hypothetical signaling pathway.

Signaling_Pathway 6-APDB_HCl 6-APDB HCl SERT Serotonin Transporter (SERT) 6-APDB_HCl->SERT Inhibits Reuptake DAT Dopamine Transporter (DAT) 6-APDB_HCl->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) 6-APDB_HCl->NET Inhibits Reuptake Synaptic_5HT ↑ Synaptic Serotonin SERT->Synaptic_5HT Synaptic_DA ↑ Synaptic Dopamine DAT->Synaptic_DA Synaptic_NE ↑ Synaptic Norepinephrine NET->Synaptic_NE Behavioral_Effects Behavioral Effects (Locomotion, Subjective State) Synaptic_5HT->Behavioral_Effects Synaptic_DA->Behavioral_Effects Synaptic_NE->Behavioral_Effects

Hypothetical signaling pathway for 6-APDB HCl.

Application Notes and Protocols for In Vitro Assays of 6-APDB Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride (6-APDB HCl) is a synthetic entactogen of the phenethylamine (B48288) and dihydrobenzofuran classes. Structurally, it is an analog of 3,4-methylenedioxyamphetamine (MDA) where the 4-position oxygen of the methylenedioxy ring is replaced by a methylene (B1212753) bridge. Its in vitro pharmacological profile is of significant interest for understanding its mechanism of action and potential physiological effects. These application notes provide detailed protocols for key in vitro assays to characterize the activity of 6-APDB hydrochloride at monoamine transporters and serotonin (B10506) receptors.

Data Presentation

Assay Target Test System Parameter 6-APDB Value (nM) Reference Compound: 6-APB Value (nM)
Monoamine Transporter Uptake InhibitionSerotonin Transporter (SERT)Rat brain synaptosomesIC50322[1]Kᵢ: 2,698
Dopamine Transporter (DAT)Rat brain synaptosomesIC501,997[1]Kᵢ: 150
Norepinephrine (B1679862) Transporter (NET)Rat brain synaptosomesIC50980[1]Kᵢ: 117
Serotonin Receptor Binding5-HT₂ₐ Receptor-KᵢData not available-
5-HT₂ₑ Receptor-KᵢData not availableKᵢ: 3.7
5-HT₂C Receptor-KᵢData not availableKᵢ: 270
Serotonin Receptor Functional Activity5-HT₂ₐ Receptor-EC₅₀Data not availableEC₅₀: 5,900 (Partial Agonist)
5-HT₂ₑ Receptor-EC₅₀Data not availableEC₅₀: 140 (Full Agonist)

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on the reuptake of serotonin, dopamine, and norepinephrine into presynaptic nerve terminals using rat brain synaptosomes.

Objective: To determine the IC₅₀ values of this compound for the inhibition of serotonin, dopamine, and norepinephrine transporters.

Materials:

  • This compound

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET)

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, 0.1 mM pargyline, 0.1 mM ascorbic acid), gassed with 95% O₂/5% CO₂

  • Radiolabeled neurotransmitters: [³H]serotonin, [³H]dopamine, [³H]norepinephrine

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired rat brain regions on ice.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle control for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT).

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold Krebs-Ringer buffer to remove unbound radiolabel.

  • Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., fluoxetine (B1211875) for SERT).

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Workflow Diagram:

G cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis prep1 Homogenize Brain Tissue prep2 Centrifuge (Low Speed) prep1->prep2 prep3 Centrifuge Supernatant (High Speed) prep2->prep3 prep4 Resuspend Pellet (Synaptosomes) prep3->prep4 assay1 Pre-incubate Synaptosomes with 6-APDB HCl prep4->assay1 assay2 Add Radiolabeled Neurotransmitter assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Rapid Filtration assay3->assay4 analysis1 Scintillation Counting assay4->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Monoamine Transporter Uptake Inhibition Assay Workflow.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C).

Objective: To determine the Ki values of this compound for serotonin receptor subtypes.

Materials:

  • This compound

  • Cell membranes expressing the human serotonin receptor subtype of interest (e.g., from HEK293 cells)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Radioligand specific for the receptor subtype (e.g., [³H]ketanserin for 5-HT₂ₐ)

  • Non-specific binding agent (e.g., a high concentration of an unlabeled antagonist)

  • Glass fiber filters pre-soaked in polyethyleneimine (PEI)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and either:

      • Vehicle (for total binding)

      • Non-specific binding agent (for non-specific binding)

      • Varying concentrations of this compound (for competition)

    • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration:

    • Terminate the binding by rapid filtration through PEI-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the concentration of this compound.

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

G cluster_setup Assay Setup cluster_incubation Incubation cluster_filtration Filtration cluster_analysis Data Analysis setup1 Add Buffer, Radioligand, and 6-APDB HCl to Plate setup2 Add Cell Membranes setup1->setup2 incubation1 Incubate to Equilibrium setup2->incubation1 filtration1 Rapid Filtration and Washing incubation1->filtration1 analysis1 Scintillation Counting filtration1->analysis1 analysis2 Calculate Ki from IC50 analysis1->analysis2

Radioligand Binding Assay Workflow.

Calcium Flux Functional Assay for 5-HT₂ Receptors

This protocol is designed to measure the functional activity of this compound at Gq-coupled serotonin receptors, such as the 5-HT₂ family, by measuring changes in intracellular calcium concentration.

Objective: To determine the EC₅₀ and Emax values of this compound at 5-HT₂ receptors.

Materials:

  • This compound

  • HEK293 cells stably expressing the human 5-HT₂ receptor of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR)

Procedure:

  • Cell Plating:

    • Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 1 hour at 37°C in the dark.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound to the wells and monitor the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the concentration of this compound.

    • Determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal response) values by non-linear regression.

Signaling Pathway Diagram:

G 6-APDB 6-APDB 5-HT2 Receptor 5-HT2 Receptor 6-APDB->5-HT2 Receptor Binds Gq/11 Gq/11 5-HT2 Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Cellular Response Cellular Response DAG->Cellular Response Ca2+ Ca²⁺ Release ER->Ca2+ Stimulates Ca2+->Cellular Response

Simplified 5-HT₂ Receptor Signaling Pathway.

Disclaimer: This document is intended for research and informational purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions.

References

Animal Models for Studying the Effects of 6-APDB Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the pharmacological and behavioral effects of 6-APDB hydrochloride, a psychoactive substance of the benzofuran (B130515) class. The following sections detail in vitro and in vivo findings, experimental protocols for key behavioral and neurochemical assays, and visualizations of the proposed signaling pathways and experimental workflows.

Introduction to this compound

6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a structural analog of 3,4-methylenedioxyamphetamine (MDA) and is known to produce entactogenic and stimulant effects.[1] Its hydrochloride salt is the form typically used in research settings. Understanding the in vivo effects and mechanism of action of 6-APDB is crucial for assessing its potential for abuse and for the development of potential therapeutic applications or interventions for its misuse. Animal models provide an essential tool for these investigations.

Pharmacological Profile of 6-APDB

In vitro studies have demonstrated that 6-APDB acts as a monoamine reuptake inhibitor, with varying affinities for the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.[1]

Table 1: In Vitro Monoamine Transporter Inhibition by 6-APDB
TransporterIC50 (nM)
Serotonin (SERT)322[1]
Dopamine (DAT)1,997[1]
Norepinephrine (NET)980[1]

IC50 values represent the concentration of 6-APDB required to inhibit 50% of the transporter activity in vitro.[1]

Animal Models and Behavioral Assays

Rodent models, primarily rats and mice, are extensively used to characterize the behavioral effects of psychoactive substances like 6-APDB. Key behavioral paradigms include locomotor activity assessment and drug discrimination studies.

Locomotor Activity

6-APDB has been shown to induce robust hyperlocomotion in animal studies.[1] This assay is a fundamental measure of the stimulant effects of a compound.

Dose (mg/kg, i.p.)Mean Total Distance Traveled (cm) ± SEM
Vehicle (Saline)1500 ± 250
13500 ± 400
37500 ± 600
105000 ± 550

Note: This data is representative and may vary based on specific experimental conditions such as mouse strain and apparatus.

Drug Discrimination

Drug discrimination is a highly specific behavioral assay used to assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug and respond on a designated lever to receive a reward. Studies have shown that 6-APDB fully substitutes for the discriminative stimulus effects of MDMA in rats, suggesting similar subjective effects.[1]

6-APDB Dose (mg/kg, i.p.)% Responding on MDMA-Appropriate Lever ± SEM
Vehicle (Saline)10 ± 5
0.325 ± 8
1.085 ± 10
3.095 ± 5

Note: This data is representative. The ED50 value (the dose at which 50% of the maximum effect is observed) can be calculated from a full dose-response curve.

Neurochemical Analysis: In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. This method can be employed to determine how 6-APDB affects extracellular concentrations of serotonin and dopamine.

Table 4: Exemplar Data for the Effect of 6-APDB on Extracellular Neurotransmitter Levels in the Rat Nucleus Accumbens
6-APDB Dose (mg/kg, i.p.)Peak Increase in Extracellular Dopamine (% of Baseline) ± SEMPeak Increase in Extracellular Serotonin (% of Baseline) ± SEM
1150 ± 20250 ± 30
3300 ± 40500 ± 50

Note: This data is representative and illustrates the expected dose-dependent increase in dopamine and serotonin levels following 6-APDB administration.

Experimental Protocols

Protocol 1: Locomotor Activity Assessment in Mice

Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity in mice.

Materials:

  • Male Swiss-Webster mice (8-10 weeks old)

  • This compound dissolved in sterile 0.9% saline

  • Locomotor activity chambers (e.g., Digiscan activity monitors)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Habituation: Acclimate mice to the locomotor activity chambers for 30-60 minutes for at least two days prior to the test day.

  • Drug Administration: On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle (saline) to different groups of mice. The injection volume should be consistent (e.g., 10 ml/kg).

  • Data Collection: Immediately after injection, place each mouse in a locomotor activity chamber and record activity for a period of 60-120 minutes.

  • Data Analysis: The primary dependent measure is the total distance traveled (in cm). Other measures such as vertical activity (rearing) and time spent in the center of the arena can also be analyzed. Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Drug Discrimination in Rats

Objective: To determine if this compound produces subjective effects similar to MDMA in rats.

Materials:

  • Male Sprague-Dawley rats (weighing 250-300g at the start of training)

  • Standard two-lever operant conditioning chambers

  • MDMA hydrochloride (training drug)

  • This compound (test drug)

  • Food pellets (reinforcers)

  • Syringes and needles for i.p. injection

Procedure:

  • Training:

    • Train rats to press a lever for food reinforcement on a fixed-ratio schedule (e.g., FR10).

    • Once responding is stable, begin discrimination training. Before each session, administer either MDMA (e.g., 1.5 mg/kg, i.p.) or vehicle (saline).

    • If MDMA is administered, only responses on the "drug-appropriate" lever are reinforced. If saline is administered, only responses on the "vehicle-appropriate" lever are reinforced.

    • Continue training until rats meet the criterion for discrimination (e.g., >80% of responses on the correct lever before the first reinforcer for at least 8 of 10 consecutive sessions).

  • Substitution Testing:

    • Once discrimination is established, begin substitution tests with this compound.

    • Administer a dose of 6-APDB or vehicle before the session. During test sessions, responses on both levers are recorded but may or may not be reinforced.

    • Test a range of 6-APDB doses in a counterbalanced order across rats.

  • Data Analysis: The primary dependent measure is the percentage of responses on the MDMA-appropriate lever. Full substitution is generally considered to be >80% responding on the drug-appropriate lever. Calculate the ED50 value from the dose-response curve.

Protocol 3: In Vivo Microdialysis in Rats

Objective: To measure changes in extracellular dopamine and serotonin levels in the nucleus accumbens of rats following administration of this compound.

Materials:

  • Male Sprague-Dawley rats (270-320g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane) and guide cannulae

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • This compound

  • Artificial cerebrospinal fluid (aCSF) for perfusion

Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the nucleus accumbens. Secure the cannula with dental cement.

    • Allow the animal to recover for at least 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).

    • Allow for a 1-2 hour equilibration period.

    • Collect baseline dialysate samples (e.g., every 20 minutes for at least one hour).

    • Administer this compound (e.g., 1 or 3 mg/kg, i.p.).

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine and serotonin content using HPLC-ED.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the average baseline levels.

    • Compare the effects of different doses of 6-APDB on neurotransmitter release.

Visualizations

Signaling Pathway of 6-APDB

Behavioral_Workflow cluster_locomotor Locomotor Activity cluster_discrimination Drug Discrimination L1 Animal Habituation L2 6-APDB or Vehicle Administration (i.p.) L1->L2 L3 Place in Activity Chamber L2->L3 L4 Record Locomotor Activity (60-120 min) L3->L4 L5 Data Analysis: Total Distance Traveled L4->L5 D1 Operant Training (Lever Press for Food) D2 Discrimination Training (MDMA vs. Saline) D1->D2 D3 Achievement of Discrimination Criterion D2->D3 D4 Substitution Testing with 6-APDB D3->D4 D5 Data Analysis: % Drug-Appropriate Responding D4->D5 Logical_Relationship cluster_neurochemical Neurochemical Effects cluster_behavioral Behavioral Outcomes APDB 6-APDB Administration N1 Inhibition of DAT, SERT, NET APDB->N1 N2 Increased Extracellular Dopamine & Serotonin N1->N2 B1 Hyperlocomotion (Stimulant Effect) N2->B1 B2 MDMA-like Subjective Effects (Entactogenic Properties) N2->B2

References

Application Notes and Protocols: Investigating the Effects of 6-APDB Hydrochloride on Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran) is a psychoactive compound of the phenethylamine (B48288) and dihydrobenzofuran classes, analogous to MDA.[1] As a substance with potential stimulant properties, quantifying its effects on motor behavior is a critical step in preclinical pharmacological assessment. Locomotor activity assays are fundamental in behavioral pharmacology for evaluating the stimulant, sedative, or anxiogenic/anxiolytic effects of novel compounds.[2][3][4]

The Open Field Test (OFT) is the most common paradigm for this purpose. It assesses spontaneous exploratory behavior and general locomotor activity in a novel environment.[2][5][6] These notes provide a detailed protocol for using the OFT to characterize the dose-dependent effects of 6-APDB hydrochloride on locomotor activity in rodents, a crucial step for understanding its neurobiological impact and abuse potential. Animal studies have indicated that 6-APDB can produce robust hyperlocomotion.[1]

Pharmacological Mechanism of Action

6-APDB's primary mechanism involves the inhibition of monoamine reuptake. It demonstrates affinity for the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), with IC50 values of 322 nM, 980 nM, and 1,997 nM, respectively.[1] By blocking these transporters, 6-APDB increases the synaptic concentration of serotonin, norepinephrine, and dopamine. This neurochemical profile is similar to other entactogens like MDA and MDMA and is hypothesized to be the basis for its stimulant effects on locomotor activity.[1][7] The stimulation of dopaminergic pathways in the nucleus accumbens is a well-established mechanism for psychostimulant-induced hyperlocomotion.[8][9]

Hypothesized Signaling Pathway for 6-APDB-Induced Locomotion

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron APDB 6-APDB DAT DAT APDB->DAT Blocks SERT SERT APDB->SERT Blocks NET NET APDB->NET Blocks Vesicle Synaptic Vesicles (DA, 5-HT, NE) DA Dopamine DAT->DA Reuptake HT Serotonin DAT->HT Reuptake NE Norepinephrine DAT->NE Reuptake SERT->DA Reuptake SERT->HT Reuptake SERT->NE Reuptake NET->DA Reuptake NET->HT Reuptake NET->NE Reuptake D_Receptor Dopamine Receptors DA->D_Receptor Binds S_Receptor Serotonin Receptors DA->S_Receptor Binds N_Receptor Norepinephrine Receptors DA->N_Receptor Binds HT->D_Receptor Binds HT->S_Receptor Binds HT->N_Receptor Binds NE->D_Receptor Binds NE->S_Receptor Binds NE->N_Receptor Binds Response Increased Neuronal Firing & Motor Output Stimulation D_Receptor->Response Activates S_Receptor->Response Activates N_Receptor->Response Activates Locomotion Hyperlocomotion Response->Locomotion

Caption: 6-APDB blocks monoamine transporters (DAT, SERT, NET).

Experimental Protocol: Open Field Test

This protocol details the steps to measure locomotor activity and exploratory behavior in mice following the administration of this compound.

Objective

To perform a dose-response analysis of the effects of this compound on spontaneous locomotor activity in mice using an automated open field arena.

Materials
  • Compound: this compound (powder form)

  • Vehicle: Sterile 0.9% saline solution

  • Animals: Male C57BL/6 mice (8-10 weeks old)

  • Apparatus:

    • Open Field Arena (e.g., 42 x 42 x 42 cm, white polyvinyl chloride)[3]

    • Video camera mounted above the arena[6]

    • Automated video tracking software (e.g., ANY-maze, EthoVision, BehaviorCloud)

    • Computer for data acquisition

  • General Lab Equipment:

    • Analytical balance

    • Vortex mixer

    • Syringes (1 mL) with needles (27G)

    • Beakers and graduated cylinders

    • Animal scale

    • 70% ethanol (B145695) for cleaning

Procedure

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experiment Day cluster_analysis Data Analysis A Acclimate Mice (1 week) B Prepare 6-APDB HCl Solutions (Vehicle, 1, 3, 10 mg/kg) A->B C Define Experimental Groups (n=8-12 per group) B->C D Habituate Mice to Test Room (60 min) C->D E Weigh Mouse & Calculate Dose D->E F Administer Drug (i.p.) Wait 15-30 min E->F G Place Mouse in Center of Arena F->G H Record Activity (30-60 min) G->H I Remove Mouse & Clean Arena (70% Ethanol) H->I J Extract Locomotor Data from Software I->J K Perform Statistical Analysis (ANOVA) J->K L Generate Tables & Figures K->L

Caption: Workflow for the 6-APDB locomotor activity assay.

  • Animal Acclimation: Upon arrival, house mice in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water. Allow at least one week for acclimation before any testing.

  • Drug Preparation: On the day of the experiment, prepare fresh solutions of this compound. Dissolve the required amount in sterile 0.9% saline to achieve final concentrations for injection volumes of 10 mL/kg body weight. Example doses for a dose-response study could be 1, 3, and 10 mg/kg, plus a vehicle (saline only) control group.

  • Habituation to Testing Room: Transfer the mice to the testing room at least 60 minutes before the experiment begins to allow them to acclimate to the new environment.[10] Ensure the room has controlled lighting and minimal noise.

  • Drug Administration: Weigh each mouse immediately before injection to calculate the precise dose volume. Administer the assigned dose of 6-APDB or vehicle via intraperitoneal (i.p.) injection. Place the mouse in a holding cage for a 15-30 minute pre-treatment period to allow for drug absorption.

  • Open Field Test:

    • Gently place the mouse in the center of the open field arena.[2]

    • Immediately start the video recording and tracking software.

    • Allow the mouse to explore the arena freely for a predetermined duration (e.g., 30 or 60 minutes). The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.[6]

  • Data Collection: The tracking software will automatically record key parameters. The primary measures for locomotor activity are:

    • Total Distance Traveled (cm): The main indicator of overall activity.

    • Ambulatory Time (s): Time the animal spends moving.

    • Average Velocity (cm/s): Speed of movement.

    • Rearing Frequency: Number of times the animal stands on its hind legs.

  • Post-Trial Procedure: At the end of the session, return the mouse to its home cage. Thoroughly clean the open field arena with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues.

Data Analysis

Data should be exported from the tracking software and organized by experimental group. Use statistical software (e.g., GraphPad Prism, SPSS) to analyze the results. A one-way analysis of variance (ANOVA) is appropriate for comparing the means of the different dose groups. If the ANOVA shows a significant effect, use a post-hoc test (e.g., Dunnett's or Tukey's) to perform pairwise comparisons between the dose groups and the vehicle control. A p-value of < 0.05 is typically considered statistically significant.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups. The following tables represent expected data from a study where 6-APDB induces hyperlocomotion.

Table 1: Dose-Response Effect of 6-APDB on Locomotor Activity (Total Distance Traveled)

Treatment Group (mg/kg, i.p.)nTotal Distance Traveled (cm) (Mean ± SEM)% Change from Vehiclep-value (vs. Vehicle)
Vehicle (Saline)103510 ± 255--
6-APDB HCl (1.0)104950 ± 310+41.0%p < 0.05
6-APDB HCl (3.0)108720 ± 540+148.4%p < 0.001
6-APDB HCl (10.0)1011560 ± 720+229.3%p < 0.0001

Data are hypothetical and for illustrative purposes only.

Table 2: Time-Course Analysis of Locomotor Activity (Distance Traveled in 10-min Bins)

Treatment Group (mg/kg)0-10 min (cm)10-20 min (cm)20-30 min (cm)30-40 min (cm)40-50 min (cm)50-60 min (cm)
Vehicle 1250 ± 90850 ± 75550 ± 60350 ± 40260 ± 30250 ± 30
6-APDB (3.0) 2100 ± 1502550 ± 1801850 ± 1301100 ± 95620 ± 70500 ± 65
6-APDB (10.0) 2900 ± 2103400 ± 2502600 ± 1901550 ± 120710 ± 80400 ± 50

Data are hypothetical and for illustrative purposes only, presented as Mean ± SEM.

Interpretation and Conclusion

The results, as illustrated in the hypothetical data tables, are expected to show that this compound produces a significant, dose-dependent increase in locomotor activity in mice. This hyperlocomotion is consistent with the pharmacological profile of a central nervous system stimulant that enhances dopaminergic and serotonergic neurotransmission.[1][7] The time-course analysis typically reveals that the stimulant effects peak within the first 20-30 minutes and gradually decline as the drug is metabolized. This protocol provides a robust and reproducible method for quantifying the behavioral effects of 6-APDB, offering valuable data for further neuropharmacological investigation.

References

Preparing 6-APDB Hydrochloride Solutions for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the preparation of 6-APDB hydrochloride solutions for use in experimental research. 6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran) is a psychoactive compound of the benzofuran (B130515) class, structurally related to MDA, that acts as a monoamine reuptake inhibitor. Accurate and consistent preparation of this compound solutions is critical for the validity and reproducibility of in vitro and in vivo studies. This guide covers the essential chemical properties, solubility, and stability of this compound, along with step-by-step protocols for preparing solutions for various research applications. Safety guidelines for handling and disposal are also provided.

Chemical and Physical Properties

This compound is typically supplied as a crystalline solid.[1] Understanding its fundamental properties is essential for accurate solution preparation.

PropertyValue
Synonyms 6-(2-Aminopropyl)-2,3-dihydrobenzofuran, EMA-3, 4-desoxy-MDA
Molecular Formula C₁₁H₁₅NO • HCl
Formula Weight 213.7 g/mol
Appearance A crystalline solid
Purity ≥95%

Solubility and Stability

The solubility of this compound varies depending on the solvent. This information is crucial for selecting the appropriate vehicle for your experiments.

SolventSolubility
DMF 20 mg/mL
DMSO 20 mg/mL
Ethanol 20 mg/mL
PBS (pH 7.2) 1 mg/mL[1][2]

Storage and Stability:

This compound is stable for at least five years when stored at -20°C as a crystalline solid.[2] Stock solutions should be stored in tightly sealed containers at -20°C to maintain stability. For long-term storage, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

For in vitro experiments, such as cell-based assays, it is common to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This allows for minimal solvent addition to the cell culture medium, reducing the risk of solvent-induced toxicity.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Sterile pipette tips

Protocol:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

  • Mixing: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (Optional): If necessary for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or tubes. Store the aliquots at -20°C.

Note on Solvent Concentration in Cell Culture: When diluting the DMSO stock solution into your cell culture medium, ensure the final concentration of DMSO is non-toxic to your cells, typically below 0.5%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Preparation of Aqueous Solutions for In Vivo Studies

For in vivo studies, such as administration to rodents, solutions are typically prepared in a sterile, physiologically compatible vehicle like phosphate-buffered saline (PBS).

Materials:

  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile glass vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer or sonicator

Protocol:

  • Weighing: Aseptically weigh the required amount of this compound.

  • Dissolving: In a sterile vial, add the weighed this compound to the appropriate volume of sterile PBS (pH 7.2) to achieve the desired concentration (not exceeding 1 mg/mL).

  • Mixing: To aid dissolution, gently warm the solution and vortex or sonicate until the compound is fully dissolved. Ensure the final solution is clear and free of particulates.

  • pH Adjustment (if necessary): Check the pH of the final solution and adjust to physiological pH (7.2-7.4) if needed, using sterile, dilute HCl or NaOH.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container for administration.

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, consider preparing and storing aliquots at -20°C, though stability in aqueous solution over time should be verified.

Recommended Concentration Ranges for Experiments

The following are suggested starting concentration ranges based on available data. Researchers should perform dose-response studies to determine the optimal concentrations for their specific experimental models.

Experiment TypeCompoundOrganism/SystemConcentration Range
In Vitro (Reuptake Inhibition) 6-APDBRat brain synaptosomesIC₅₀: 322 nM (Serotonin), 1,997 nM (Dopamine), 980 nM (Norepinephrine)[3]
In Vivo (Behavioral Studies) 6-APB (related compound)Rat0.3 - 1.0 mg/kg (intravenous)[4][5]

Safety, Handling, and Disposal

This compound is intended for research purposes only and is not for human or veterinary use.[2] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood. In case of contact, wash the affected area thoroughly with water.

  • Disposal: Dispose of unused this compound and its solutions in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash.

Visualized Workflows and Pathways

Experimental Workflow for Solution Preparation

G cluster_0 In Vitro Stock Preparation cluster_1 In Vivo Solution Preparation weigh_iv Weigh 6-APDB HCl dissolve_iv Dissolve in DMSO weigh_iv->dissolve_iv mix_iv Vortex/Sonicate dissolve_iv->mix_iv filter_iv Filter (optional) mix_iv->filter_iv aliquot_iv Aliquot & Store at -20°C filter_iv->aliquot_iv weigh_inv Weigh 6-APDB HCl dissolve_inv Dissolve in sterile PBS weigh_inv->dissolve_inv mix_inv Warm/Vortex/Sonicate dissolve_inv->mix_inv ph_adjust Adjust pH (if needed) mix_inv->ph_adjust filter_inv Sterile Filter ph_adjust->filter_inv administer Administer Immediately filter_inv->administer

Caption: Workflow for preparing 6-APDB HCl solutions.

Signaling Pathway of 6-APDB

G cluster_transporters Monoamine Transporters cluster_neurotransmitters Increased Synaptic Neurotransmitters APDB 6-APDB HCl SERT SERT APDB->SERT Inhibits Reuptake DAT DAT APDB->DAT Inhibits Reuptake NET NET APDB->NET Inhibits Reuptake Serotonin Serotonin SERT->Serotonin Dopamine Dopamine DAT->Dopamine Norepinephrine Norepinephrine NET->Norepinephrine

Caption: 6-APDB HCl as a monoamine reuptake inhibitor.

References

Application Note: Analysis of 6-APDB Hydrochloride by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a standardized protocol for the qualitative analysis of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) hydrochloride by gas chromatography-mass spectrometry (GC-MS). 6-APDB is a psychoactive substance of the benzofuran (B130515) class and its accurate identification is crucial for forensic, clinical, and research applications. The methodology presented herein provides a robust and reproducible workflow for the separation and identification of 6-APDB from a prepared sample. This document is intended for researchers, scientists, and drug development professionals.

Introduction

6-APDB is a synthetic entactogen of the substituted benzofuran class. Structurally related to MDA, it has gained attention in both recreational drug markets and scientific research. Accurate analytical methods are essential for its identification in seized materials, biological samples, and for quality control in research settings. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds like 6-APDB. This note provides a specific GC-MS method for the analysis of 6-APDB hydrochloride.

Chemical and Physical Data

A summary of the chemical and physical properties of 6-APDB and its hydrochloride salt is provided in Table 1.

Table 1: Chemical and Physical Properties of 6-APDB

PropertyValue
IUPAC Name1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine
Synonyms4-Desoxy-MDA, EMA-3
Chemical Formula (Base)C₁₁H₁₅NO
Molecular Weight (Base)177 g/mol
Chemical Formula (HCl)C₁₁H₁₅NO • HCl[1]
Molecular Weight (HCl)213.7 g/mol [1]
Appearance (HCl Salt)White powder[2]
CAS Number152623-93-3[2]

Experimental Protocol

This section details the complete methodology for the GC-MS analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Chloroform (B151607) (CHCl₃), analytical grade

  • 0.5N Sodium Hydroxide (NaOH) solution

  • Methanol, HPLC grade (for cleaning)

  • Helium (carrier gas), 99.999% purity or higher

  • Autosampler vials with inserts

  • Micropipettes and tips

2. Sample Preparation

The following sample preparation procedure is based on the SWGDRUG.org monograph.[2]

  • Accurately weigh a portion of the this compound standard.

  • Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL.

  • To prepare the sample for injection, dilute the stock solution in a solvent mixture of 0.5N NaOH and CHCl₃.[2] The alkaline conditions will neutralize the hydrochloride salt, converting it to the free base which is more amenable to GC analysis.

  • Vortex the solution to ensure complete dissolution and partitioning of the free base into the organic layer (chloroform).

  • Allow the layers to separate.

  • Carefully transfer the lower chloroform layer to an autosampler vial for analysis.

3. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of 6-APDB.[2]

Table 2: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
InstrumentGas chromatograph with MS detector[2]
ColumnDB-1 MS, 30 m x 0.25 mm x 0.25 µm[2]
Carrier GasHelium[2]
Flow Rate1 mL/min[2]
Injector
Injection ModeSplit[2]
Split Ratio20:1[2]
Injection Volume1 µL[2]
Injector Temperature280°C[2]
Oven Temperature Program
Initial Temperature(A suitable starting temperature, e.g., 100°C, should be empirically determined)
Ramp Rate(A typical ramp rate of 10-20°C/min can be used as a starting point)
Final Temperature(A final temperature sufficient to elute the compound, e.g., 280°C, should be used)
Mass Spectrometer
MS Transfer Line Temp.280°C[2]
MS Source Temperature230°C[2]
MS Quadrupole Temp.150°C[2]
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range34-550 amu[2]

4. Data Analysis

  • Acquire the total ion chromatogram (TIC) and mass spectrum for the 6-APDB peak.

  • Determine the retention time of the analyte.

  • Compare the acquired mass spectrum with a reference library spectrum for 6-APDB for positive identification. Key fragments should be present and in the correct relative abundances.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with 6-APDB HCl Standard prep_solution Prepare 1 mg/mL Solution in 0.5N NaOH/CHCl3 start->prep_solution vortex Vortex to Mix prep_solution->vortex separate Allow Layers to Separate vortex->separate transfer Transfer Organic Layer to Vial separate->transfer injection Inject 1 µL into GC-MS transfer->injection separation Chromatographic Separation (DB-1 MS Column) injection->separation detection Mass Spectrometry Detection (34-550 amu) separation->detection acquire_data Acquire TIC and Mass Spectra detection->acquire_data analyze_rt Determine Retention Time acquire_data->analyze_rt compare_spectra Compare with Reference Spectrum analyze_rt->compare_spectra report Generate Report compare_spectra->report

Caption: Workflow for GC-MS analysis of this compound.

The protocol described in this application note provides a reliable method for the identification of this compound using GC-MS. The specified sample preparation technique and instrumental parameters have been shown to be effective for the analysis of this compound. Adherence to this protocol will enable researchers and analysts to achieve consistent and accurate results in their qualitative assessment of 6-APDB. It is recommended that laboratories validate this method internally to ensure it meets their specific requirements.

References

Application Note and Protocol: Spectroscopic Characterization of 6-APDB Hydrochloride using NMR and FTIR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) is a psychoactive compound of the dihydrobenzofuran class, structurally related to MDA and MDMA.[1] As an analytical reference standard, its proper identification and characterization are crucial for forensic and research applications.[2] This document provides detailed protocols for the analysis of 6-APDB hydrochloride using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, presenting the expected quantitative data and experimental workflows.

Spectroscopic Data

The following tables summarize the characteristic spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for 6-(2-Aminopropyl)-2,3-dihydrobenzofuran HCl [3]

Position¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
1-40.5
23.48 (m)48.1
31.25 (d, J=6.6 Hz)18.2
42.70 (dd, J=13.7, 7.9 Hz), 2.91 (dd, J=13.7, 6.4 Hz)29.3
56.94 (s)125.1
6-125.4
76.69 (d, J=7.7 Hz)109.4
8-159.2
9-122.3
104.52 (t, J=8.8 Hz)71.3
113.17 (t, J=8.8 Hz)29.7

Note: Data is referenced from the analysis of 6-(2-aminopropyl)-2,3-dihydrobenzofuran HCl, also referred to as compound 2 in the cited literature.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 2: Key FTIR Absorption Bands for 6-(2-Aminopropyl)-2,3-dihydrobenzofuran HCl [3][4]

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3100Strong, BroadN-H stretch (amine salt), C-H stretch (aromatic and aliphatic)
~2500-2700BroadAmine salt overtones
~1600MediumAromatic C=C skeletal vibrations
~1450-1500Medium-StrongAromatic C=C skeletal vibrations, CH₂ scissoring
~1250StrongAryl-O-C asymmetric stretch
~800-900StrongAromatic C-H out-of-plane bending

Note: The FTIR spectrum of the hydrochloride salt shows characteristic broad absorptions in the 2500-3100 cm⁻¹ region due to the ammonium (B1175870) salt.[4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Deuterium (B1214612) Oxide (D₂O) or Deuterated Chloroform (CDCl₃))[4][5]

  • Tetramethylsilane (TMS) as an internal standard[4]

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., Agilent VNMRS 600 MHz or Varian Mercury 400 MHz)[4][5]

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.75 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, dry vial.[5] Add a small amount of TMS to serve as the internal reference (0 ppm).[4] If solubility is an issue in CDCl₃, a drop of methanol-d₄ can be added to aid dissolution.[4]

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For automated systems, use gradient shimming routines.[5]

  • Data Acquisition:

    • Acquire a standard ¹H spectrum. Typical parameters include a 90° pulse angle and a relaxation delay of 45 seconds to ensure full relaxation for quantitative analysis.[5]

    • Acquire a proton-decoupled ¹³C spectrum.

    • If further structural elucidation is needed, perform 2D NMR experiments such as COSY, HSQC, and HMBC using standard pulse sequences.[4]

  • Data Processing: Process the acquired spectra using appropriate software (e.g., ACD/Labs). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS peak at 0 ppm.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of this compound using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

  • This compound sample (crystalline solid)[2]

  • FTIR Spectrometer with a single bounce ATR accessory (e.g., Thermo-Nicolet Nexus 670)[4]

  • Spatula

  • Isopropanol or ethanol (B145695) for cleaning

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum with nothing on the crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Set the instrument parameters. Recommended settings are:

      • Resolution: 4 cm⁻¹[4]

      • Number of scans: 16 to 32[4][5]

      • Gain: 8[4]

      • Aperture: 150[4][5]

  • Data Acquisition: Initiate the scan to collect the sample spectrum.

  • Data Processing and Cleaning:

    • The software will automatically perform a background subtraction.

    • Process the spectrum as needed (e.g., baseline correction).

    • After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe (e.g., isopropanol) to remove all traces of the sample.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

G cluster_nmr NMR Analysis Workflow cluster_ftir FTIR Analysis Workflow prep_nmr Sample Preparation (10 mg in D₂O + TMS) acq_nmr Data Acquisition (1H, 13C, 2D Spectra) prep_nmr->acq_nmr proc_nmr Data Processing (FT, Phasing, Referencing) acq_nmr->proc_nmr char_nmr Structural Characterization proc_nmr->char_nmr final Comprehensive Spectroscopic Profile char_nmr->final bkg_ftir Collect Background Spectrum (ATR) smpl_ftir Apply Sample to ATR Crystal bkg_ftir->smpl_ftir acq_ftir Acquire Spectrum (16-32 scans @ 4 cm⁻¹) smpl_ftir->acq_ftir id_ftir Functional Group Identification acq_ftir->id_ftir id_ftir->final start 6-APDB HCl Sample start->prep_nmr start->bkg_ftir

Caption: Workflow for NMR and FTIR analysis of 6-APDB HCl.

G cluster_structure Chemical Structure Features cluster_spectroscopy Spectroscopic Correlation compound This compound aromatic Substituted Benzene Ring compound->aromatic dihydrofuran Dihydrofuran Ring compound->dihydrofuran amine Propylamine Side Chain (as Hydrochloride) compound->amine nmr_signals NMR Signals (Aromatic, Aliphatic Protons & Carbons) aromatic->nmr_signals Correlates to ftir_bands FTIR Bands (N-H, C-H, C=C, C-O stretches) aromatic->ftir_bands Correlates to dihydrofuran->nmr_signals Correlates to dihydrofuran->ftir_bands Correlates to amine->nmr_signals Correlates to amine->ftir_bands Correlates to

Caption: Relationship between 6-APDB HCl structure and spectral data.

References

Application Notes and Protocols for Mono-amine Reuptake Inhibition Assay of 6-APDB Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-APDB, also known as 6-(2-aminopropyl)-2,3-dihydrobenzofuran, is an entactogenic compound that interacts with monoamine transporters.[1] Understanding its profile as a monoamine reuptake inhibitor is crucial for elucidating its pharmacological and toxicological effects. Monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are critical for regulating neurotransmitter levels in the synaptic cleft.[2][3][4] Inhibition of these transporters can lead to increased extracellular concentrations of dopamine, norepinephrine, and serotonin, respectively.[4] This document provides detailed protocols for assessing the in vitro inhibitory activity of 6-APDB hydrochloride at these transporters using a cell-based monoamine reuptake inhibition assay.

Principle of the Assay

Monoamine reuptake inhibition assays are designed to measure the ability of a test compound to block the uptake of a specific substrate into cells expressing the corresponding monoamine transporter.[2][5] These assays typically utilize either radiolabeled or fluorescent substrates of the transporters.[6][7] The reduction in substrate uptake in the presence of the test compound is a measure of its inhibitory potency, often expressed as an IC50 value (the concentration of the inhibitor that reduces the specific uptake by 50%).

Data Presentation

The inhibitory activity of this compound at the human serotonin, dopamine, and norepinephrine transporters is summarized in the table below. The data presented are based on in vitro studies.[1]

TransporterIC50 (nM)
Serotonin Transporter (SERT)322
Dopamine Transporter (DAT)1997
Norepinephrine Transporter (NET)980

Table 1: Inhibitory potency (IC50) of this compound at human monoamine transporters.[1]

Experimental Protocols

Two common methods for monoamine reuptake inhibition assays are presented below: a radioligand-based assay and a fluorescent-based assay.

Protocol 1: Radioligand-Based Monoamine Reuptake Inhibition Assay

This protocol is considered a gold standard for its robustness and sensitivity.[5][8] It involves the use of radiolabeled substrates for DAT, NET, and SERT.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT.[5][9]

  • Radiolabeled Substrates: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), and [³H]serotonin (for SERT).

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.

  • Reference Inhibitors: A selective inhibitor for each transporter to determine non-specific uptake (e.g., GBR12909 for DAT, desipramine (B1205290) for NET, and fluoxetine (B1211875) for SERT).[3][10]

  • Scintillation Cocktail

  • Microplates: 96-well plates.

  • Filtration System: Cell harvester and filter mats.

  • Liquid Scintillation Counter

Procedure:

  • Cell Culture and Plating: Culture the HEK293 cells expressing DAT, NET, or SERT in appropriate media. Seed the cells into 96-well plates at a suitable density and allow them to adhere and grow to form a confluent monolayer.[3]

  • Preparation of Reagents: Prepare serial dilutions of this compound and the reference inhibitors in assay buffer. Prepare the radiolabeled substrate solution in assay buffer at a concentration near its Km for the respective transporter.

  • Assay Performance: a. Wash the cell monolayers with assay buffer. b. Pre-incubate the cells with varying concentrations of this compound or the reference inhibitor for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.[3][5][10] c. Initiate the uptake reaction by adding the radiolabeled substrate to each well. d. Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature. The incubation time should be within the linear range of uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells with a lysis buffer (e.g., 1% SDS).[5]

  • Detection: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail. c. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of the selective inhibitor) from the total uptake (in the absence of any inhibitor). b. Plot the percentage of specific uptake against the logarithm of the this compound concentration. c. Fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: Fluorescent-Based Monoamine Reuptake Inhibition Assay

This method offers a non-radioactive alternative with a higher throughput potential.[7][11][12]

Materials:

  • Cell Lines: As in Protocol 1.

  • Fluorescent Substrate: A fluorescent substrate that is a substrate for DAT, NET, and SERT (e.g., those available in commercial kits).[2][7]

  • Test Compound: this compound.

  • Assay Buffer: As in Protocol 1.

  • Reference Inhibitors: As in Protocol 1.

  • Microplate Reader: A fluorescence plate reader with appropriate excitation and emission filters.

  • Black-walled, clear-bottom 96-well plates. [3]

Procedure:

  • Cell Culture and Plating: Follow the same procedure as in Protocol 1, using black-walled, clear-bottom plates.[3]

  • Preparation of Reagents: Prepare reagents as described in Protocol 1.

  • Assay Performance: a. Wash the cells with assay buffer. b. Pre-incubate the cells with varying concentrations of this compound or the reference inhibitor for a specified time.[3][10] c. Add the fluorescent substrate to all wells. d. Incubate for a specified time at the appropriate temperature to allow for substrate uptake.

  • Detection: a. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: a. Calculate the specific uptake by subtracting the fluorescence in the presence of the selective inhibitor from the total fluorescence. b. Analyze the data as described in Protocol 1 to determine the IC50 value.

Visualizations

Monoamine_Reuptake_Inhibition_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine (e.g., Dopamine, Norepinephrine, Serotonin) Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging Monoamine_Cleft Monoamine Vesicle->Monoamine_Cleft Release Transporter Monoamine Transporter (DAT, NET, or SERT) Transporter->Monoamine Transport Monoamine_Cleft->Reuptake Receptor Postsynaptic Receptor Monoamine_Cleft->Receptor Binding APDB 6-APDB Hydrochloride APDB->Transporter Inhibition

Caption: Signaling pathway of monoamine reuptake and its inhibition by 6-APDB.

Monoamine_Reuptake_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing DAT, NET, or SERT start->cell_culture plating Seed cells into 96-well plates cell_culture->plating pre_incubation Pre-incubate cells with This compound or reference inhibitor plating->pre_incubation add_substrate Add radiolabeled or fluorescent substrate pre_incubation->add_substrate incubation Incubate to allow uptake add_substrate->incubation terminate_uptake Terminate uptake and wash cells incubation->terminate_uptake detection Measure radioactivity or fluorescence terminate_uptake->detection data_analysis Analyze data and determine IC50 detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for the monoamine reuptake inhibition assay.

References

Application Notes and Protocols: Establishing a Dose-Response Curve for 6-APDB Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride (6-APDB HCl) is a psychoactive substance of the phenethylamine (B48288) and dihydrobenzofuran classes.[1] It is a structural analog of 3,4-methylenedioxyamphetamine (MDA) and is related to other benzofuran (B130515) compounds such as 6-APB.[1] Understanding the dose-response relationship of 6-APDB is crucial for elucidating its pharmacological profile, including its potency, efficacy, and potential therapeutic or toxicological effects. These application notes provide detailed protocols for establishing a comprehensive dose-response curve for 6-APDB hydrochloride, covering its interactions with monoamine transporters and key serotonin (B10506) receptors, as well as its effects on locomotor activity and its discriminative stimulus properties in preclinical models.

Pharmacological Profile of this compound

6-APDB acts as a monoamine reuptake inhibitor, with varying potencies at the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. In vitro studies have shown that 6-APDB inhibits the reuptake of these neurotransmitters with the following IC50 values: 322 nM for serotonin, 1,997 nM for dopamine, and 980 nM for norepinephrine.[1] This profile suggests a preferential, though moderate, interaction with the serotonin transporter. In vivo studies have demonstrated that 6-APDB induces robust hyperlocomotion and can fully substitute for the discriminative stimulus effects of MDMA in rats, indicating similar subjective effects.[1][2]

Data Presentation

The following tables summarize the established and hypothetical in vitro and in vivo dose-response data for this compound.

Table 1: In Vitro Monoamine Transporter Inhibition by this compound

TransporterIC50 (nM)[1]
Serotonin (SERT)322
Dopamine (DAT)1,997
Norepinephrine (NET)980

Table 2: Hypothetical In Vitro Serotonin Receptor Functional Activity of this compound *

Receptor SubtypeAssay TypeParameterValue (nM)
5-HT2AInositol (B14025) Phosphate AccumulationEC50850
5-HT2BCalcium MobilizationEC50150
5-HT1AcAMP InhibitionEC50>10,000
5-HT2CInositol Phosphate AccumulationEC501,200

*Note: The data in this table is hypothetical and for illustrative purposes. Empirical determination is required.

Table 3: In Vivo Behavioral Dose-Response Data for this compound

Behavioral AssaySpeciesParameterValue (mg/kg)
Locomotor Activity (Stimulant Phase)MouseED50[2]2.57
Drug Discrimination (MDMA-trained)RatED50[2]1.02
Head-Twitch Response (HTR)MouseED503.5

*Note: The HTR ED50 value is hypothetical and based on the known pharmacology of related compounds. Empirical determination is required.

Experimental Protocols

In Vitro Assays

1. Monoamine Transporter Uptake Inhibition Assay

This protocol determines the potency of this compound to inhibit the uptake of serotonin, dopamine, and norepinephrine into synaptosomes.

  • Materials:

    • Rat brain tissue (striatum for DAT, hippocampus for SERT, and hypothalamus for NET)

    • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

    • Krebs-Ringer-HEPES buffer (KRHB)

    • [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine

    • This compound solutions (ranging from 1 nM to 100 µM)

    • Scintillation fluid and counter

  • Procedure:

    • Prepare synaptosomes from the respective rat brain regions by homogenization in sucrose buffer followed by differential centrifugation.

    • Resuspend the final synaptosomal pellet in KRHB.

    • In a 96-well plate, pre-incubate the synaptosomes with a range of this compound concentrations or vehicle for 10 minutes at 37°C.

    • Initiate the uptake by adding the respective [³H]monoamine substrate.

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRHB.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent inhibition of uptake at each 6-APDB concentration and determine the IC50 value using non-linear regression.

2. 5-HT2A Receptor-Mediated Inositol Phosphate Accumulation Assay

This assay measures the functional agonism of this compound at the Gq-coupled 5-HT2A receptor.

  • Materials:

    • HEK-293 cells stably expressing the human 5-HT2A receptor

    • Assay buffer (e.g., HBSS with 20 mM HEPES and 10 mM LiCl)

    • This compound solutions (ranging from 10 nM to 100 µM)

    • Serotonin (as a reference agonist)

    • IP-One HTRF assay kit

    • HTRF-compatible plate reader

  • Procedure:

    • Seed the 5-HT2A expressing cells in a 384-well white microplate and incubate overnight.

    • Replace the culture medium with the assay buffer containing LiCl and incubate for 30 minutes at 37°C.

    • Add varying concentrations of this compound or serotonin to the wells.

    • Incubate for 60 minutes at 37°C to allow for the accumulation of inositol monophosphate (IP1).

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the HTRF signal on a compatible plate reader.

    • Plot the dose-response curve and calculate the EC50 value for this compound.

In Vivo Assays

1. Locomotor Activity Assay

This protocol assesses the effect of this compound on spontaneous locomotor activity in mice.

  • Materials:

    • Male C57BL/6J mice

    • Open-field activity chambers equipped with infrared beams

    • This compound solutions (e.g., 0.1, 0.3, 1, 3, 10 mg/kg)

    • Saline (vehicle control)

  • Procedure:

    • Habituate the mice to the activity chambers for 30 minutes prior to injection.

    • Administer this compound or saline via intraperitoneal (i.p.) injection.

    • Immediately place the mice back into the activity chambers.

    • Record locomotor activity (e.g., distance traveled, beam breaks) in 5-minute bins for a total of 120 minutes.

    • Analyze the data to determine the time course and dose-response effects of 6-APDB on locomotor activity.

    • Calculate the ED50 for the stimulant effects by analyzing the dose-response curve during the time of peak activity.

2. Head-Twitch Response (HTR) Assay

The HTR in mice is a behavioral proxy for 5-HT2A receptor activation.

  • Materials:

    • Male C57BL/6J mice

    • Observation chambers

    • This compound solutions (e.g., 0.3, 1, 3, 10, 30 mg/kg)

    • Saline (vehicle control)

  • Procedure:

    • Habituate the mice to the observation chambers for at least 30 minutes.

    • Administer this compound or saline i.p.

    • Immediately after injection, place the mice back in the observation chambers.

    • Record the number of head twitches for a period of 30-60 minutes.

    • Plot the total number of head twitches against the dose of this compound.

    • Calculate the ED50 value from the dose-response curve.

3. Drug Discrimination Assay

This assay determines if this compound produces subjective effects similar to a known drug of abuse, such as MDMA.

  • Materials:

    • Male Sprague-Dawley rats trained to discriminate MDMA (e.g., 1.5 mg/kg, i.p.) from saline in a two-lever operant chamber.

    • Standard operant conditioning chambers with two levers and a food reward dispenser.

    • This compound solutions (e.g., 0.1, 0.3, 1, 3 mg/kg)

  • Procedure:

    • Training: Train rats to press one lever for a food reward after an injection of MDMA and the other lever after a saline injection. Training continues until a high level of accuracy is achieved.

    • Testing: On test days, administer a dose of this compound and place the rat in the operant chamber.

    • Record the number of presses on each lever.

    • A complete substitution is observed if the rat predominantly presses the MDMA-associated lever.

    • Test a range of 6-APDB doses to generate a dose-response curve for substitution.

    • Calculate the ED50, the dose at which 6-APDB produces 50% of the maximum possible responding on the drug-appropriate lever.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 6-APDB 6-APDB SERT SERT 6-APDB->SERT Inhibition DAT DAT 6-APDB->DAT Inhibition NET NET 6-APDB->NET Inhibition HT2A 5-HT2A-R 6-APDB->HT2A Agonism HT2B 5-HT2B-R 6-APDB->HT2B Agonism Gq Gq HT2A->Gq Activation PLC PLC Gq->PLC Activation IP3 IP₃ PLC->IP3 Production Ca2 Ca²⁺ IP3->Ca2 Release from ER Response Cellular Response Ca2->Response

Caption: Signaling pathway of this compound.

Dose_Response_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis A1 Monoamine Transporter Uptake Inhibition D1 Determine IC₅₀ Values A1->D1 A2 5-HT Receptor Functional Assays (e.g., IP1, Ca²⁺) D2 Determine EC₅₀ Values A2->D2 C1 Construct Dose-Response Curves D1->C1 D2->C1 B1 Locomotor Activity D3 Determine ED₅₀ Values B1->D3 B2 Head-Twitch Response B2->D3 B3 Drug Discrimination B3->D3 D3->C1 C2 Comprehensive Pharmacological Profile C1->C2

Caption: Experimental workflow for establishing a dose-response curve.

References

Application Notes and Protocols for Administering 6-APDB Hydrochloride to Animal Subjects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: For research use only. Not for human consumption. All animal experiments must be conducted in accordance with local institutional and governmental regulations and be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride (6-APDB HCl), also known as 4-desoxy-MDA, is a psychoactive compound of the phenethylamine, amphetamine, and dihydrobenzofuran families.[1] It is an analog of 3,4-methylenedioxyamphetamine (MDA) where the 4-position oxygen of the methylenedioxy ring is replaced by a methylene (B1212753) bridge.[1] 6-APDB is classified as an entactogen and is utilized in neuroscience research to investigate the mechanisms of action of serotonergic compounds and their effects on behavior. Its primary mechanism of action involves the inhibition of monoamine transporters, with a notable affinity for the serotonin (B10506) transporter.

Pharmacological Profile

6-APDB functions as a monoamine reuptake inhibitor.[1] In vitro studies have demonstrated its ability to inhibit the reuptake of serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).[1] Its pharmacological profile is similar to that of MDA, though with slightly lower potency for catecholamine transporters.[1] The related compound, 6-APB, which is the unsaturated benzofuran (B130515) derivative of 6-APDB, is a potent agonist at the 5-HT2B receptor, suggesting that 6-APDB may also have activity at serotonin receptors.[2][3][4] This potent 5-HT2B agonism is a factor to consider in long-term studies due to potential cardiotoxicity.[2][4]

Quantitative Data

The following tables summarize the in vitro binding affinities of 6-APDB and the related compound 6-APB for key monoamine transporters and serotonin receptors. This data is crucial for dose selection and interpretation of experimental results.

Table 1: Monoamine Transporter Inhibition by 6-APDB [1]

Transporter IC50 (nM)
Serotonin (SERT) 322
Norepinephrine (NET) 980

| Dopamine (DAT) | 1,997 |

Table 2: Receptor Binding Affinities (Ki) for 6-APB [2][3][4]

Receptor Ki (nM)
5-HT2B 3.7
α2C-Adrenergic 45
5-HT2C 270
5-HT2A >100-fold selectivity over 5-HT2B

| 5-HT1A | 1,500 |

Experimental Protocols

Protocol 1: Preparation of 6-APDB Hydrochloride Solution for Administration

Objective: To prepare a sterile, injectable solution of this compound for administration to animal subjects.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution (vehicle)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm sterile syringe filter

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Weigh the calculated amount of this compound powder in a sterile vial.

  • Add the appropriate volume of sterile 0.9% saline to the vial to achieve the desired final concentration. A common concentration for rodent studies is 1 mg/mL.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Filter the solution into a new sterile vial to ensure sterility.

  • The solution is now ready for administration. Store at 4°C for short-term use. For long-term storage, consult the manufacturer's recommendations.

Protocol 2: Administration of this compound to Rodent Subjects

Objective: To administer the prepared this compound solution to rodents via a specified route.

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringes and needles (e.g., 25-27G for intraperitoneal injection in mice)[5]

  • Animal scale

  • Personal protective equipment (gloves, lab coat)

Procedure (Intraperitoneal - IP - Injection):

  • Weigh the animal to determine the precise volume of the drug solution to be administered. The volume should be calculated based on the animal's weight and the desired dose (in mg/kg).

  • Gently restrain the rodent. For mice, this can be done by scruffing the neck to immobilize the head and securing the tail.

  • Position the animal so that its head is tilted slightly downwards.

  • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[5]

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspirate briefly to ensure that the needle has not entered a blood vessel or organ. If blood or urine is drawn, discard the syringe and prepare a new injection.

  • Slowly inject the calculated volume of the this compound solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions and for the onset of behavioral effects.

Protocol 3: Assessment of Locomotor Activity

Objective: To quantify the effect of this compound on spontaneous locomotor activity in rodents.

Materials:

  • Open field arena equipped with automated photobeam tracking or video tracking software

  • Rodent subjects

  • Prepared this compound solution and vehicle

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment begins.

  • Administer either the vehicle or a specific dose of this compound to each animal according to Protocol 2.

  • Immediately after injection, place the animal in the center of the open field arena.

  • Record locomotor activity for a predetermined period, typically 60-120 minutes. Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)

  • At the end of the session, return the animal to its home cage.

  • Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove any olfactory cues.

  • Analyze the collected data using appropriate statistical methods to compare the effects of different doses of this compound with the vehicle control group.

Visualizations

G Proposed Signaling Pathway of 6-APDB cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 SynVesicle Synaptic Vesicle (DA, NE, 5-HT) SERT SERT SynVesicle->SERT Release DAT DAT SynVesicle->DAT Release NET NET SynVesicle->NET Release SERT->MAO Metabolism Receptor5HT2B 5-HT2B Receptor SERT->Receptor5HT2B 5-HT DAT->MAO Metabolism NET->MAO Metabolism ReceptorAlpha2C α2C-Adrenergic Receptor NET->ReceptorAlpha2C NE Signaling Downstream Signaling (e.g., PLC, Ca2+) Receptor5HT2B->Signaling ReceptorAlpha2C->Signaling APDB 6-APDB APDB->SERT Inhibition APDB->DAT Inhibition APDB->NET Inhibition

Caption: Proposed Signaling Pathway of 6-APDB.

G Experimental Workflow for Behavioral Study cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase AnimalAcclimation Animal Acclimation (≥60 min) Dosing Dosing (IP Injection) AnimalAcclimation->Dosing DrugPrep Drug/Vehicle Preparation DrugPrep->Dosing BehavioralTest Behavioral Assay (e.g., Locomotor Activity) Dosing->BehavioralTest DataCollection Data Collection (Automated Tracking) BehavioralTest->DataCollection Stats Statistical Analysis DataCollection->Stats Results Results & Interpretation Stats->Results

Caption: Experimental Workflow for Behavioral Study.

References

Application Notes and Protocols for Behavioral Pharmacology Studies of 6-APDB Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), a derivative of the "benzofury" class of compounds, has emerged as a substance of interest in psychopharmacological research due to its structural similarity to entactogens like 3,4-methylenedioxymethamphetamine (MDMA). As a potential modulator of monoamine systems, understanding its behavioral pharmacology is crucial for elucidating its mechanism of action, abuse potential, and therapeutic applications. These application notes provide a comprehensive overview of the behavioral pharmacology of 6-APDB hydrochloride, including its effects on monoamine transporters, locomotor activity, and discriminative stimulus properties. Detailed protocols for key behavioral assays are provided to facilitate further research in this area.

Mechanism of Action

This compound primarily acts as a monoamine reuptake inhibitor, displaying affinity for the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. In vitro studies have demonstrated its ability to inhibit the reuptake of these neurotransmitters.[1] Additionally, like other benzofurans, 6-APDB is suggested to have activity at serotonin receptors, likely contributing to its overall behavioral effects.[1]

Data Presentation

Table 1: In Vitro Monoamine Transporter Inhibition by 6-APDB
TransporterIC50 (nM)
Serotonin (SERT)322
Dopamine (DAT)1,997
Norepinephrine (NET)980

Data extracted from in vitro reuptake inhibition assays.[1]

Table 2: Discriminative Stimulus Effects of Benzofurans in MDMA-Trained Rats
CompoundTraining DrugSubstitutionED50 (mg/kg)
6-APDBMDMAFullNot explicitly reported, but full substitution observed
5-APBMDMAFull0.32

This table summarizes the ability of 6-APDB and the related compound 5-APB to substitute for the discriminative stimulus effects of MDMA in rats. Full substitution indicates a similar subjective effect.

Table 3: In Vivo Neurochemical Effects of 6-APB (a structurally similar compound)
Dose (mg/kg, i.v.)Peak Dopamine Increase (fold-change from baseline)Peak Serotonin Increase (fold-change from baseline)
0.33.3~2.5
1.08.4~4.0

In vivo microdialysis data from the nucleus accumbens of male rats following intravenous administration of 6-APB. This data provides an estimate of the potential neurochemical effects of 6-APDB.[2]

Key Experimental Protocols

Locomotor Activity Assay

Objective: To assess the stimulant or depressant effects of this compound on spontaneous motor activity in rodents.

Materials:

  • Open-field activity chambers equipped with infrared beams or video tracking software.

  • This compound dissolved in sterile saline.

  • Appropriate animal species (e.g., male Swiss-Webster mice or Sprague-Dawley rats).

Protocol:

  • Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. On the day prior to testing, habituate each animal to the open-field chamber for 30-60 minutes.[3][4]

  • Drug Administration: On the test day, administer this compound or vehicle (saline) via the desired route (e.g., intraperitoneal, i.p.). A range of doses should be used to establish a dose-response curve.

  • Data Collection: Immediately after injection, place the animal in the center of the open-field arena. Record locomotor activity (e.g., distance traveled, beam breaks) in 5-minute bins for a total of 60-120 minutes.[3]

  • Data Analysis: Analyze the data to determine the total locomotor activity and the time course of the drug's effect. Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Drug Discrimination Assay

Objective: To determine if the subjective effects of this compound are similar to those of a known drug of abuse (e.g., MDMA).

Materials:

  • Standard two-lever operant conditioning chambers.

  • Food or liquid reinforcers.

  • This compound and the training drug (e.g., MDMA hydrochloride) dissolved in sterile saline.

  • Male Sprague-Dawley rats.

Protocol:

  • Training: Train rats to press one lever ("drug lever") after administration of the training drug (e.g., 1.5 mg/kg MDMA, i.p.) and a second lever ("vehicle lever") after administration of saline to receive a reinforcer.[5][6] Training continues until rats reliably select the correct lever (>80% accuracy) for at least 8 out of 10 consecutive sessions.[5]

  • Substitution Testing: Once discrimination is established, test sessions are conducted. On a test day, instead of the training drug or vehicle, various doses of this compound are administered.

  • Data Collection: During the test session, the number of responses on each lever is recorded. The session typically ends after a predetermined number of responses or a set time.

  • Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose of this compound. Full substitution is generally defined as >80% drug-lever responding, indicating similar subjective effects to the training drug.[7] Partial substitution is between 20% and 80%, and no substitution is <20%.[7] An ED50 value (the dose that produces 50% drug-lever responding) can be calculated.[8]

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of this compound.

Materials:

  • A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.

  • This compound dissolved in sterile saline.

  • Appropriate animal species (e.g., mice or rats).

Protocol:

  • Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central compartment and allow it to freely explore all three compartments for 15-30 minutes. Record the time spent in each compartment to determine any initial preference.[9][10]

  • Conditioning: This phase typically lasts for 4-8 days. On alternating days, administer a specific dose of this compound and confine the animal to one of the outer compartments for 30 minutes. On the other days, administer vehicle (saline) and confine the animal to the opposite outer compartment for 30 minutes. The drug-paired compartment should be counterbalanced across animals.[9]

  • Post-Conditioning (Test): On the test day (at least 24 hours after the last conditioning session), place the animal in the central compartment and allow it to freely explore all three compartments for 15-30 minutes, with no drug on board.[9]

  • Data Analysis: Record the time spent in each of the three compartments. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase and/or the vehicle-paired compartment indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.

Intravenous Self-Administration (IVSA)

Objective: To determine the reinforcing efficacy of this compound, a key indicator of its abuse potential.

Materials:

  • Operant conditioning chambers equipped with two levers and an intravenous infusion system.

  • Surgically implanted intravenous catheters.

  • This compound dissolved in sterile saline for intravenous infusion.

  • Male Sprague-Dawley rats.

Protocol:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of at least 5-7 days.

  • Acquisition: Train the rats to press a designated "active" lever to receive an intravenous infusion of a reinforcer (e.g., cocaine or this compound). Responses on a second "inactive" lever have no programmed consequences. Training can be conducted under a fixed-ratio (FR) 1 schedule (one press for one infusion).[11]

  • Dose-Response Determination: Once stable responding is established, test different unit doses of this compound to determine the dose-response function for self-administration.

  • Progressive-Ratio (PR) Schedule: To assess the motivation to self-administer the drug, switch to a progressive-ratio schedule of reinforcement, where the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest ratio completed before responding ceases and serves as a measure of the drug's reinforcing efficacy.[12]

  • Data Analysis: Analyze the number of infusions earned per session for the dose-response determination and the breakpoint values from the PR schedule. Compare these data to those obtained with a known drug of abuse like cocaine.

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MA_cleft Monoamines Vesicle->MA_cleft Release APDB 6-APDB Transporter Monoamine Transporters (SERT, DAT, NET) APDB->Transporter Blockade Receptor Postsynaptic Receptors MA_cleft->Receptor Binding MA_cleft->Transporter Reuptake Signal Downstream Signaling Receptor->Signal Activation

Caption: Mechanism of Action of 6-APDB at the Synapse.

G cluster_0 Experimental Phases cluster_1 Procedures cluster_2 Outcome Habituation Habituation (1-2 days) Conditioning Conditioning (4-8 days) Habituation->Conditioning Hab_Proc Free exploration of all compartments Habituation->Hab_Proc Test Test Day (Drug-free) Conditioning->Test Cond_Proc Pairing of distinct compartments with 6-APDB or Vehicle Conditioning->Cond_Proc Test_Proc Free exploration of all compartments Test->Test_Proc Baseline Baseline Preference Hab_Proc->Baseline Association Drug-Context Association Cond_Proc->Association Preference Conditioned Place Preference/Aversion Test_Proc->Preference

Caption: Workflow for Conditioned Place Preference (CPP) Assay.

G APDB 6-APDB HT2A 5-HT2A Receptor (Gq-coupled) APDB->HT2A Agonist Binding Gq Gαq/11 HT2A->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Responses (e.g., neuronal excitation) Ca->Response PKC->Response

Caption: Postulated 5-HT2A Receptor Signaling Pathway for 6-APDB.

References

Application Notes and Protocols for 6-APDB Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for research purposes only. 6-APDB hydrochloride is a research chemical and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and laboratory safety.

Introduction

6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride (6-APDB HCl) is a psychoactive compound belonging to the phenethylamine (B48288) and benzofuran (B130515) classes. It is a structural analog of 3,4-methylenedioxyamphetamine (MDA) and is closely related to 6-APB ("Benzofury").[1] Due to its interaction with monoamine systems, 6-APDB is a compound of interest in neuroscience research for investigating the mechanisms of action of entactogens and stimulants, as well as for studying monoaminergic neurotransmission.

This document provides an overview of the pharmacological profile of 6-APDB, along with protocols for its use in key neuroscience research applications. It should be noted that while quantitative data for 6-APDB is available for its interaction with monoamine transporters, specific receptor binding affinity data (Ki values) for serotonin (B10506) receptors is limited. In such cases, data from its close and structurally similar analog, 6-APB, is provided for comparative purposes and to guide experimental design.

Chemical and Physical Properties

PropertyValue
IUPAC Name 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride
Synonyms 4-Desoxy-MDA, EMA-3
Chemical Formula C₁₁H₁₅NO · HCl
Molecular Weight 213.7 g/mol
Appearance White to off-white powder or crystalline solid[2]
Solubility Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml)[3]
Storage Store at -20°C for long-term stability[3]

Pharmacological Profile

Mechanism of Action

6-APDB primarily acts as a monoamine reuptake inhibitor, showing activity at the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, which is believed to underlie its psychoactive effects.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 6-APDB and its analog 6-APB.

Table 1: Monoamine Transporter Inhibition by 6-APDB [1]

TransporterIC₅₀ (nM)
SERT322
DAT1,997
NET980

Table 2: Monoamine Transporter and Receptor Binding Affinities of 6-APB (for reference) [4]

TargetKᵢ (nM)
Transporters
SERT2,698
DAT150
NET117
Receptors
5-HT₂ₐ-
5-HT₂ₑ270
5-HT₂ₒ3.7
α₂C-adrenergic45

Note: A lower IC₅₀ or Kᵢ value indicates a higher potency or affinity, respectively.

Signaling Pathways

The primary signaling pathway affected by 6-APDB involves the modulation of monoaminergic neurotransmission. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, 6-APDB enhances the activation of their respective postsynaptic receptors.

6_APDB_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 6-APDB 6-APDB SERT SERT 6-APDB->SERT Inhibits DAT DAT 6-APDB->DAT Inhibits NET NET 6-APDB->NET Inhibits Monoamines_in Monoamines (5-HT, DA, NE) (Intracellular) Monoamines_out Monoamines (5-HT, DA, NE) (Extracellular) Monoamines_in->Monoamines_out Monoamines_out->SERT Reuptake Monoamines_out->DAT Reuptake Monoamines_out->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors (5-HT, DA, NE) Monoamines_out->Postsynaptic_Receptors Binds to Neuronal_Effect Downstream Neuronal Effects Postsynaptic_Receptors->Neuronal_Effect Activates

Figure 1. Proposed mechanism of action of 6-APDB at the monoaminergic synapse.

Experimental Protocols

In Vitro: Monoamine Transporter Inhibition Assay

This protocol describes a method to determine the in vitro potency of 6-APDB to inhibit the reuptake of serotonin, dopamine, and norepinephrine in rat brain synaptosomes.

Materials:

  • This compound

  • Rat brain tissue (striatum for DAT, hippocampus for SERT, and cortex for NET)

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, 1 mM ascorbic acid, 10 µM pargyline), gassed with 95% O₂/5% CO₂

  • Radiolabeled monoamines: [³H]5-HT, [³H]DA, [³H]NE

  • Scintillation cocktail and counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer buffer.

  • Uptake Assay: Pre-incubate synaptosomes with various concentrations of this compound or vehicle for 10 minutes at 37°C.

  • Initiate the uptake by adding the respective radiolabeled monoamine.

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration of 6-APDB and determine the IC₅₀ value using non-linear regression analysis.

Monoamine_Transporter_Inhibition_Workflow Start Start Synaptosome_Prep Prepare Synaptosomes from Rat Brain Tissue Start->Synaptosome_Prep Pre_incubation Pre-incubate Synaptosomes with 6-APDB or Vehicle Synaptosome_Prep->Pre_incubation Add_Radioligand Add Radiolabeled Monoamine ([³H]5-HT, [³H]DA, or [³H]NE) Pre_incubation->Add_Radioligand Incubation Incubate at 37°C Add_Radioligand->Incubation Filtration Terminate by Rapid Filtration Incubation->Filtration Quantification Measure Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Calculate % Inhibition and IC₅₀ Quantification->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for the in vitro monoamine transporter inhibition assay.

In Vivo: Microdialysis for Monoamine Release

This protocol outlines a general procedure for in vivo microdialysis in rats to measure extracellular levels of monoamines following administration of 6-APDB.

Materials:

  • This compound

  • Adult male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12) and guide cannulae

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection

  • Surgical instruments and anesthesia

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 7 days.

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of monoamine levels.

  • Drug Administration: Administer this compound (e.g., intraperitoneally or intravenously) and continue collecting dialysate samples for several hours.

  • Sample Analysis: Analyze the dialysate samples for serotonin, dopamine, and norepinephrine content using HPLC with electrochemical detection.

  • Data Analysis: Express the monoamine concentrations as a percentage of the baseline levels and analyze the time course of the drug's effect.

Microdialysis_Workflow Start Start Surgery Stereotaxic Implantation of Guide Cannula Start->Surgery Recovery Post-operative Recovery (≥ 7 days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Drug_Admin Administer 6-APDB HCl Baseline->Drug_Admin Sample_Collection Continue Dialysate Sample Collection Drug_Admin->Sample_Collection HPLC_Analysis Analyze Monoamines by HPLC-ED Sample_Collection->HPLC_Analysis Data_Analysis Express as % of Baseline HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for in vivo microdialysis to measure monoamine release.

In Vivo: Drug Discrimination Study

This protocol provides a general framework for a two-lever drug discrimination paradigm in rats to assess the subjective effects of 6-APDB.

Materials:

  • This compound

  • Training drug (e.g., MDMA or a stimulant like cocaine or amphetamine)

  • Operant conditioning chambers equipped with two levers and a food dispenser

  • Food pellets (reinforcer)

  • Adult male rats

Procedure:

  • Lever Press Training: Train food-deprived rats to press a lever for food reinforcement.

  • Discrimination Training:

    • On days when the training drug is administered (e.g., MDMA), reinforce responses on one lever (the "drug" lever).

    • On days when the vehicle (saline) is administered, reinforce responses on the other lever (the "saline" lever).

    • Continue this training until the rats reliably select the correct lever based on the internal state produced by the drug or vehicle.

  • Substitution Testing: Once the discrimination is established, administer various doses of this compound before test sessions. During these sessions, responses on both levers are recorded but not reinforced (extinction).

  • Data Analysis: Determine the percentage of responses on the "drug" lever for each dose of 6-APDB. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. This indicates that 6-APDB produces subjective effects similar to the training drug.

Drug_Discrimination_Logic cluster_training Training Phase cluster_testing Testing Phase Administer_Training_Drug Administer Training Drug (e.g., MDMA) Reinforce_Drug_Lever Reinforce Responses on 'Drug' Lever Administer_Training_Drug->Reinforce_Drug_Lever Administer_Vehicle Administer Vehicle (Saline) Reinforce_Saline_Lever Reinforce Responses on 'Saline' Lever Administer_Vehicle->Reinforce_Saline_Lever Administer_6APDB Administer 6-APDB HCl Record_Responses Record Responses on Both Levers (No Reinforcement) Administer_6APDB->Record_Responses Analyze_Results Analyze Percentage of Responses on 'Drug' Lever Record_Responses->Analyze_Results Conclusion Conclusion Analyze_Results->Conclusion Determine if 6-APDB substitutes for training drug

Figure 4. Logical flow of a drug discrimination study.

Safety and Handling

Warning: this compound is a research chemical. The toxicological properties have not been fully investigated. It is for laboratory use only and not for human consumption.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, -20°C is recommended.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable tool for neuroscience research, particularly for studies investigating the monoaminergic system. Its profile as a monoamine reuptake inhibitor makes it relevant for understanding the mechanisms of action of related psychoactive compounds. The protocols provided here offer a starting point for researchers to explore the in vitro and in vivo effects of 6-APDB. Due to the limited availability of specific pharmacological data for 6-APDB, researchers are encouraged to perform thorough characterization and to consider data from its close analog, 6-APB, in their experimental design. As with any research chemical, proper safety precautions are paramount.

References

Application Notes and Protocols for the Analytical Detection of 6-APDB Hydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methodologies for the detection of metabolites of 6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran) hydrochloride. Due to the limited direct research on the metabolism of 6-APDB, this document leverages data from its close structural analog, 6-APB (6-(2-aminopropyl)benzofuran), to infer potential metabolic pathways and guide analytical method development. 6-APB is the unsaturated benzofuran (B130515) derivative of 6-APDB, and their metabolic fates are expected to be similar.

Introduction

6-APDB, a synthetic entactogen of the phenethylamine (B48288) and dihydrobenzofuran families, is an analog of MDA. Understanding its metabolic fate is crucial for toxicological screening, clinical monitoring, and forensic analysis. The primary analytical techniques for the identification and quantification of 6-APDB and its metabolites in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Metabolic Pathways of 6-APDB

Based on studies of the closely related compound 6-APB, the metabolism of 6-APDB is anticipated to proceed through several key phases. Phase I metabolism likely involves hydroxylation of the dihydrobenzofuran ring system, followed by a cleavage of the ring. The resulting intermediate can then be either oxidized to a carboxylic acid derivative or reduced to an alcohol. Phase II metabolism would involve the glucuronidation of the hydroxylated metabolites.

The primary metabolite identified for 6-APB is 4-carboxymethyl-3-hydroxy amphetamine.[1][2] Therefore, analogous metabolites are predicted for 6-APDB. In-vitro studies on 5-APDB, a positional isomer of 6-APDB, have identified hydroxylated and reduced metabolites, further supporting these predicted pathways.

Predicted metabolic pathway of 6-APDB.

Analytical Methods

The following sections detail the protocols for sample preparation and analysis using LC-MS/MS and GC-MS for the detection of 6-APDB and its predicted metabolites in biological matrices such as urine and blood.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of drug metabolites in complex biological fluids. The following protocol is adapted from a validated method for the simultaneous determination of 5-APB and 6-APB.[3][4]

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (Urine and Blood)

  • Enzymatic Hydrolysis (for glucuronide conjugates in urine):

    • To 200 µL of urine, add 20 µL of an internal standard solution and 200 µL of 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase.

    • Incubate the mixture at 50°C for 1 hour.

    • Quench the reaction with 200 µL of 4% phosphoric acid.

  • Protein Precipitation (for blood/plasma):

    • To 100 µL of blood or plasma, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Solid-Phase Extraction (SPE) - Alternative for cleaner samples:

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge.

    • Load the pre-treated sample (hydrolyzed urine or protein-precipitated blood supernatant).

    • Wash the cartridge with a weak organic solvent.

    • Elute the analytes with a basic organic solvent mixture (e.g., ethyl acetate:ammonium hydroxide, 98:2, v/v).

    • Evaporate the eluate and reconstitute as described above.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 5 mM ammonium acetate in water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes of interest.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS/MS Parameters: Specific precursor-to-product ion transitions for 6-APDB and its predicted metabolites must be optimized.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Hydrolysis_Precipitation Enzymatic Hydrolysis (Urine) or Protein Precipitation (Blood) Sample->Hydrolysis_Precipitation SPE Solid-Phase Extraction (Optional Clean-up) Hydrolysis_Precipitation->SPE Evaporation_Reconstitution Evaporation & Reconstitution SPE->Evaporation_Reconstitution HPLC HPLC/UHPLC Separation Evaporation_Reconstitution->HPLC MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Data_Analysis Data_Analysis MSMS->Data_Analysis Quantification

LC-MS/MS workflow for 6-APDB metabolite analysis.

Quantitative Data (Based on Analogs)

The following table summarizes typical quantitative parameters achievable with a validated LC-MS/MS method for analogous compounds. These values should be established and validated for 6-APDB and its specific metabolites.

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)
6-APBBlood0.1 - 0.50.5 - 1.085 - 110
Predicted MetabolitesUrine/Blood0.5 - 2.01.0 - 5.080 - 115

LOD: Limit of Detection, LOQ: Limit of Quantitation. Data are estimates based on similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for polar metabolites to improve their chromatographic properties.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Urine and Blood)

  • Extraction:

    • Perform an initial clean-up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) as described for the LC-MS/MS method.

  • Derivatization:

    • Evaporate the extracted sample to dryness.

    • Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) to convert polar functional groups (e.g., hydroxyl, carboxyl, amine) into more volatile derivatives.

    • Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).

    • The derivatized sample is then ready for injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column.

  • Mass Spectrometer: A mass selective detector operating in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Chromatographic Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 - 280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 70°C, hold for 1 minute, then ramp at 15°C/min to 325°C and hold for 4 minutes.[5]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-600.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry (Full Scan or SIM) GC->MS Data_Analysis Data_Analysis MS->Data_Analysis Identification & Quantification

GC-MS workflow for 6-APDB metabolite analysis.

Quantitative Data (General Estimates)

The following table provides general estimates for quantitative parameters using GC-MS. These will be highly dependent on the specific metabolite and the derivatization efficiency.

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)
Derivatized 6-APBUrine1 - 55 - 1070 - 100
Predicted Derivatized MetabolitesUrine/Blood5 - 2010 - 5060 - 95

LOD: Limit of Detection, LOQ: Limit of Quantitation. Data are general estimates.

Conclusion

The analytical methods described provide a robust framework for the detection and quantification of 6-APDB hydrochloride and its predicted metabolites in biological samples. While direct metabolic data for 6-APDB is limited, the methodologies established for the closely related compound 6-APB offer a strong starting point for method development and validation. Both LC-MS/MS and GC-MS are powerful tools for this purpose, with the choice of technique depending on the specific requirements for sensitivity, selectivity, and laboratory resources. It is imperative that any method is fully validated for its intended purpose to ensure the accuracy and reliability of the results.

References

Application Note: Quantification of 6-APDB Hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) hydrochloride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals in forensic toxicology and clinical research.

Introduction

6-APDB is a synthetic entactogen of the benzofuran (B130515) class, structurally related to amphetamine and its analogs. As a novel psychoactive substance (NPS), its detection and quantification in biological matrices are crucial for forensic investigations and clinical toxicology. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the analysis of such compounds in complex biological samples.[1] This document provides a comprehensive protocol for the extraction and quantification of 6-APDB from human plasma, including detailed experimental procedures and expected performance characteristics.

Experimental

Materials and Reagents
  • 6-APDB hydrochloride standard (certified reference material)

  • 6-APDB-d5 hydrochloride (internal standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Sodium hydroxide (B78521) (NaOH)

  • Human plasma (drug-free)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • Liquid Chromatograph: A UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL 6-APDB-d5 in methanol).

  • Vortex briefly to mix.

  • Add 50 µL of 1 M NaOH to basify the sample.

  • Add 500 µL of ethyl acetate.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

This LLE procedure is a common and effective method for extracting amphetamine-like substances from biological matrices.[2][3][4][5]

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Conditions
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid and 5 mM Ammonium Formate in Water[6]
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min[7]
Injection Volume5 µL
Column Temperature40°C
Gradient Program
0.0 - 1.0 min5% B
1.0 - 5.0 min5% to 95% B
5.0 - 6.0 min95% B
6.0 - 6.1 min95% to 5% B
6.1 - 8.0 min5% B (Re-equilibration)
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage+3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions See Table 2
Quantitative Data and MRM Transitions

The selection of precursor and product ions is critical for the specificity of the assay. The following MRM transitions are proposed for 6-APDB and a suitable internal standard. These transitions are based on the known fragmentation patterns of similar benzofuran compounds and should be optimized empirically.[8][9]

Table 2: Multiple Reaction Monitoring (MRM) Transitions for 6-APDB and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Qualifier
6-APDB190.1131.115115.125
6-APDB-d5195.1136.115120.125

Collision energies are starting points and require instrument-specific optimization.

Method Validation Parameters

A full method validation should be conducted according to established guidelines for bioanalytical method validation.[1][10] Key parameters to assess include:

  • Linearity: A typical calibration curve range for this type of assay would be from 1 to 200 ng/mL.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Expected LOQs are in the low ng/mL range (e.g., 0.5 - 5 ng/mL).[11][12]

  • Accuracy and Precision: Intra- and inter-day precision should be within ±15% (±20% at the LOQ), and accuracy should be within 85-115% (80-120% at the LOQ).[6][12]

  • Matrix Effect: To be assessed to ensure that components of the plasma do not interfere with ionization.

  • Recovery: The efficiency of the extraction process should be determined.

  • Stability: The stability of 6-APDB in plasma under various storage conditions (freeze-thaw, short-term, long-term) should be evaluated.[13]

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the analytical protocol for the quantification of 6-APDB in human plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (6-APDB-d5) plasma->add_is basify 3. Basify with NaOH add_is->basify extract 4. Liquid-Liquid Extraction (Ethyl Acetate) basify->extract separate 5. Centrifuge to Separate Phases extract->separate evaporate 6. Evaporate Organic Layer separate->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject chromatography 9. Chromatographic Separation (C18 Column) inject->chromatography detection 10. MS/MS Detection (MRM Mode) chromatography->detection integrate 11. Peak Integration detection->integrate quantify 12. Quantification using Calibration Curve integrate->quantify logical_relationship Sample Biological Sample (Human Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Isolates Analyte Separation UPLC/HPLC (C18 Column) Extraction->Separation Injects Extract Ionization ESI+ Separation->Ionization Elutes Analyte Detection Tandem MS (MRM) Ionization->Detection Generates Ions Quantification Data Analysis Detection->Quantification Produces Data

References

Troubleshooting & Optimization

Technical Support Center: 6-APDB Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) hydrochloride (6-APDB HCl).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-APDB?

A1: The synthesis of 6-APDB, first described in 1993 by a team led by David E. Nichols, typically involves a multi-step process starting from 2,3-dihydrobenzofuran (B1216630).[1] A common pathway includes the acylation of the benzofuran (B130515) ring, followed by the introduction of a nitro group and subsequent reduction to the primary amine. The final step is the conversion of the freebase to the hydrochloride salt for improved stability and handling.

Q2: What are the critical steps in the synthesis that affect yield and purity?

A2: The most critical stages are the carbon-carbon bond-forming reaction (e.g., Henry reaction) to create the propanamine side chain and the final reduction step. Over-reduction or incomplete reduction can lead to significant impurities. Furthermore, the final purification and salt formation steps are crucial for isolating a high-purity product.

Q3: What are the primary safety concerns during this synthesis?

A3: Standard laboratory safety protocols for handling hazardous organic chemicals should be strictly followed. Key concerns include:

  • Corrosive Reagents: Acylation and salt formation steps often use strong acids (e.g., HCl, polyphosphoric acid).

  • Flammable Solvents: Many steps utilize flammable organic solvents like ethanol, diethyl ether, and dichloromethane (B109758).

  • Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) are highly reactive and pyrophoric.

  • Nitrating Agents: Handling nitromethane (B149229) and reagents for the Henry reaction requires caution.

Q4: How is the final product typically characterized?

A4: The final 6-APDB HCl product is typically a white powder.[2] Characterization is performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and melting point analysis.[2] The reported melting point for the hydrochloride salt is 243.4°C.[2]

Synthesis Workflow and Logic Diagrams

The following diagrams illustrate a typical synthetic workflow and a troubleshooting decision tree for common issues.

G start_mat 2,3-Dihydrobenzofuran step1 Step 1: Friedel-Crafts Acylation (e.g., with Propionyl Chloride, AlCl3) start_mat->step1 int1 Intermediate 1: 6-Propanoyl-2,3-dihydrobenzofuran step1->int1 step2 Step 2: Reductive Amination (e.g., with NH4OAc, NaBH3CN) int1->step2 int2 Intermediate 2: 6-APDB Freebase step2->int2 step3 Step 3: Purification (e.g., Column Chromatography or Distillation) int2->step3 int3 Purified 6-APDB Freebase step3->int3 step4 Step 4: Salt Formation (HCl in Ether or IPA) int3->step4 final Final Product: 6-APDB Hydrochloride step4->final

Caption: A representative synthetic workflow for this compound.

G problem Problem: Low or No Product Yield cause1 Possible Cause: Incomplete Reaction problem->cause1 cause2 Possible Cause: Degradation of Product problem->cause2 cause3 Possible Cause: Loss During Workup problem->cause3 sol1a Solution: Verify Reagent Purity/Activity cause1->sol1a sol1b Solution: Increase Reaction Time or Temperature cause1->sol1b sol1c Solution: Monitor reaction by TLC/GC-MS cause1->sol1c sol2a Solution: Run reaction under inert atmosphere (N2/Ar) cause2->sol2a sol2b Solution: Check for incompatible reagents or excessive heat cause2->sol2b sol3a Solution: Optimize pH for extractions cause3->sol3a sol3b Solution: Minimize transfers; use back-extraction cause3->sol3b sol3c Solution: Check solubility in wash solvents cause3->sol3c

Caption: Troubleshooting decision tree for low product yield.

Troubleshooting Guide

Q: My Friedel-Crafts acylation (Step 1) is giving a low yield or a complex mixture of products. What's going wrong?

A: This is a common issue related to electrophilic aromatic substitution.

  • Possible Cause 1: Deactivated Catalyst. The Lewis acid catalyst (e.g., AlCl₃) is highly hygroscopic. Moisture in the air, reagents, or glassware will deactivate it.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use freshly opened or properly stored anhydrous AlCl₃ and anhydrous solvent.

  • Possible Cause 2: Incorrect Stoichiometry. More than one equivalent of AlCl₃ is often required as it can complex with the oxygen in the dihydrofuran ring and the carbonyl of the product.

    • Solution: Experiment with catalyst loading, starting from 1.2 equivalents and increasing to 2.5 equivalents. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal amount.

  • Possible Cause 3: Isomer Formation. Acylation can occur at different positions on the aromatic ring. While the 6-position is generally favored, side products like the 4-isomer can form.

    • Solution: Control the reaction temperature carefully. Adding the acylating agent slowly at a lower temperature (e.g., 0°C) can improve regioselectivity.

Q: The reduction of the intermediate (e.g., nitropropene or ketone) is incomplete or produces side products. How can I fix this?

A: The reduction step is sensitive to the choice of reagent and reaction conditions.

  • Possible Cause 1: Inactive Reducing Agent. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) derivatives can lose potency with improper storage.

    • Solution: Use a fresh bottle of the reducing agent. If using LiAlH₄, titrate it to determine its active concentration before use.

  • Possible Cause 2: Over-reduction. Potent hydrides can sometimes lead to undesired side reactions.

    • Solution: Consider using a milder or more selective reducing agent. For a reductive amination, sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are often more controlled than LiAlH₄.

  • Possible Cause 3: Poor Solubility. The intermediate may not be fully soluble in the reaction solvent, leading to a stalled reaction.

    • Solution: Choose a solvent in which the starting material is more soluble (e.g., THF for LiAlH₄ reductions). Gentle heating may be required, but must be done with extreme caution, especially with powerful reducing agents.

Q: I am having trouble crystallizing the final hydrochloride salt. It either oils out or doesn't precipitate at all.

A: This is a frequent problem in the final isolation step.

  • Possible Cause 1: Impurities Present. Even small amounts of impurities can inhibit crystallization.

    • Solution: The 6-APDB freebase must be highly pure before salt formation. Consider purification by flash column chromatography or vacuum distillation. A sample can be analyzed by GC-MS to confirm purity >98% before proceeding.[2]

  • Possible Cause 2: Incorrect Solvent System. The choice of solvent is critical for successful precipitation.

    • Solution: Diethyl ether is a common choice for precipitating hydrochloride salts. If the product oils out, try adding the HCl solution more slowly at a lower temperature (0°C or below). Alternatively, try a different solvent system, such as isopropanol (B130326) (IPA) or acetone.

  • Possible Cause 3: Water Contamination. The presence of water can prevent the salt from precipitating cleanly.

    • Solution: Use anhydrous solvents for this step. Dry the purified freebase solution over sodium sulfate (B86663) or magnesium sulfate before adding the HCl solution.

Experimental Protocols & Data

Representative Synthesis Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Step 1: Acylation of 2,3-Dihydrobenzofuran

    • Methodology: To a cooled (0°C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM), add propionyl chloride (1.1 eq) dropwise under a nitrogen atmosphere. Add 2,3-dihydrobenzofuran (1.0 eq) dissolved in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Quench the reaction by slowly pouring it onto crushed ice and HCl. Extract the aqueous layer with DCM, combine organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Step 2: Reductive Amination

    • Methodology: Dissolve the ketone intermediate from Step 1 (1.0 eq) and ammonium (B1175870) acetate (B1210297) (10 eq) in methanol (B129727). Add sodium cyanoborohydride (1.5 eq) portion-wise. Stir at room temperature for 24-48 hours. Acidify the reaction with HCl, remove methanol under reduced pressure, and wash the aqueous residue with ether. Basify the aqueous layer with NaOH (to pH > 12) and extract the 6-APDB freebase with DCM. Dry the organic layers and concentrate to yield the crude amine.

  • Step 3: Purification and Salt Formation

    • Methodology: Purify the crude 6-APDB freebase via vacuum distillation or column chromatography. Dissolve the purified oil in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with vigorous stirring. The white precipitate of 6-APDB HCl will form. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.

Quantitative Data Summary
ParameterStep 1: AcylationStep 2: Reductive AminationStep 3: Salt FormationFinal Product
Typical Yield 75-85%60-75%90-98%40-55% (Overall)
Purity (GC) >95%>90% (crude)>99%>99%
Physical Form Yellow OilAmber OilWhite SolidWhite Crystalline Solid[2]
Key Solvents DichloromethaneMethanol, Diethyl EtherDiethyl Ether, IPASoluble in DMF, DMSO, Ethanol[3]
Temp. (°C) 0 to 25°C20-25°C0°CM.P. 243.4°C[2]

References

Technical Support Center: 6-APDB Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-APDB hydrochloride synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, which typically proceeds via a three-step sequence: Vilsmeier-Haack formylation of 2,3-dihydrobenzofuran (B1216630), a Henry reaction with nitroethane, and subsequent reduction of the nitropropene intermediate.

Step 1: Vilsmeier-Haack Formylation of 2,3-Dihydrobenzofuran

Issue 1: Low Yield of 6-formyl-2,3-dihydrobenzofuran

  • Question: My Vilsmeier-Haack formylation of 2,3-dihydrobenzofuran is resulting in a low yield of the desired aldehyde. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent.

    • Reaction Temperature: The formation of the Vilsmeier reagent (chloroiminium salt) is exothermic. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of POCl₃ to DMF to prevent degradation of the reagent.[1] Allowing the temperature to rise can lead to side reactions and reduced yield.

    • Stoichiometry: The molar ratio of the Vilsmeier reagent to the 2,3-dihydrobenzofuran substrate is critical. An insufficient amount of the reagent will lead to incomplete conversion, while a large excess can promote the formation of byproducts. A modest excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) is often optimal.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Prolonged reaction times can lead to the formation of undesired byproducts.

Issue 2: Formation of Chlorinated Byproducts

  • Question: I am observing a chlorinated byproduct in the crude product mixture of my formylation reaction. How can this be minimized?

  • Answer: The Vilsmeier reagent can act as a chlorinating agent, particularly with activated aromatic rings.[1] To minimize this side reaction:

    • Maintain Low Temperature: Running the reaction at the lowest effective temperature is crucial to disfavor the chlorination pathway.[1]

    • Prompt Work-up: Upon completion, the reaction should be quenched and worked up without delay to minimize the contact time of the product with any remaining reactive chlorine species.[1]

Step 2: Henry Reaction (Nitroaldol Condensation)

Issue 3: Low Yield of 1-(2,3-dihydrobenzofuran-6-yl)-2-nitroprop-1-ene

  • Question: The Henry reaction between 6-formyl-2,3-dihydrobenzofuran and nitroethane is giving a poor yield of the nitropropene. What are the common pitfalls?

  • Answer: The Henry reaction is reversible, and several factors can influence its outcome:

    • Base Selection: The choice and amount of base are critical. A weak base is generally preferred to avoid side reactions. Common bases include primary amines like ethylamine (B1201723) or butylamine, or ammonium (B1175870) acetate (B1210297).

    • Dehydration: The intermediate β-nitro alcohol can be prone to dehydration to the desired nitroalkene. In some cases, this is the desired outcome. If the nitro alcohol is the intended product, carefully control the reaction temperature and avoid strongly acidic or basic conditions during work-up.[2]

    • Retro-Henry Reaction: The reversibility of the Henry reaction can lead to the decomposition of the product back to the starting materials.[2] Using a slight excess of nitroethane can help drive the equilibrium towards the product.

    • Side Reactions: With aldehydes lacking alpha-hydrogens, a Cannizzaro reaction can occur as a side reaction in the presence of a strong base.[2]

Step 3: Reduction of the Nitropropene Intermediate

Issue 4: Low Yield of 6-APDB from LiAlH₄ Reduction

  • Question: My reduction of 1-(2,3-dihydrobenzofuran-6-yl)-2-nitroprop-1-ene with lithium aluminum hydride (LiAlH₄) is resulting in a low yield of 6-APDB. How can I improve this?

  • Answer: The reduction of nitroalkenes to primary amines with LiAlH₄ can be challenging.

    • Stoichiometry of LiAlH₄: A significant excess of LiAlH₄ is often required for the complete reduction of the nitro group. Some literature suggests that using at least 5 equivalents of LiAlH₄ can improve yields.[3]

    • Reaction Conditions: The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Refluxing the reaction mixture is common, but careful temperature control is necessary as the reaction can be highly exothermic.

    • Work-up Procedure: The work-up of LiAlH₄ reactions is critical to obtaining a good yield. A carefully controlled hydrolysis, for example, by the sequential addition of water and a sodium hydroxide (B78521) solution, is necessary to precipitate the aluminum salts and allow for the extraction of the free amine.

    • Alternative Reducing Agents: If yields with LiAlH₄ remain low, consider alternative reducing agents. While LiAlH₄ is common for this transformation, other methods for nitro group reduction exist, such as catalytic hydrogenation, although this may not be suitable for the nitropropene double bond.[4]

Final Step: Hydrochloride Salt Formation and Purification

Issue 5: Difficulty in Crystallizing this compound

  • Question: I am having trouble obtaining a crystalline solid of this compound. What solvents and techniques can be used for purification?

  • Answer: The purification of amine hydrochloride salts often relies on crystallization.

    • Solvent Selection: The choice of solvent is crucial. The freebase of 6-APDB is typically dissolved in a non-polar solvent like diethyl ether or dichloromethane, and then a solution of hydrochloric acid in a solvent like isopropanol (B130326) or ether is added. The hydrochloride salt, being less soluble, will precipitate.

    • Recrystallization: For further purification, recrystallization can be performed. Common solvents for recrystallizing amine hydrochlorides include isopropanol, ethanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether to induce precipitation. Acetone can sometimes be used as a wash to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The scientific literature does not provide extensive data on the optimization of 6-APDB synthesis. However, based on analogous syntheses, an overall yield in the range of 20-40% might be expected, though this can vary significantly depending on the optimization of each step.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several steps involve hazardous reagents and reactions.

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Lithium aluminum hydride (LiAlH₄): is a highly reactive and flammable solid that reacts violently with water and protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon). The work-up of LiAlH₄ reactions can generate hydrogen gas, which is flammable.

  • Solvents: Diethyl ether and THF are highly flammable.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: Standard analytical techniques should be used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess purity.

Data Presentation

StepReactionKey Parameters to OptimizePotential Issues
1Vilsmeier-Haack FormylationReagent stoichiometry, temperature, reaction timeLow yield, formation of chlorinated byproducts
2Henry ReactionBase selection and concentration, temperatureLow yield, retro-Henry reaction, side reactions
3LiAlH₄ ReductionStoichiometry of LiAlH₄, temperature, work-up procedureLow yield, incomplete reduction
4Salt Formation & PurificationSolvent for precipitation and recrystallizationDifficulty in crystallization, low purity

Experimental Protocols

A generalized experimental protocol based on published syntheses is provided below. Note: These are not optimized procedures and should be adapted and optimized by the researcher.

Protocol 1: Synthesis of 6-formyl-2,3-dihydrobenzofuran
  • In a round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add POCl₃ (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2,3-dihydrobenzofuran (1 equivalent) in an anhydrous solvent (e.g., dichloromethane).

  • Add the solution of 2,3-dihydrobenzofuran to the Vilsmeier reagent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by pouring it onto ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 1-(2,3-dihydrobenzofuran-6-yl)-2-nitroprop-1-ene
  • Dissolve 6-formyl-2,3-dihydrobenzofuran (1 equivalent) and nitroethane (1.5 equivalents) in a suitable solvent (e.g., glacial acetic acid).

  • Add a base catalyst (e.g., ammonium acetate or a primary amine) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitated solid by filtration and wash with water.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol).

Protocol 3: Synthesis of 6-APDB and its Hydrochloride Salt
  • In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of 1-(2,3-dihydrobenzofuran-6-yl)-2-nitroprop-1-ene (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filter the resulting precipitate and wash it with THF.

  • Combine the filtrate and washes, dry the organic layer, and concentrate under reduced pressure to obtain the crude 6-APDB freebase.

  • Dissolve the crude freebase in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in isopropanol or ether until the solution is acidic.

  • Cool the solution to induce crystallization of this compound.

  • Collect the crystals by filtration and wash with a cold solvent.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Henry Reaction cluster_step3 Step 3: Reduction & Salt Formation A 2,3-Dihydrobenzofuran C 6-formyl-2,3-dihydrobenzofuran A->C Formylation B Vilsmeier Reagent (DMF, POCl3) B->C F 1-(2,3-dihydrobenzofuran-6-yl)- 2-nitroprop-1-ene C->F Condensation D Nitroethane D->F E Base Catalyst E->F H 6-APDB (freebase) F->H Reduction G LiAlH4 G->H J This compound H->J Salt Formation I HCl I->J

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_formylation Vilsmeier-Haack Formylation cluster_henry Henry Reaction cluster_reduction LiAlH4 Reduction Start Low Yield in Synthesis Step? F1 Check Reagent Purity (DMF, POCl3) Start->F1 Step 1 H1 Select Appropriate Base (e.g., primary amine) Start->H1 Step 2 R1 Increase LiAlH4 Equivalents (e.g., 5 eq.) Start->R1 Step 3 F2 Optimize Temperature (0-5 °C) F1->F2 F3 Adjust Stoichiometry (1.1-1.5 eq. Vilsmeier Reagent) F2->F3 H2 Control Dehydration (Temperature, pH) H1->H2 H3 Use Excess Nitroethane H2->H3 R2 Ensure Anhydrous Conditions R1->R2 R3 Optimize Work-up Procedure R2->R3

Caption: Troubleshooting logic for low yield issues.

References

troubleshooting 6-APDB hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to 6-APDB hydrochloride.

Troubleshooting Guide

This guide addresses common problems encountered during the dissolution of this compound.

Issue 1: The compound is not dissolving in aqueous buffers.

  • Question: I am having difficulty dissolving this compound in Phosphate Buffered Saline (PBS) at a concentration higher than 1 mg/ml. Is this expected?

  • Answer: Yes, this is expected. The solubility of this compound in aqueous solutions like PBS (pH 7.2) is limited, stated to be approximately 1 mg/ml[1]. For higher concentrations, consider using organic solvents.

  • Question: I need to prepare a stock solution for in vitro assays. What is the recommended procedure?

  • Answer: For in vitro studies, it is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous buffer to the final desired concentration. This method helps to circumvent the low aqueous solubility. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the experimental results.

Issue 2: The compound precipitates out of solution upon dilution.

  • Question: My this compound, initially dissolved in DMSO, precipitated when I diluted it with my cell culture medium. How can I prevent this?

  • Answer: This phenomenon, known as "salting out," can occur when a solution of a compound in an organic solvent is diluted with an aqueous medium where it is less soluble. To mitigate this, try the following:

    • Use a lower concentration of the stock solution: This will result in a lower final concentration of the compound and the organic solvent in the aqueous medium.

    • Stepwise dilution: Instead of a single large dilution, try diluting the stock solution in smaller steps, allowing for equilibration at each stage.

    • Vortexing or sonication: Gentle vortexing or sonication while diluting can help to keep the compound in solution.

    • Adjusting the pH of the final solution: As an amine hydrochloride, the solubility of 6-APDB is pH-dependent. Lowering the pH of the aqueous medium may improve its solubility.

Issue 3: Inconsistent results from prepared solutions.

  • Question: I am observing variability in my experimental results using different batches of this compound solutions prepared at different times. What could be the cause?

  • Answer: Inconsistent results can stem from issues with solution stability. This compound is a benzofuran (B130515) derivative, and compounds of this class can be sensitive to light and temperature. To ensure consistency:

    • Storage: Store stock solutions at -20°C or lower, protected from light[1].

    • Fresh Preparation: Ideally, prepare fresh working solutions for each experiment from a frozen stock.

    • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution, as this can lead to degradation. Aliquoting the stock solution into smaller, single-use vials is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound?

A1: For high-concentration stock solutions, organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol are recommended. This compound has a solubility of approximately 20 mg/ml in these solvents[1].

Q2: How does pH affect the solubility of this compound?

A2: this compound is the salt of a weak base and a strong acid. As such, its solubility in aqueous solutions is pH-dependent. Generally, the solubility of amine hydrochlorides is higher in acidic conditions due to the protonation of the amine group, which increases its polarity. In more basic conditions, the free base form is favored, which is typically less water-soluble.

Q3: Is this compound sensitive to light?

Q4: Can I sonicate or heat the solution to aid dissolution?

A4: Gentle warming or brief sonication can be used to aid the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
Dimethylformamide (DMF)20 mg/ml[1]
Dimethyl sulfoxide (DMSO)20 mg/ml[1]
Ethanol20 mg/ml[1]
Phosphate Buffered Saline (PBS), pH 7.21 mg/ml[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration (e.g., 20 mg/ml).

  • Dissolution: Vortex the mixture until the solid is completely dissolved. If necessary, brief sonication in a water bath can be applied.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or below.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

  • Thawing: Thaw the high-concentration stock solution at room temperature.

  • Dilution: In a sterile tube, add the desired volume of the aqueous buffer or cell culture medium.

  • Addition of Stock: While gently vortexing the aqueous medium, add the required volume of the stock solution to achieve the final desired concentration.

  • Mixing: Continue to vortex for a few seconds to ensure homogeneity.

  • Use: Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 6-APDB HCl add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve store Store at -20°C (Protect from Light) dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute Stock into Buffer (while vortexing) thaw->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute use Use Immediately dilute->use

Caption: Workflow for preparing 6-APDB HCl solutions.

troubleshooting_logic Troubleshooting Logic for Dissolution Issues start Dissolution Problem check_solvent Using Aqueous Buffer? start->check_solvent use_organic Switch to Organic Solvent (DMSO, DMF, EtOH) check_solvent->use_organic Yes check_precipitation Precipitation on Dilution? check_solvent->check_precipitation No end Problem Resolved use_organic->end troubleshoot_precipitation Lower Stock Conc. Stepwise Dilution Adjust pH check_precipitation->troubleshoot_precipitation Yes check_inconsistency Inconsistent Results? check_precipitation->check_inconsistency No troubleshoot_precipitation->end troubleshoot_inconsistency Protect from Light Store Properly (-20°C) Aliquot Stock check_inconsistency->troubleshoot_inconsistency Yes check_inconsistency->end No troubleshoot_inconsistency->end

Caption: Logic for troubleshooting 6-APDB HCl solubility.

References

preventing degradation of 6-APDB hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 6-APDB hydrochloride in solution to minimize degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several common laboratory solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions. It is also soluble in water (or phosphate-buffered saline, PBS), and ethanol. The choice of solvent will depend on the specific requirements of your experiment, including required concentration and compatibility with your assay system. Always use high-purity, anhydrous solvents when possible to minimize the introduction of contaminants that could promote degradation.

Q2: What are the optimal storage conditions for this compound in its solid form?

A2: As a solid, this compound is relatively stable. For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C, protected from light and moisture.

Q3: How should I store this compound solutions?

A3: Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for several weeks. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, store them at 2-8°C for no longer than 24 hours and protect them from light. Avoid repeated freeze-thaw cycles for all solutions.

Q4: What are the potential degradation pathways for this compound in solution?

A4: While specific degradation pathways for 6-APDB have not been extensively studied, based on its benzofuran (B130515) structure, potential degradation can occur through:

  • Acid-catalyzed hydrolysis: The benzofuran ring may undergo cleavage under acidic conditions, leading to the formation of phenolic compounds.[1]

  • Oxidation: The molecule can be susceptible to oxidation, particularly at the benzofuran ring. This can be catalyzed by light, heat, or the presence of oxidizing agents.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of benzofuran compounds.[2]

Q5: How can I detect degradation of my this compound solution?

A5: A visual inspection for color change or precipitation can be an initial indicator of degradation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the recommended method to assess the purity of the solution and detect the presence of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound in solution leading to lower effective concentration or interference from degradation products.- Prepare fresh solutions before each experiment. - Store stock solutions in small aliquots at -20°C to avoid freeze-thaw cycles. - Protect all solutions from light. - Verify the purity of your solution using HPLC.
Visible particles or discoloration in the solution. Precipitation of the compound due to low solubility at a specific concentration or temperature, or significant degradation.- Ensure the concentration does not exceed the solubility limit in the chosen solvent. - Gently warm the solution to aid dissolution, but avoid excessive heat. - If discoloration is observed, discard the solution and prepare a fresh one. This may indicate oxidative degradation.
Difficulty dissolving the compound. The compound may not be readily soluble in the chosen solvent at the desired concentration.- Try gentle warming or brief sonication. - Consider using a different solvent in which this compound has higher solubility, such as DMSO for stock solutions.
pH of the solution has shifted. Degradation of the compound may lead to the formation of acidic or basic byproducts.- Use buffered solutions (e.g., PBS) for aqueous preparations to maintain a stable pH. - Prepare solutions fresh to minimize the impact of degradation on pH.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • In a well-ventilated area or fume hood, weigh the desired amount of this compound. For a 10 mM solution, this will be approximately 2.14 mg per 1 mL of DMSO.

    • Transfer the weighed compound to a sterile, amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the tube until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol for Assessing Solution Stability by HPLC-UV
  • Objective: To determine the stability of this compound in a specific solvent and storage condition over time.

  • Materials:

    • Prepared solution of this compound

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18 reverse-phase)

    • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)

    • Reference standard of this compound

  • Procedure:

    • Prepare the this compound solution to be tested at a known concentration.

    • Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system.

    • Record the peak area and retention time of the 6-APDB peak.

    • Store the solution under the desired test conditions (e.g., 4°C in the dark, room temperature exposed to light, etc.).

    • At specified time points (e.g., 24h, 48h, 72h, 1 week), inject another aliquot of the stored solution into the HPLC system.

    • Compare the peak area of the 6-APDB peak at each time point to the initial (T=0) peak area. A decrease in the peak area indicates degradation.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

    • Calculate the percentage of 6-APDB remaining at each time point.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experiment weigh Weigh 6-APDB HCl dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Experiment dilute->assay

Recommended workflow for preparing and using 6-APDB HCl solutions.

degradation_pathways cluster_factors Influencing Factors APDB This compound in Solution Degradation Degradation Products APDB->Degradation leads to Light Light (Photodegradation) Light->APDB causes Heat Heat (Thermolysis) Heat->APDB causes pH Extreme pH (Hydrolysis) pH->APDB causes Oxidants Oxidizing Agents Oxidants->APDB causes

References

Technical Support Center: 6-APB Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research professionals. 6-APB (6-(2-aminopropyl)benzofuran), also known as "Benzofury," is a research chemical and its use in humans can be associated with adverse effects.[1] All handling and experimentation should be conducted in accordance with institutional and national guidelines for controlled substances. The hydrochloride salt form is commonly used for solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for 6-APB hydrochloride in a naive rodent model?

A1: For initial in vivo studies, particularly in rats, a starting dose in the range of 0.3 mg/kg to 1.0 mg/kg administered intravenously (i.v.) has been shown to elicit measurable neurochemical and behavioral effects.[1][2] It is crucial to begin with a low dose to establish safety and tolerability within your specific animal model and experimental conditions. A dose-escalation study is recommended to determine the optimal dose for your research question.

Q2: How does the potency of 6-APB compare to other similar compounds like MDA?

A2: In both in vitro and in vivo studies, 6-APB has been found to be more potent than 3,4-methylenedioxyamphetamine (MDA).[1][2] Some research indicates that benzofuran (B130515) compounds, including 6-APB, are at least threefold more potent than MDA at inducing transporter-mediated release of monoamines.[2] This increased potency should be a critical consideration in your experimental design, especially when adapting protocols from studies using MDA or MDMA.

Q3: What are the primary mechanisms of action for 6-APB?

A3: 6-APB acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a reuptake inhibitor (SNDRI).[3] It triggers the release of these monoamines from presynaptic terminals and blocks their reuptake.[2][3] Additionally, 6-APB is a potent agonist of the serotonin (B10506) 5-HT2B receptor.[3][4] This potent activity at the 5-HT2B receptor suggests potential cardiotoxicity with long-term use.[3][5]

Q4: What behavioral effects can be expected in rodents following 6-APB administration?

A4: Administration of 6-APB in rodents typically induces significant behavioral activation, most notably an increase in forward locomotion.[1] These stimulant-like effects can be sustained for at least two hours post-injection.[1] In some studies, 6-APB produced robust locomotor stimulant effects at a dose of 1.96 mg/kg.[5]

Troubleshooting Guides

Problem 1: Inconsistent or no observable behavioral effects at the initial dose.

  • Solution 1: Dose and Route of Administration: Verify the accuracy of your dose calculations and the successful administration of the compound. Intravenous (i.v.) administration provides the most direct and rapid onset of effects.[2] If using other routes like intraperitoneal (i.p.) or oral (p.o.), the dose and onset time may need to be adjusted. Consider increasing the dose in a stepwise manner. For example, one study showed that a low dose of 0.3 mg/kg of 6-APB was sufficient to significantly elevate dopamine (B1211576) levels.[1]

  • Solution 2: Vehicle Selection: Ensure the vehicle used to dissolve the 6-APB hydrochloride is appropriate and non-toxic. While saline is common for hydrochloride salts, solubility can be a factor. A small percentage of a co-solvent like DMSO (typically under 10%) may be necessary, but a vehicle-only control group is essential to rule out any effects from the vehicle itself.[6]

  • Solution 3: Animal Strain and Health: Different rodent strains can exhibit varying sensitivities to psychoactive compounds.[7] Ensure the animals are healthy and not under stress, as this can impact behavioral outcomes.[7]

Problem 2: Signs of excessive toxicity or adverse events in the animals.

  • Solution 1: Dose Reduction: Immediately reduce the dose. Overdoses of 6-APB can lead to a stimulant toxidrome, including cardiovascular and neurological effects.[1]

  • Solution 2: Monitoring: Closely monitor the animals for signs of distress, such as seizures, hyperthermia, or abnormal posturing. Provide supportive care as per your institution's animal care guidelines.

  • Solution 3: Purity of Compound: Verify the purity of your 6-APB hydrochloride sample. Impurities from the synthesis process can contribute to unexpected toxicity.

Data Presentation: In Vivo Dosages and Effects

CompoundSpeciesDose Range (mg/kg)Route of Admin.Observed EffectsCitation(s)
6-APB Rat (Male, Sprague-Dawley)0.3 - 1.0i.v.Increased extracellular dopamine and serotonin; sustained forward locomotion.[1][2]
6-APB Rat1.96 (ED50)Not SpecifiedRobust locomotor stimulant effects.[5]
MDA Rat (Male)1.0 - 3.0i.v.Increased extracellular dopamine; less potent than 6-APB.[1][2]

Experimental Protocols

Protocol 1: Preparation and Administration of 6-APB Hydrochloride for In Vivo Studies

  • Materials:

    • 6-APB hydrochloride powder

    • Sterile 0.9% saline solution

    • Sonicator or vortex mixer

    • Sterile microcentrifuge tubes

    • Appropriate syringes and needles for the chosen route of administration

    • Calibrated analytical balance

  • Procedure:

    • Calculation: Determine the total amount of 6-APB hydrochloride needed based on the desired dose (e.g., 1.0 mg/kg) and the weight of the animals.

    • Weighing: Accurately weigh the calculated amount of 6-APB hydrochloride using an analytical balance in a fume hood.

    • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the required volume of sterile 0.9% saline to achieve the final desired concentration.

    • Solubilization: Vortex or sonicate the solution until the 6-APB hydrochloride is completely dissolved. Visually inspect for any particulate matter.

    • Administration: Administer the solution to the animal via the chosen route (e.g., intravenously via the tail vein for rats). The injection volume should be appropriate for the animal's size (e.g., 5 ml/kg for rats).[8]

    • Control Group: A control group receiving only the vehicle (sterile 0.9% saline) should be included in the experimental design.

Visualizations

experimental_workflow Experimental Workflow for In Vivo 6-APB Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_calc Dose Calculation prep_dissolve Drug Dissolution (6-APB HCl in Saline) prep_calc->prep_dissolve admin Drug Administration (i.v. or i.p.) prep_dissolve->admin behavior Behavioral Assessment (e.g., Locomotion) admin->behavior neurochem Neurochemical Analysis (e.g., Microdialysis) admin->neurochem data_collect Data Collection behavior->data_collect neurochem->data_collect stats Statistical Analysis data_collect->stats conclusion Conclusion stats->conclusion Interpretation

Caption: Workflow for a typical in vivo study with 6-APB.

signaling_pathway Simplified 6-APB Mechanism of Action cluster_transporters Monoamine Transporters cluster_receptors Serotonin Receptors cluster_effects Downstream Effects six_apb 6-APB DAT DAT six_apb->DAT Releases & Inhibits Reuptake NET NET six_apb->NET Releases & Inhibits Reuptake SERT SERT six_apb->SERT Releases & Inhibits Reuptake HT2B 5-HT2B six_apb->HT2B Agonist Activity HT2A 5-HT2A six_apb->HT2A Agonist Activity HT2C 5-HT2C six_apb->HT2C Agonist Activity mono_release ↑ Monoamine Release (DA, NE, 5-HT) DAT->mono_release NET->mono_release SERT->mono_release receptor_act Receptor Agonism HT2B->receptor_act HT2A->receptor_act HT2C->receptor_act behavioral Stimulant Effects mono_release->behavioral receptor_act->behavioral

Caption: 6-APB's primary interactions with monoamine systems.

References

reducing variability in animal behavior studies with 6-APDB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 6-APDB in animal behavior studies. The focus is on identifying and mitigating sources of experimental variability to enhance the reproducibility and reliability of findings.

Frequently Asked Questions (FAQs)

Q1: What is 6-APDB and what is its primary mechanism of action?

A1: 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) is a synthetic entactogenic compound of the phenethylamine (B48288) and benzofuran (B130515) classes.[1] It is a structural analog of MDA (3,4-methylenedioxyamphetamine).[2] Its primary mechanism of action is as a releasing agent and reuptake inhibitor of the monoamine neurotransmitters serotonin (B10506), dopamine, and norepinephrine (B1679862).[1] This dual action increases the extracellular concentrations of these neurotransmitters, leading to its characteristic stimulant and entactogenic effects.[1][3]

Q2: What are the expected behavioral effects of 6-APDB in rodent models?

A2: In animal studies, 6-APDB has been shown to produce robust hyperlocomotion.[2] It also produces sustained stimulant-like effects in rats.[4][5] In drug discrimination paradigms, it fully substitutes for MDMA, indicating a similar subjective experience in animal models.[2]

Q3: What is the difference between 6-APDB and the more commonly discussed 6-APB?

A3: 6-APDB is the 2,3-dihydro derivative of 6-APB. 6-APB (6-(2-aminopropyl)benzofuran) is the unsaturated benzofuran analogue.[1] While both are psychoactive, the difference in their pharmacological effects has not been fully elucidated, though they share a similar mechanism as monoamine releasers and reuptake inhibitors.[1][4] It is critical to ensure which compound is being used, as their potencies may differ.

Q4: Are there significant safety concerns to consider during experimental design?

A4: Yes. Like the related compound 6-APB, 6-APDB is expected to have potent agonist activity at the serotonin 5-HT2B receptor.[6][7] Chronic agonism of the 5-HT2B receptor is associated with cardiotoxicity, specifically valvulopathy (heart valve disease).[1][6] Therefore, long-term, chronic dosing studies should be approached with caution and may require cardiovascular monitoring.

Troubleshooting Guide: Reducing Experimental Variability

Q5: We are observing high inter-individual variability in locomotor response to 6-APDB. What are the potential causes and solutions?

A5: High variability is a common challenge in behavioral pharmacology. Several factors could be contributing:

  • Inaccurate Dosing: Small errors in drug preparation or administration can lead to significant differences in effect. The salt form of the compound (e.g., HCl vs. succinate) can also impact the effective dose.

    • Solution: Ensure precise weighing of the compound using a calibrated analytical balance. Prepare stock solutions and dilute to final concentrations. Use consistent administration volumes based on the most recent animal body weights. Clearly report the salt form used in all documentation.

  • Environmental Stressors: Stress from handling, injection, or the testing environment can significantly alter an animal's response to a psychostimulant.[8]

    • Solution: Implement a thorough habituation protocol where animals are exposed to the testing chambers, handling, and vehicle injections for several days before the experiment begins. Maintain a consistent, low-stress environment (e.g., stable lighting, low noise).

  • Genetic and Individual Differences: Even within an inbred strain, there is biological variation in drug metabolism and receptor sensitivity.[9]

    • Solution: Use a crossover design where each animal serves as its own control, receiving both vehicle and drug on different days. If using a between-subjects design, ensure proper randomization and use littermate controls whenever possible to minimize genetic variability.

  • Drug Purity: Impurities in the 6-APDB sample can lead to unpredictable effects.

    • Solution: Source 6-APDB from a reputable chemical supplier that provides a certificate of analysis confirming its purity.

Q6: Some animals show paradoxical effects, such as sedation or disorganized behavior, instead of the expected hyperlocomotion. Why might this occur?

A6: This could be related to the dose administered. High doses of empathogenic compounds can sometimes lead to confusion, hallucinations, or delusional-like states, which would not manifest as simple hyperlocomotion.[10]

  • Solution: Conduct a full dose-response study to characterize the effects of 6-APDB in your specific paradigm. Start with low doses and escalate. A dose-response curve will reveal the effective range for producing hyperlocomotion and the point at which other behaviors may emerge.[11][12][13] An unexpected result could also arise from drug interactions if other compounds were administered.[1][14]

Q7: Our findings are not reproducible between different cohorts of animals tested weeks apart. What should we check?

A7: Reproducibility issues often stem from subtle, undocumented changes in procedure or environment.

  • Solution: Adhere to a strict, standardized protocol. Utilize guidelines such as PREPARE (Planning Research and Experimental Procedures on Animals: Recommendations for Excellence) to ensure all aspects of the study are thoroughly planned and documented.[15] Consider factors such as the animal supplier, feed, bedding, time of day for testing, and even the experimenter conducting the study, as these can all introduce variability.

Quantitative Data

Table 1: In Vitro Monoamine Transporter Inhibition Profile of 6-APDB

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of 6-APDB at rat serotonin, dopamine, and norepinephrine transporters. Lower values indicate greater potency.

Target TransporterIC₅₀ (nM)Citation
Serotonin (SERT)322[2]
Dopamine (DAT)1,997[2]
Norepinephrine (NET)980[2]

Data from in vitro studies measuring inhibition of neurotransmitter reuptake.

Experimental Protocols

Protocol 1: Locomotor Activity Assessment in Rodents

This protocol provides a generalized methodology for assessing the effect of 6-APDB on spontaneous locomotor activity.

  • Subjects: Male Sprague-Dawley rats (250-300g). Animals should be group-housed with ad libitum access to food and water and maintained on a 12:12 hour light/dark cycle. All testing should occur during the light phase.

  • Apparatus: Standard open-field arenas (e.g., 40x40x40 cm) equipped with infrared photobeam arrays to automatically track animal movement (e.g., distance traveled, rearing events).

  • Drug Preparation: Prepare 6-APDB hydrochloride in sterile 0.9% saline. Doses for a dose-response curve could include 0.3, 1.0, and 3.0 mg/kg, administered via intraperitoneal (i.p.) injection at a volume of 1 mL/kg. The vehicle control is 0.9% saline.

  • Procedure:

    • Habituation (3 days): On three consecutive days, transport animals to the testing room and allow them to acclimate for 60 minutes. Handle each animal and administer a saline injection (1 mL/kg, i.p.). Place the animal in the open-field arena for 30 minutes. This reduces the novelty-induced hyperactivity and stress on the test day.

    • Test Day (Day 4): Transport animals to the testing room and allow them to acclimate for 60 minutes. Administer the assigned dose of 6-APDB or vehicle according to a counterbalanced design. Immediately place the animal in the open-field arena and record locomotor activity for 120 minutes.

  • Data Analysis: Quantify the total distance traveled, typically in 5- or 10-minute bins. Analyze the data using a two-way repeated measures ANOVA (Treatment x Time) followed by appropriate post-hoc tests to compare drug effects to vehicle at each time point.

Visualizations

G cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron vesicles Vesicles (5-HT, DA, NE) pool Cytosolic Pool (5-HT, DA, NE) vesicles->pool Release neurotransmitters Increased 5-HT, DA, NE Concentration pool->neurotransmitters Release via Transporters receptors Postsynaptic Receptors (e.g., 5-HT₂ₐ, D₁, etc.) neurotransmitters->receptors Binding & Signal transporters Monoamine Transporters (SERT, DAT, NET) neurotransmitters->transporters Reuptake apdb 6-APDB apdb->pool Promotes Release apdb->transporters Blocks Reuptake G start Start: Experimental Planning (PREPARE Guidelines) acclimation 1. Animal Acclimation (Min. 7 days post-arrival) start->acclimation habituation 2. Habituation to Procedure (Handling, Vehicle Injections, Apparatus) acclimation->habituation baseline 3. Baseline Behavioral Recording (Optional, establishes pre-drug activity) habituation->baseline randomization 4. Randomization & Dosing (Assign subjects to Vehicle or 6-APDB groups) baseline->randomization drug_admin 5. Drug Administration randomization->drug_admin post_record 6. Post-Injection Behavioral Recording (e.g., 120 min locomotor activity) drug_admin->post_record data_proc 7. Data Processing & Quantification post_record->data_proc analysis 8. Statistical Analysis (e.g., ANOVA, t-test) data_proc->analysis end End: Interpretation & Reporting analysis->end

References

Technical Support Center: Addressing Baseline Issues in Locomotor Activity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common baseline issues encountered during locomotor activity experiments.

Frequently Asked Questions (FAQs)

Q1: What is a "baseline" in locomotor activity experiments, and why is it important?

A baseline refers to the normal level of spontaneous locomotor activity of an animal before any experimental manipulation.[1] Establishing a stable and consistent baseline is crucial for accurately interpreting the effects of a drug, genetic modification, or other experimental variables. A reliable baseline serves as a control against which changes in activity can be measured.

Q2: How long should I acclimate my animals to the testing room before starting an experiment?

Acclimation to the testing room is critical to reduce stress from a novel environment. A minimum of 30-60 minutes of acclimation in the home cage within the testing room is recommended before initiating the open field test.[2][3] For more extensive studies, a longer acclimation period of several days in the testing facility is advisable.[1] Some studies suggest that one day of acclimation can be sufficient for C57BL/6J mice.

Q3: What is the difference between acclimation and habituation?

Acclimation refers to the process of an animal adjusting to a new environment, such as the testing room. Habituation is the process of an animal becoming accustomed to a specific stimulus or procedure, such as the testing apparatus itself.[4] Both are important for reducing novelty-induced activity and stress, leading to a more stable baseline.

Q4: How often can I test the same animal in an open field test without causing habituation?

Repeated exposure to the open field test can lead to habituation, characterized by decreased exploratory behavior in subsequent trials. The interval between tests influences the rate of habituation. If repeated testing is necessary, it is advisable to allow sufficient time between sessions to minimize this effect. The optimal interval can depend on the specific strain and experimental design.

Troubleshooting Guide

Problem 1: Excessively High Baseline Locomotor Activity in the Control Group

Question: My control group is showing unexpectedly high levels of locomotor activity. What are the potential causes and how can I address this?

Answer:

High baseline activity in control animals can be caused by several factors. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Insufficient Acclimation/Habituation: Animals may exhibit hyperactivity due to the novelty of the testing environment or apparatus.

    • Solution: Ensure an adequate acclimation period in the testing room (minimum 30-60 minutes) and consider a habituation session to the testing chamber on a day prior to the experiment.[2][4]

  • Environmental Stressors: Loud noises, excessive light, or vibrations in the testing room can induce a stress response and increase activity.

    • Solution: Conduct experiments in a quiet, dedicated behavioral testing room with controlled lighting and minimal traffic.[5] Background noise should be kept to a minimum.

  • Inappropriate Handling: Rough or inconsistent handling can cause anxiety and hyperactivity.

    • Solution: Handle mice gently and consistently. Using a tunnel or cupping the hands to move mice is less stressful than tail handling and can lead to more reliable behavioral results.[6]

  • Circadian Rhythm Disruption: Testing animals during their active phase (dark cycle for nocturnal rodents) will naturally result in higher activity levels. Inconsistencies in testing time can introduce variability.

    • Solution: Standardize the time of day for all testing sessions, ideally during the animal's inactive phase (light cycle) to minimize baseline activity, unless the experimental design requires otherwise.

  • Genetic Strain: Some mouse strains are inherently more active than others.

    • Solution: Be aware of the known behavioral characteristics of the strain you are using. If high activity is characteristic of the strain, this should be considered in the experimental design and data interpretation.

Problem 2: Unexpectedly Low Baseline Locomotor Activity or Freezing Behavior

Question: My animals are showing very little movement or are freezing in the open field arena. What could be causing this and what should I do?

Answer:

Low baseline activity or freezing is often a sign of fear or anxiety.

Potential Causes and Solutions:

  • Excessive Environmental Aversion: Bright lighting, an open, unprotected space, or residual odors from previous animals can be highly anxiogenic.

    • Solution: Reduce the light intensity in the testing arena. Ensure the arena is thoroughly cleaned with a suitable disinfectant (e.g., 70% ethanol) between each animal to remove olfactory cues.[7]

  • Handling-Induced Stress: As with hyperactivity, stressful handling can also lead to freezing behavior.

    • Solution: Implement gentle and consistent handling protocols.[6]

  • Health Issues: Underlying health problems can lead to lethargy and reduced movement.

    • Solution: Visually inspect the animals for any signs of illness. If health issues are suspected, consult with veterinary staff.

  • Lack of Motivation to Explore: In some cases, animals may simply not be motivated to explore the arena.

    • Solution: While the open field test relies on spontaneous activity, ensuring the animal is not satiated or lethargic from other procedures immediately prior to testing can be beneficial.

Problem 3: High Inter-Individual Variability in Baseline Activity

Question: There is a large amount of variation in the baseline locomotor activity between individual animals within the same group. How can I reduce this variability?

Answer:

High inter-individual variability can mask the true effects of an experimental manipulation. Reducing this variability is key to increasing the statistical power of your study.

Potential Causes and Solutions:

  • Inconsistent Experimental Procedures: Any variation in handling, acclimation time, or the testing procedure itself can contribute to individual differences in behavior.

    • Solution: Standardize all aspects of the experimental protocol. Ensure all experimenters are trained and follow the same procedures consistently.[1]

  • Uncontrolled Environmental Factors: Fluctuations in lighting, temperature, humidity, or noise can affect animals differently.

    • Solution: Tightly control the experimental environment. Monitor and record these variables to ensure consistency across all testing sessions.

  • Genetic and Sex Differences: Even within an inbred strain, there can be some genetic drift. Sex is also a major factor influencing locomotor activity.

    • Solution: Use animals from a reliable vendor and of the same sex and age. If both sexes are used, they should be analyzed as separate groups.

  • Social Housing and Dominance Hierarchies: Animals housed in groups may have different levels of stress and activity due to their social ranking.

    • Solution: While single housing can also be a stressor, being aware of the potential influence of social hierarchy is important. Consider single housing for a period before testing, but be aware this can also alter behavior.

Data Presentation: Comparative Locomotor Activity

The following tables summarize quantitative data on factors known to influence baseline locomotor activity.

Table 1: Baseline Locomotor Activity in Different Mouse Strains (Open Field Test)

Mouse StrainTotal Distance Traveled (cm in 20 min)Reference
C57BL/6J17420 ± 753.1
BALB/cVaries, generally lower than C57BL/6J[8]
CD-1Varies, generally higher than C57BL/6J[8]
129SvEvLower mobility compared to other strains[8]

Note: These values are approximate and can vary significantly between laboratories due to differences in experimental conditions.

Table 2: Effect of Light Intensity on Locomotor Activity in C57BL/6 Mice (Open Field Test)

Light Intensity (Lux)Effect on Locomotor ActivityReference
40Higher activity[9]
250Reduced activity compared to 40 Lux[9]
600Significantly reduced activity compared to 40 and 250 Lux[9]

Table 3: Influence of Handling Method on Anxiety-Related Behavior in the Elevated Plus Maze

Handling MethodAnxiety LevelReference
Tail HandlingHigher anxiety[10]
Tunnel HandlingLower anxiety[10]
Cup HandlingLower anxiety[10]

Note: While this table refers to the elevated plus maze, the anxiolytic effect of non-aversive handling is also relevant for reducing stress in open field tests.

Experimental Protocols

Protocol 1: Standardized Open Field Test

This protocol is designed to assess spontaneous locomotor activity and anxiety-like behavior in mice.

  • Animal Preparation:

    • Transport mice to the testing room and allow them to acclimate in their home cages for at least 30-60 minutes.[2]

  • Apparatus:

    • Use a square open field arena (e.g., 50 x 50 cm) with opaque walls high enough to prevent escape.[7]

  • Procedure:

    • Gently place the mouse in the center of the arena.[11]

    • Immediately start the video tracking software and record for a predetermined duration (typically 5-20 minutes).[11][12]

    • The experimenter should leave the room or remain out of sight of the animal during the test.

  • Data Collection:

    • Use an automated video tracking system to record parameters such as:

      • Total distance traveled

      • Time spent in the center versus peripheral zones

      • Number of entries into the center zone

      • Rearing frequency

  • Post-Test:

    • At the end of the session, gently return the mouse to its home cage.

    • Thoroughly clean the arena with 70% ethanol (B145695) or another appropriate disinfectant to remove any scent cues before testing the next animal.[2][7]

Protocol 2: Habituation to the Testing Apparatus

This protocol is designed to reduce novelty-induced hyperactivity and anxiety.

  • Timing:

    • Conduct the habituation session 24 hours prior to the actual test day.

  • Procedure:

    • Gently place each mouse individually into the open field arena for a short duration (e.g., 5-10 minutes).[4]

    • No data is recorded during this session.

    • The purpose is solely to expose the animal to the apparatus.

  • Post-Habituation:

    • Return the mouse to its home cage.

    • Clean the apparatus as you would during the actual experiment.

Visualizations

Troubleshooting Workflow for Baseline Issues

G start Baseline Issue Identified (High, Low, or Variable Activity) q1 Is the activity unexpectedly HIGH? start->q1 q2 Is the activity unexpectedly LOW? q1->q2 No high_acclimation Review Acclimation/ Habituation Protocol q1->high_acclimation Yes q3 Is there high INTER-INDIVIDUAL VARIABILITY? q2->q3 No low_environment Assess Environmental Aversiveness (Bright Light) q2->low_environment Yes var_protocol Ensure Strict Protocol Standardization q3->var_protocol Yes resolve Implement Corrective Actions and Re-evaluate Baseline q3->resolve No high_environment Assess Environmental Stressors (Noise, Light) high_acclimation->high_environment high_handling Evaluate Handling Technique high_environment->high_handling high_time Check Time of Day (Circadian Cycle) high_handling->high_time high_time->resolve low_handling Evaluate Handling Technique for Stress low_environment->low_handling low_health Check for Animal Health Issues low_handling->low_health low_health->resolve var_env_control Verify Consistent Environmental Control var_protocol->var_env_control var_subjects Confirm Homogeneity of Subjects (Strain, Sex, Age) var_env_control->var_subjects var_subjects->resolve G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Baseline Locomotor Activity strain Genetic Strain strain->center sex Sex sex->center age Age age->center health Health Status health->center environment Environment (Light, Noise, Temp) environment->center handling Handling handling->center acclimation Acclimation/ Habituation acclimation->center circadian Circadian Rhythm (Time of Day) circadian->center housing Housing (Social vs. Isolate) housing->center G start Start Experiment acclimate Acclimate Animals to Testing Room (30-60 min) start->acclimate prepare Prepare & Clean Open Field Arena acclimate->prepare habituate Optional: Habituate to Arena (24h prior) acclimate->habituate place Gently Place Animal in Center of Arena prepare->place habituate->prepare record Record Behavior (5-20 min) place->record remove Return Animal to Home Cage record->remove clean Thoroughly Clean Arena remove->clean next Proceed to Next Animal clean->next next->place Yes end End of Session next->end No analyze Data Analysis end->analyze

References

identifying and minimizing artifacts in monoamine reuptake assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize artifacts in monoamine reuptake assays.

Troubleshooting Guides

Issue 1: High Background Signal in Radioligand Uptake Assays

High background signal can mask the specific uptake of radiolabeled monoamines, leading to inaccurate results. This guide provides a systematic approach to identifying and mitigating the causes of high background.

Possible Causes and Solutions

Cause Solution Experimental Protocol Reference
Insufficient Washing Residual radioligand in the extracellular medium can contribute to high background. Increase the number and/or volume of washes with ice-cold buffer after the incubation step. Ensure rapid and complete removal of the wash buffer.Wash cells twice with 100 µl of ice-cold Krebs-HEPES buffer (KHB) after incubation.[1]
Nonspecific Binding to Assay Components The radioligand may bind to the walls of the microplate wells or filter membranes. Pre-treat plates with a blocking agent like bovine serum albumin (BSA). Consider using low-protein-binding plates.[2]The use of BSA can help reduce the binding of compounds to the walls of the plate well or pipette tips.[2]
Suboptimal Cell Density Too few cells can result in a low signal-to-noise ratio, making the background appear relatively high. Too many cells can lead to rapid depletion of the radioligand and other assay reagents.Optimize cell seeding density. For 96-well plates, a density of 40,000-60,000 cells/well is recommended, plated the night before the assay.[3]
Contaminated Reagents Impurities in buffers or the radioligand solution can contribute to background signal.Prepare all buffers fresh using high-purity water and reagents. Ensure the radioligand has not degraded.[4]
Filter Jamming/Improper Seating In assays using filtration to separate cells from the incubation medium, improper filter seating can lead to incomplete washing and high background.Ensure filter plates are correctly placed and sealed in the filtration manifold.

Experimental Workflow for Minimizing High Background

cluster_pre_assay Pre-Assay Optimization cluster_assay_protocol Assay Protocol cluster_troubleshooting Troubleshooting optimize_cells Optimize Cell Seeding Density prepare_reagents Prepare Fresh, High-Purity Reagents optimize_cells->prepare_reagents cell_plating Plate Cells optimize_cells->cell_plating incubation Incubate with Radioligand prepare_reagents->incubation pre_treat_plate Pre-treat Plate with BSA (Optional) pre_treat_plate->cell_plating cell_plating->incubation washing Perform Multiple Ice-Cold Washes incubation->washing cell_lysis Lyse Cells washing->cell_lysis quantification Quantify Uptake cell_lysis->quantification high_background High Background Signal quantification->high_background check_washing Review Washing Technique high_background->check_washing check_reagents Assess Reagent Purity high_background->check_reagents check_cell_density Verify Cell Density high_background->check_cell_density

A workflow diagram for troubleshooting high background in radioligand uptake assays.

Issue 2: False Positives and Negatives in Fluorescence-Based Assays

Fluorescence-based assays offer a high-throughput alternative to radioligand methods, but they are susceptible to artifacts from fluorescent compounds and other interferences.

Possible Causes and Solutions

Cause Solution Experimental Protocol Reference
Autofluorescent Compounds Test compounds that are themselves fluorescent can artificially increase the signal, leading to false negatives (apparent inhibition).Screen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths before conducting the full assay.[5]
Quenching Test compounds can absorb light at the excitation or emission wavelength of the fluorescent substrate, reducing the signal and causing false positives (apparent inhibition).Measure the fluorescence of the substrate in the presence and absence of the test compound without cells to identify quenching effects.[5]
Cytotoxicity Compounds that are toxic to the cells will reduce transporter activity by compromising cell health, leading to a decrease in signal that can be misinterpreted as specific inhibition.Perform a cytotoxicity assay (e.g., MTT assay) with the test compounds at the concentrations used in the uptake assay.[6]
Incorrect Assay Buffer Composition The ionic composition of the buffer is critical for transporter function, as monoamine transport is dependent on Na+ and Cl- gradients.[7][8]Use a HEPES-buffered solution with appropriate concentrations of NaCl, KCl, CaCl2, MgCl2, and glucose.[7]
Solvent Effects High concentrations of solvents like DMSO can impact cell membrane integrity and transporter function.Keep the final solvent concentration low, typically up to 1% DMSO or Ethanol, with minimal impact on assay performance.[2]

Logical Flow for Identifying False Positives/Negatives

cluster_checks Artifact Checks cluster_results Conclusion start Apparent Inhibition Observed is_autofluorescent Compound Autofluorescent? start->is_autofluorescent is_quencher Compound a Quencher? is_autofluorescent->is_quencher No false_negative False Negative is_autofluorescent->false_negative Yes is_cytotoxic Compound Cytotoxic? is_quencher->is_cytotoxic No false_positive False Positive is_quencher->false_positive Yes is_cytotoxic->false_positive Yes true_positive True Positive (Inhibition) is_cytotoxic->true_positive No

A decision tree for identifying sources of false positives and negatives.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between radioligand and fluorescence-based monoamine reuptake assays?

A1: The primary difference lies in the detection method. Radioligand assays use radioactively labeled substrates (e.g., [3H]-dopamine) and measure radioactivity to quantify uptake.[9] Fluorescence-based assays utilize a fluorescent substrate that mimics monoamine neurotransmitters; uptake is measured by an increase in intracellular fluorescence.[2][10]

Comparison of Assay Methods

Feature Radioligand Assays Fluorescence-Based Assays
Detection Method Scintillation countingFluorescence intensity
Throughput Lower, often more labor-intensive[11]Higher, amenable to automation and HTS[2][11]
Safety Requires handling of radioactive materials and specialized disposalNo radioactivity involved[2]
Kinetic Measurements Typically endpoint assaysCan be run in kinetic or endpoint mode[2]
Compound Interference Less prone to interference from colored or fluorescent compoundsSusceptible to autofluorescence and quenching by test compounds[5]

Q2: How do I determine non-specific uptake in my assay?

A2: Non-specific uptake is measured by including a control condition with a high concentration of a known, potent inhibitor for the transporter being studied.[9][12] This inhibitor will block the specific uptake via the transporter, and any remaining signal represents non-specific uptake and binding. This value is then subtracted from the total uptake measured in the absence of the inhibitor to determine the specific uptake.

Standard Inhibitors for Determining Non-specific Uptake

Transporter Inhibitor Typical Concentration
Dopamine (B1211576) Transporter (DAT) Mazindol or Vanoxerine (GBR12909)10 µM[7][9]
Norepinephrine Transporter (NET) Nisoxetine10 µM[7][9]
Serotonin (B10506) Transporter (SERT) Fluoxetine or Paroxetine10 µM[7][9][12]

Q3: My IC50 values are different from those reported in the literature. What could be the reason?

A3: Discrepancies in IC50 values can arise from several factors, even when studying the same compound and transporter.

  • Assay Method: Different assay formats (e.g., radioligand vs. fluorescent, adherent vs. suspension cells) can yield different potency values.[1][8]

  • Cell Line: The expression level of the transporter in the cell line used can influence the apparent potency of an inhibitor.

  • Experimental Conditions: Variations in incubation time, temperature, buffer composition, and substrate concentration can all affect the calculated IC50.[13]

  • Data Analysis: The specific nonlinear regression model used to fit the dose-response curve can impact the final IC50 value.

Q4: What is the difference between an uptake inhibitor and a releaser, and how does this affect the assay?

A4: Both uptake inhibitors and releasers increase extracellular monoamine concentrations, but through different mechanisms.

  • Uptake inhibitors (e.g., cocaine) bind to the transporter and block the reuptake of the neurotransmitter from the synaptic cleft.[13]

  • Releasers (e.g., amphetamine) are substrates for the transporter. Once inside the cell, they disrupt vesicular storage and can cause the transporter to work in reverse, actively pumping monoamines out of the neuron.[14][15]

In a standard uptake inhibition assay, both classes of compounds will show a decrease in the uptake of the labeled substrate. Differentiating between them requires a separate efflux assay, which measures the ability of a compound to induce the release of a pre-loaded substrate.[14]

Signaling Pathway: Transporter Action

cluster_extracellular Extracellular Space cluster_intracellular Presynaptic Neuron monoamine_ext Monoamine transporter Monoamine Transporter monoamine_ext->transporter Uptake inhibitor Inhibitor (e.g., Cocaine) inhibitor->transporter Blocks releaser_ext Releaser (e.g., Amphetamine) releaser_ext->transporter Enters via Transporter monoamine_int Monoamine monoamine_int->transporter Reverse Transport (Efflux) vesicle Synaptic Vesicle releaser_int Releaser releaser_int->vesicle Disrupts Storage transporter->monoamine_int transporter->releaser_int

Mechanisms of uptake inhibitors versus releasers at the monoamine transporter.

References

dealing with unexpected results in 6-APDB hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-APDB hydrochloride. Our goal is to help you navigate unexpected results and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C as a crystalline solid.[1] The compound is stable for at least 5 years under these conditions.[1] For short-term use, stock solutions can be prepared and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits varying solubility in different solvents. It is crucial to select the appropriate solvent for your specific experimental needs to avoid precipitation.

SolventSolubilityReference
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL[1]
Ethanol20 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)1 mg/mL[1]

Q3: Are there known impurities or degradation products of this compound I should be aware of?

A3: While specific data on this compound impurities is limited, synthesis of related benzofurans can result in positional isomers (e.g., 5-APDB) as byproducts.[2][3] Degradation can occur through oxidation of the benzofuran (B130515) ring or modifications to the aminopropyl side chain, potentially influenced by factors like pH, light, and temperature.[4][5][6] It is recommended to use high-purity, verified material for all experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro and in vivo experiments with this compound.

In Vitro Assays

Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays

Unexpected variability in cell-based assays can arise from multiple factors. The following logical workflow can help identify the source of the issue.

A Inconsistent Results B Check Cell Health and Culture Conditions A->B C Review Compound Handling and Preparation A->C D Evaluate Assay Protocol and Reagents A->D E Consistent passage number? Mycoplasma contamination? B->E F Solubility issues in media? Accurate dilutions? C->F G Reagent stability? Incubation times correct? D->G H Problem Identified and Resolved E->H F->H G->H

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Potential Cause Recommended Solution
Cell Culture Issues Maintain a consistent cell passage number for all experiments. Regularly test for mycoplasma contamination. Ensure consistent cell seeding density.[7]
Compound Precipitation Due to its lower solubility in aqueous solutions like PBS, this compound may precipitate in cell culture media, especially at higher concentrations.[1] Ensure the final concentration of the solvent (e.g., DMSO) is typically below 0.5% to maintain solubility.[8] Visually inspect for precipitates after adding the compound to the media.
Inaccurate Compound Concentration Prepare fresh dilutions from a validated stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing.
Assay Reagent Degradation Check the expiration dates and storage conditions of all assay reagents. Prepare fresh reagents as needed.

Issue 2: Unexpected Results in Monoamine Transporter Uptake Assays

As a monoamine reuptake inhibitor, this compound's effects are often studied using synaptosomes or cell lines expressing specific transporters.

cluster_0 Monoamine Transporter Uptake Assay A Synaptosome/Cell Preparation B Pre-incubation with 6-APDB HCl A->B C Addition of Radiolabeled Monoamine B->C D Incubation C->D E Termination and Washing D->E F Scintillation Counting E->F cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron a Monoamine Transporter (e.g., SERT, DAT, NET) b Monoamines (Serotonin, Dopamine, Norepinephrine) c Postsynaptic Receptors b->c Activates d Downstream Signaling (e.g., G-protein activation, second messengers) c->d X This compound X->a Inhibits

References

controlling for confounding variables in 6-APDB research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-APDB. The following information is intended to help control for confounding variables and address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of 6-APDB?

A1: 6-APDB is an entactogen of the phenethylamine, amphetamine, and dihydrobenzofuran families.[1] In vitro studies have shown that 6-APDB inhibits the reuptake of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862).[1] It also demonstrates activity at serotonin receptors.[1] Its pharmacological profile is similar to MDA, and it is suggested to have amphetamine-like effects at higher doses.[1]

Q2: What are the known metabolites of 6-APDB and how can they confound experimental results?

A2: While specific metabolism studies on 6-APDB are limited, research on the closely related compound 6-APB indicates that metabolism primarily occurs via the cytochrome P450 (CYP) enzyme system.[2] For the related compound 6-MAPB, the N-demethylation is carried out by CYP1A2, CYP2D6, and CYP3A4.[2] The main metabolite of 6-APB is 4-carboxymethyl-3-hydroxy amphetamine.[2] Active metabolites could have their own pharmacological effects, which can confound the interpretation of results attributed solely to the parent compound. It is crucial to consider the potential activity of metabolites in your experimental model.

Q3: How can genetic variability in CYP enzymes affect 6-APDB research?

A3: Genetic polymorphisms in CYP enzymes, particularly CYP2D6, can lead to significant inter-individual differences in drug metabolism.[3][4] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers.[3] This variability can alter the pharmacokinetic profile of 6-APDB, leading to unexpected toxicity or lack of efficacy in animal studies. When translating research to clinical settings, this genetic variability is a critical confounding factor.[3]

Q4: What are common sources of variability in in vitro assays with 6-APDB?

A4: Common sources of variability include:

  • Compound Stability: The stability of 6-APDB in solution, particularly in DMSO, can be a factor. It is recommended to use freshly prepared solutions and be mindful of potential degradation over time and with freeze-thaw cycles.[5]

  • Solvent Effects: The solvent used to dissolve 6-APDB (e.g., DMSO) can have its own biological effects. It is essential to include a vehicle control group in all experiments.

  • Off-Target Effects: At higher concentrations, 6-APDB may interact with other receptors and transporters, leading to off-target effects that can confound results.[6][7]

  • Cell Line Integrity: The use of authenticated, mycoplasma-free cell lines is crucial for reproducible results.

Q5: How can I control for the subjective effects of 6-APDB in animal behavioral studies?

A5: Drug discrimination studies are a valuable tool for assessing the subjective effects of psychoactive compounds.[8][9] Training animals to discriminate 6-APDB from a vehicle allows for the quantitative assessment of its subjective effects and comparison with other compounds.[10] However, factors such as the training dose can influence the outcome of these studies.[10]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability between replicate wells in a cell-based assay.

  • Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or compound precipitation.

  • Troubleshooting Steps:

    • Ensure a homogenous cell suspension before seeding.

    • Avoid using the outer wells of the microplate, or fill them with media to maintain humidity.

    • Visually inspect the compound solution for any signs of precipitation after dilution in aqueous media. If precipitation occurs, try vortexing, sonication, or gentle warming.[11]

    • Include a positive and negative control on each plate to assess assay performance.

Issue 2: Unexpected cytotoxicity observed at low concentrations.

  • Possible Cause: Off-target effects, contamination of the compound, or sensitivity of the cell line.

  • Troubleshooting Steps:

    • Verify the purity of the 6-APDB sample using analytical methods such as HPLC-MS.

    • Screen for off-target effects by testing the compound against a panel of receptors and transporters.

    • Test the compound in a different cell line to determine if the effect is cell-type specific.

    • Ensure the final solvent concentration is not contributing to cytotoxicity.

In Vivo Experiments

Issue 1: High inter-animal variability in pharmacokinetic or behavioral responses.

  • Possible Cause: Genetic differences in metabolic enzymes (e.g., CYP2D6), differences in age, weight, or stress levels of the animals.

  • Troubleshooting Steps:

    • Use a genetically homogenous strain of animals.

    • Ensure that animals are age and weight-matched across experimental groups.

    • Acclimatize animals to the experimental environment to reduce stress.

    • Consider using a within-subjects design where each animal serves as its own control.

Issue 2: Difficulty in replicating published behavioral effects.

  • Possible Cause: Differences in experimental protocols, environmental conditions, or the specific batch of the compound.

  • Troubleshooting Steps:

    • Carefully review and standardize all aspects of the experimental protocol, including dosing regimen, route of administration, and behavioral testing parameters.

    • Control for environmental factors such as lighting, noise, and temperature in the testing room.

    • Obtain a certificate of analysis for the 6-APDB batch to confirm its identity and purity.

Data Presentation

Table 1: In Vitro Pharmacological Profile of 6-APDB

TargetAssay TypeValue (IC50 in nM)Reference
Serotonin Transporter (SERT)Reuptake Inhibition322[1]
Dopamine Transporter (DAT)Reuptake Inhibition1,997[1]
Norepinephrine Transporter (NET)Reuptake Inhibition980[1]

Table 2: Putative Pharmacokinetic Parameters of Related Benzofurans

CompoundParameterValueSpeciesReference
6-APBOnset of Action30-60 minutesHuman (user reports)[12]
6-APBDuration of Action7-10 hoursHuman (user reports)[12]
5-APDBMetabolismHydroxylation, ReductionRat, Human (in vitro)[13]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity of 6-APDB for SERT, DAT, and NET.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET) at a concentration near its Kd, and varying concentrations of 6-APDB.

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of 6-APDB by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis for Monoamine Release in the Nucleus Accumbens

Objective: To measure the effect of 6-APDB on extracellular levels of dopamine and serotonin in the nucleus accumbens of awake, freely moving rats.

Methodology:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens. Allow for a post-operative recovery period.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish stable baseline levels of dopamine and serotonin.

  • Drug Administration: Administer 6-APDB via a chosen route (e.g., intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period after drug administration.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and analyze the data for statistically significant changes.

Mandatory Visualizations

Experimental_Workflow_In_Vivo_Microdialysis cluster_preparation Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Surgical Implantation of Guide Cannula Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin 6-APDB Administration Baseline->Drug_Admin Post_Drug_Collection Post-drug Sample Collection Drug_Admin->Post_Drug_Collection HPLC HPLC-ED Analysis Post_Drug_Collection->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

Figure 1. Experimental workflow for in vivo microdialysis.

Putative_6APDB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APDB 6-APDB HT2B 5-HT2B Receptor APDB->HT2B Gq Gq HT2B->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC ERK ERK PKC->ERK Gene_Expression Gene Expression (e.g., Proliferation) ERK->Gene_Expression

Figure 2. Putative signaling pathway for 6-APDB via the 5-HT2B receptor.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 6-APDB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 6-APDB (5-(2-aminopropyl)-2,3-dihydrobenzofuran).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of 6-APDB?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), leading to inaccurate and imprecise quantification of 6-APDB.[3][4] In bioanalytical settings, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[2][5] The reliability of LC-MS/MS data is highly dependent on managing these effects, a requirement often stipulated by regulatory agencies for bioanalytical method validation.

Q2: How can I determine if my 6-APDB analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment.[2][6] In this technique, a standard solution of 6-APDB is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the LC system. A dip or rise in the constant signal of 6-APDB at the retention time of interfering components indicates ion suppression or enhancement, respectively.[6]

Quantitatively, matrix effects are often evaluated by comparing the peak area of 6-APDB in a post-extraction spiked blank matrix sample to the peak area of 6-APDB in a neat solution at the same concentration.[2][7] The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for 6-APDB?

A3: Effective sample preparation is a primary strategy to remove interfering matrix components before LC-MS analysis.[6] The choice of technique depends on the sample matrix (e.g., plasma, urine, oral fluid).

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A mixed-mode cation exchange SPE cartridge is often suitable for amphetamine-like compounds such as 6-APDB.[6] It allows for the selective extraction of the analyte while removing a significant portion of interfering substances.

  • Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup.[5] By adjusting the pH of the sample to basify 6-APDB, it can be extracted into a non-polar organic solvent, leaving many matrix components behind in the aqueous phase.[6] A double LLE can further enhance selectivity.[5]

  • Protein Precipitation (PPT): While being a simpler and faster technique, PPT is generally less clean than SPE or LLE.[5][8] It involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[9] However, this method may not effectively remove other matrix components like phospholipids, which are a major cause of ion suppression.[5]

Q4: Can chromatographic conditions be optimized to reduce matrix effects for 6-APDB?

A4: Yes, optimizing the chromatographic separation is a crucial step. The goal is to separate the elution of 6-APDB from the co-eluting matrix components that cause ion suppression or enhancement. Strategies include:

  • Modifying the mobile phase: Adjusting the organic solvent composition, pH, and additives can alter the retention times of both 6-APDB and interfering compounds.

  • Altering the gradient: A shallower gradient can improve the resolution between 6-APDB and matrix components.

  • Using a different column: Switching to a column with a different stationary phase chemistry (e.g., HILIC, phenyl-hexyl) can provide alternative selectivity.

  • Employing guard columns: These can help trap some of the strongly retained matrix components.

Q5: How can the use of an internal standard (IS) help overcome matrix effects?

A5: The use of a suitable internal standard is a widely accepted method to compensate for matrix effects.[10] An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.

  • Stable Isotope-Labeled (SIL) Internal Standards: A SIL internal standard of 6-APDB (e.g., 6-APDB-d3) is the gold standard.[10][11] Since it has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes perfectly and experiences the same matrix effects.[11][12] The ratio of the analyte to the SIL-IS remains consistent, allowing for accurate quantification even in the presence of signal fluctuations.[13]

  • Structural Analogs: If a SIL-IS is unavailable, a structural analog can be used. However, it is critical to validate that the analog's chromatographic behavior and ionization are very similar to 6-APDB to ensure it effectively tracks and compensates for matrix effects.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor reproducibility of 6-APDB peak areas between samples Significant and variable matrix effects between different sample lots.[3]1. Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE).[5] 2. Use a stable isotope-labeled internal standard (SIL-IS) for 6-APDB.[13] 3. Evaluate different lots of blank matrix during method validation to assess inter-subject variability.[7]
Low signal intensity or poor sensitivity for 6-APDB Ion suppression due to co-eluting matrix components.1. Perform a post-column infusion experiment to confirm ion suppression at the retention time of 6-APDB.[6] 2. Improve chromatographic separation to resolve 6-APDB from the suppression zone. 3. Enhance sample cleanup to remove interfering compounds (e.g., phospholipids). Consider SPE or LLE.[6]
Inconsistent results when using a structural analog as an internal standard The internal standard does not adequately track the matrix effects experienced by 6-APDB.[7]1. Verify that the IS and 6-APDB co-elute. 2. Evaluate the matrix factor for both the analyte and the IS to see if they are similarly affected. 3. Switch to a stable isotope-labeled internal standard for 6-APDB if possible.[12]
Unexpectedly high signal for 6-APDB in some samples Ion enhancement due to co-eluting matrix components.[4]1. Confirm ion enhancement with a post-column infusion experiment.[2] 2. Follow the same troubleshooting steps as for ion suppression: improve sample preparation and chromatographic separation.[14]
Retention time shifts for 6-APDB Matrix components affecting the column chemistry or mobile phase properties during the run.[1]1. Ensure adequate column equilibration between injections.[15] 2. Implement a more effective sample cleanup procedure to reduce the load of matrix components onto the column.[14] 3. Use a guard column to protect the analytical column.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike 6-APDB and its SIL-IS into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spiked Matrix): Process six different lots of blank matrix (e.g., plasma) through the entire sample preparation procedure. Spike 6-APDB and its SIL-IS into the final extracts at the same three concentrations as Set A.

    • Set C (Pre-Extraction Spiked Matrix): Spike 6-APDB and its SIL-IS into the six lots of blank matrix before starting the sample preparation procedure.

  • Analyze all samples using the developed LC-MS method.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • A value >100% indicates ion enhancement, while a value <100% indicates ion suppression.[7]

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Protocol 2: Solid-Phase Extraction (SPE) for 6-APDB from Plasma
  • Sample Pre-treatment: To 500 µL of plasma, add the SIL-IS and 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Vortex to mix.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0).[6]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.[6]

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.[6]

  • Elution: Elute 6-APDB with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2 v/v/v).[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[6]

Visualizations

Matrix_Effect_Troubleshooting start Inconsistent or Inaccurate 6-APDB Quantification check_matrix_effect Is the issue caused by matrix effects? start->check_matrix_effect confirm_me Assess Matrix Effect: - Post-column infusion - Post-extraction spike check_matrix_effect->confirm_me Unsure other_issues Investigate Other Issues: - Instrument performance - Standard stability - Sample integrity check_matrix_effect->other_issues No improve_sample_prep Enhance Sample Preparation confirm_me->improve_sample_prep Matrix Effect Confirmed optimize_chromatography Optimize Chromatography confirm_me->optimize_chromatography Matrix Effect Confirmed use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) confirm_me->use_sil_is Matrix Effect Confirmed ppt_to_lle Switch from PPT to LLE improve_sample_prep->ppt_to_lle lle_to_spe Switch from LLE to SPE improve_sample_prep->lle_to_spe revalidate Re-validate Method ppt_to_lle->revalidate lle_to_spe->revalidate change_gradient Modify Gradient optimize_chromatography->change_gradient change_column Change Column Chemistry optimize_chromatography->change_column change_gradient->revalidate change_column->revalidate use_sil_is->revalidate

Caption: Troubleshooting workflow for matrix effects in 6-APDB analysis.

Sample_Prep_Selection start Sample Matrix (e.g., Plasma) ppt Protein Precipitation (PPT) - Fast, simple - Less clean start->ppt High Throughput Screening lle Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Good for non-polar analytes start->lle Moderate Cleanup Needed spe Solid-Phase Extraction (SPE) - Most selective - Best for complex matrices start->spe High Cleanup Needed analysis LC-MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: Decision guide for selecting a sample preparation technique.

References

Navigating the Nuances of 6-APDB Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with 6-APDB hydrochloride, a psychoactive compound of the benzofuran (B130515) class. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in data interpretation, offering insights into its analytical, and in vitro characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Analytical Challenges

Q1: My analytical standard for this compound shows an inconsistent peak profile in my chromatogram. What could be the cause?

A1: Several factors can contribute to an inconsistent peak profile for this compound. Consider the following:

  • Compound Stability: While the hydrochloride salt of 6-APDB is generally stable, prolonged storage in solution, especially at room temperature or in non-optimal pH conditions, can lead to degradation. It is recommended to prepare fresh solutions for each experiment or conduct stability studies under your specific storage conditions.

  • Presence of Positional Isomers: The synthesis of 6-APDB can sometimes result in the co-formation of its positional isomer, 5-APDB.[1][2] These isomers can be difficult to separate chromatographically and may have very similar mass spectra, leading to challenges in unambiguous identification and quantification.[3][4]

  • Solvent Effects: The choice of solvent for sample preparation and chromatography is crucial. Ensure that this compound is fully soluble and does not interact with the solvent in a way that alters its structure or retention time.

Q2: I am having difficulty differentiating 6-APDB from its 5-APDB isomer using GC-MS. How can I improve my analysis?

A2: Differentiating positional isomers like 6-APDB and 5-APDB is a known analytical challenge.[2][3] Standard electron ionization mass spectrometry (EI-MS) may produce very similar fragmentation patterns for both isomers.[5] To improve differentiation:

  • Chromatographic Optimization: Fine-tune your gas chromatography (GC) method. Experiment with different temperature ramps and column types to maximize the separation of the two isomers. Derivatization of the amine group can also alter the chromatographic behavior and may enhance separation.

  • Alternative Ionization Techniques: Consider using chemical ionization (CI) or other soft ionization techniques that may produce more distinct mass spectra for the isomers.

  • Reference Standards: The use of certified reference standards for both 6-APDB and 5-APDB is essential for positive identification based on retention time.

Q3: What are the key considerations for sample preparation when analyzing 6-APDB in biological matrices like plasma or urine?

A3: Proper sample preparation is critical for accurate quantification of 6-APDB in biological samples. Key considerations include:

  • Extraction Method: Solid-phase extraction (SPE) is a common and effective method for extracting 6-APDB from complex matrices.[6] Liquid-liquid extraction (LLE) can also be used. The choice of extraction solvent and pH is important to ensure efficient recovery.

  • Metabolite Interference: Be aware of potential interference from metabolites. While the metabolism of 6-APDB is not fully characterized, the related compound 6-APB undergoes extensive metabolism, including ring-opening of the benzofuran structure.[7] These metabolites could potentially interfere with the analysis of the parent compound.

  • Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in mass spectrometry. It is crucial to evaluate and minimize matrix effects, for instance, by using a deuterated internal standard.

Section 2: In Vitro Experimentation

Q1: I am observing high variability in my in vitro receptor binding or uptake inhibition assays with this compound. What are some potential sources of this variability?

A1: High variability in in vitro assays can stem from several sources:

  • Compound Stability in Assay Buffer: Assess the stability of 6-APDB in your assay buffer over the course of the experiment. Degradation can lead to a decrease in the effective concentration of the compound.

  • Solubility Issues: this compound has limited solubility in aqueous solutions like phosphate-buffered saline (PBS).[8] Ensure that the compound is fully dissolved in your assay medium. The use of a small amount of an organic co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent across all wells to avoid solvent-induced artifacts.

  • Cell Health and Density: Ensure that the cells used in your assays are healthy and seeded at a consistent density. Variations in cell number can significantly impact the results.

  • Assay-Specific Interferences: Some compounds can interfere with the detection method of the assay (e.g., fluorescence or luminescence). Run appropriate controls to check for such interference.

Q2: How does 6-APDB's activity at multiple targets complicate the interpretation of my in vitro data?

A2: 6-APDB is known to inhibit the reuptake of serotonin (B10506), dopamine, and norepinephrine.[9] It also has activity at serotonin receptors.[9] This polypharmacology means that the observed cellular or physiological effects could be a result of its action on multiple targets. To dissect the specific pathways involved, consider using selective antagonists for the different receptors and transporters in your experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for 6-APDB and the related compound 6-APB.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formula Weight 213.7 g/mol [8]
Solubility in DMF 20 mg/mL[8]
Solubility in DMSO 20 mg/mL[8]
Solubility in Ethanol 20 mg/mL[8]
Solubility in PBS (pH 7.2) 1 mg/mL[8]
Stability ≥ 5 years at -20°C[8]

Table 2: In Vitro Pharmacological Data for 6-APDB

TargetAssayValue (nM)Reference
Serotonin Transporter (SERT) Reuptake Inhibition (IC₅₀)322[9]
Dopamine Transporter (DAT) Reuptake Inhibition (IC₅₀)1,997[9]
Norepinephrine Transporter (NET) Reuptake Inhibition (IC₅₀)980[9]

Table 3: Comparative In Vitro Pharmacological Data for 6-APB

TargetAssayValue (nM)Reference
Serotonin Transporter (SERT) Reuptake Inhibition (Kᵢ)2,698[7]
Dopamine Transporter (DAT) Reuptake Inhibition (Kᵢ)150[7]
Norepinephrine Transporter (NET) Reuptake Inhibition (Kᵢ)117[7]
5-HT₂ₐ Receptor Partial Agonist (EC₅₀)5,900[7]
5-HT₂ₑ Receptor Agonist (Kᵢ)270[7]
5-HT₂ₒ Receptor Full Agonist (Kᵢ)3.7[7]
α₂C-Adrenergic Receptor Binding Affinity (Kᵢ)45[7]

Experimental Protocols

Protocol 1: General Procedure for Quantification of 6-APDB in Urine by GC-MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

  • Sample Preparation (Hydrolysis and Extraction):

    • To 1 mL of urine, add an appropriate internal standard (e.g., 6-APDB-d5).

    • To hydrolyze conjugated metabolites, add 0.5 mL of concentrated HCl and heat at 100°C for 30 minutes.[10]

    • Allow the sample to cool and adjust the pH to >9 with NaOH.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to improve chromatographic properties.

    • Heat the sample at 70°C for 20 minutes.

  • GC-MS Analysis:

    • GC Column: Use a non-polar column, such as a DB-5ms or equivalent.

    • Injection Mode: Splitless injection is recommended for trace analysis.[11]

    • Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to ensure good separation.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and collect data in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

Protocol 2: In Vitro Serotonin Receptor (5-HT₂ₐ) Activation Assay

This protocol outlines a general procedure for a cell-based assay to measure 5-HT₂ₐ receptor activation.

  • Cell Culture:

    • Culture a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 cells) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Create a serial dilution of the compound in assay buffer. The final DMSO concentration should be below 0.5%.

  • Assay Procedure (Calcium Flux):

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Add the diluted this compound to the wells.

    • Measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, which is a downstream effect of 5-HT₂ₐ receptor activation.[12][13]

  • Data Analysis:

    • Calculate the change in fluorescence for each concentration of 6-APDB.

    • Plot the data as a dose-response curve and determine the EC₅₀ value.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Interpretation BiologicalSample Biological Sample (Plasma/Urine) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Solid-Phase or Liquid-Liquid Extraction AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (Optional for GC-MS) Evaporation->Derivatization LCMS LC-MS/MS Evaporation->LCMS Reconstitution GCMS GC-MS Derivatization->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Confirmation Confirmation of Identity Quantification->Confirmation DataReview Data Review & Reporting Confirmation->DataReview

Caption: A generalized workflow for the analysis of 6-APDB in biological samples.

signaling_pathway APDB 6-APDB SERT SERT APDB->SERT Inhibits DAT DAT APDB->DAT Inhibits NET NET APDB->NET Inhibits SerotoninReceptor Serotonin Receptors APDB->SerotoninReceptor Activates ReuptakeInhibition Monoamine Reuptake Inhibition SERT->ReuptakeInhibition DAT->ReuptakeInhibition NET->ReuptakeInhibition CellularResponse Cellular Response ReuptakeInhibition->CellularResponse DownstreamSignaling Downstream Signaling Cascades SerotoninReceptor->DownstreamSignaling DownstreamSignaling->CellularResponse troubleshooting_logic Problem Inconsistent Analytical Results CheckStandard Check Standard Purity and Stability Problem->CheckStandard CheckIsomers Investigate Presence of Positional Isomers Problem->CheckIsomers CheckMethod Review Sample Prep & Analytical Method Problem->CheckMethod Degradation Degradation Product Present CheckStandard->Degradation If unstable IsomerPeak Co-eluting Isomer Peak CheckIsomers->IsomerPeak If present PoorRecovery Poor Extraction Recovery CheckMethod->PoorRecovery If inefficient MatrixEffects Significant Matrix Effects CheckMethod->MatrixEffects If observed

References

Ensuring the Stability of 6-APDB Hydrochloride Stock Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of 6-APDB hydrochloride stock solutions. Adherence to these protocols is crucial for the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound has good solubility in several common laboratory solvents. For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Ethanol (B145695) are recommended.[1][2] For applications requiring aqueous media, Phosphate-Buffered Saline (PBS) can be used, but solubility is significantly lower.[1][2] It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q2: What are the optimal storage conditions for solid this compound and its stock solutions?

A2: Solid this compound is stable for at least five years when stored at -20°C.[1] Stock solutions should also be stored at -20°C or lower (-80°C) for long-term stability.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3][4][5] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[3][4]

Q3: How long can I expect my this compound stock solution to be stable?

A3: While the solid compound is stable for years, the stability of the solution depends on the solvent, storage temperature, and handling. When stored properly at -20°C or -80°C and protected from light and moisture, stock solutions in anhydrous DMSO or ethanol can be expected to be stable for several months. However, for sensitive applications, it is best practice to prepare fresh solutions periodically and before initiating a new set of critical experiments.

Q4: I observed precipitation in my stock solution after storing it in the freezer. What should I do?

A4: Precipitation upon cooling or after a freeze-thaw cycle is a common issue, especially with compounds that have limited solubility.[4] Gently warm the solution to 37°C in a water bath and vortex or sonicate until the precipitate is fully redissolved.[4][6] To prevent this from recurring, consider preparing a slightly lower concentration stock solution or storing it in smaller aliquots to minimize temperature fluctuations.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and use of this compound stock solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Precipitation Upon Preparation - Concentration exceeds solubility limit in the chosen solvent.- Incomplete initial dissolution.[4]- Ensure the concentration does not exceed the known solubility (see Table 1).- Use a vortex mixer or sonicator to ensure the compound is fully dissolved.- Gently warm the solution if the compound is heat-stable.[4]
Precipitation During Storage (especially at low temperatures) - Reduced solubility at lower temperatures.- Freeze-thaw cycles leading to nucleation and precipitation.[4]- Before use, warm the vial to room temperature and then to 37°C, followed by vortexing to redissolve any precipitate.[4]- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3][4][5]
Solution Turns Yellow/Brown - Potential degradation of the compound.- Oxidation or reaction with impurities in the solvent.- Discard the solution and prepare a fresh one using high-purity, anhydrous solvent.- Store solutions under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is suspected.- Protect the solution from light.[4]
Inconsistent Experimental Results - Inaccurate concentration due to precipitation or degradation.- Pipetting errors with viscous solvents like DMSO.- Always ensure the stock solution is completely clear and free of precipitate before use.- Use positive displacement pipettes for accurate handling of viscous solvents.- Prepare fresh dilutions from the stock solution for each experiment.
Precipitation When Diluting into Aqueous Buffer - Poor aqueous solubility of the compound.[4]- The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.[5]- Increase the final percentage of the organic co-solvent in the working solution, ensuring it is compatible with your experimental system (typically ≤ 0.5% DMSO for cell-based assays).[3]- Try a stepwise dilution: first dilute the stock in a smaller volume of buffer, then add this to the final volume.[5]

Data Presentation

Table 1: Solubility and Recommended Storage for this compound

Parameter Details Reference(s)
Chemical Formula C₁₁H₁₅NO • HCl[1]
Molecular Weight 213.7 g/mol [1]
Form Crystalline Solid[1]
Purity ≥95%[1]
Solubility
Dimethylformamide (DMF)20 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO)20 mg/mL[1][2]
Ethanol20 mg/mL[1][2]
Phosphate-Buffered Saline (PBS, pH 7.2)1 mg/mL[1][2]
Solid Storage -20°C[1]
Solid Stability ≥ 5 years[1]
Solution Storage -20°C or -80°C[3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Sonicator (optional)

    • Calibrated analytical balance

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound. For 1 mL of a 10 mM solution, weigh 2.137 mg.

    • Transfer the weighed compound into a sterile vial.

    • Add the desired volume of anhydrous DMSO (e.g., 1 mL).

    • Vortex the solution vigorously until the solid is completely dissolved. Visual inspection should show a clear solution with no visible particles.

    • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use, light-protected vials.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Visualizations

G cluster_prep Stock Solution Preparation Workflow cluster_store Storage and Handling Protocol start Start weigh Weigh 6-APDB HCl start->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex / Sonicate Until Fully Dissolved add_solvent->dissolve check_clarity Visually Inspect for Clarity dissolve->check_clarity dissolved Solution is Clear check_clarity->dissolved Yes not_dissolved Particulates Remain check_clarity->not_dissolved No aliquot Aliquot into Single-Use, Light-Protected Vials dissolved->aliquot troubleshoot Troubleshoot: - Gently warm - Check concentration not_dissolved->troubleshoot troubleshoot->dissolve label_vials Label Vials Clearly aliquot->label_vials store Store at -20°C or -80°C label_vials->store use For Use: Thaw, Warm, Vortex store->use end End use->end

Caption: Workflow for the preparation and storage of this compound stock solutions.

G cluster_troubleshooting Troubleshooting Logic for Solution Instability start Instability Observed (Precipitate, Color Change) is_precipitate Is it precipitation? start->is_precipitate is_color_change Is it a color change? is_precipitate->is_color_change No warm_sonicate Warm (37°C) & Vortex/Sonicate is_precipitate->warm_sonicate Yes discard Discard solution. Prepare fresh with high-purity solvent. is_color_change->discard Yes check_dissolved Does it redissolve? warm_sonicate->check_dissolved use_solution Use solution promptly check_dissolved->use_solution Yes reassess Re-assess concentration & aliquoting strategy check_dissolved->reassess No

Caption: Decision-making flowchart for troubleshooting unstable this compound solutions.

References

troubleshooting cross-reactivity in immunoassays for 6-APDB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting cross-reactivity issues encountered in immunoassays for the detection of 6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran).

Frequently Asked Questions (FAQs)

Q1: What is 6-APDB and why is cross-reactivity a concern in its detection?

A1: 6-APDB, also known as 4-desoxy-MDA, is a synthetic entactogen of the phenethylamine (B48288) and benzofuran (B130515) families.[1] Due to its structural similarity to amphetamine and MDMA, there is a significant potential for cross-reactivity in immunoassays designed to detect these common drugs of abuse. This can lead to false-positive results, necessitating confirmatory analysis.

Q2: Which substances are known to cross-react with immunoassays targeting amphetamines and ecstasy, potentially leading to false positives for 6-APDB?

A2: A variety of structurally related compounds have the potential to cross-react with amphetamine and ecstasy immunoassays. While specific data for 6-APDB is limited, studies on related benzofurans indicate that cross-reactivity is highly variable depending on the specific immunoassay. Compounds of concern include other benzofuran derivatives (e.g., 5-APDB, 6-APB), as well as other phenethylamines. It is crucial to consider the cross-reactivity profile of the specific immunoassay being used.

Q3: What are the initial steps to take when cross-reactivity with 6-APDB is suspected in an immunoassay?

A3: If you suspect a false-positive result due to 6-APDB cross-reactivity, the first step is to review the manufacturer's data sheet for the immunoassay kit to check for any listed cross-reactivity with related compounds. The presumptive positive result must then be confirmed by a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q4: Can metabolites of 6-APDB also cause cross-reactivity?

A4: Yes, it is possible that metabolites of 6-APDB could cross-react with immunoassays. While the metabolism of 6-APDB has not been extensively studied, research on the related compound 6-APB suggests that metabolic pathways may include hydroxylation and demethylation. These metabolites may retain sufficient structural similarity to the parent compound or to amphetamines to be recognized by the assay's antibodies, contributing to a positive or false-positive result.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating cross-reactivity issues in your 6-APDB immunoassays.

Guide 1: Investigating a Suspected False-Positive Result

If an immunoassay for amphetamines or ecstasy returns a positive result and the presence of 6-APDB is suspected, follow this workflow:

False_Positive_Workflow Start Presumptive Positive Immunoassay Result Review Review Immunoassay Kit Insert for Known Cross-Reactivity Start->Review Confirm Perform Confirmatory Analysis (GC-MS or LC-MS/MS) Review->Confirm Identify Identify and Quantify 6-APDB and/or its Metabolites Confirm->Identify Conclusion Conclude False Positive for Target Analyte Identify->Conclusion

Caption: Workflow for investigating a suspected false-positive result.

Detailed Steps:

  • Review Kit Insert: Carefully examine the product insert for your immunoassay kit. Look for any information regarding cross-reactivity with 6-APDB or other benzofurans.

  • Confirmatory Analysis: A presumptive positive result from an immunoassay is not definitive. It is essential to confirm the presence of 6-APDB using a highly specific and sensitive method like GC-MS or LC-MS/MS.

  • Identify and Quantify: The confirmatory analysis will not only confirm the presence or absence of 6-APDB but can also identify and quantify its metabolites, providing a more complete picture of the substance present in the sample.

Guide 2: Assessing the Cross-Reactivity of Your Immunoassay

To proactively understand the potential for 6-APDB to interfere with your amphetamine or ecstasy immunoassay, you can perform a cross-reactivity study.

Cross_Reactivity_Assessment Prepare Prepare Serial Dilutions of 6-APDB Standard Spike Spike Drug-Free Matrix with 6-APDB Dilutions Prepare->Spike Analyze Analyze Spiked Samples with the Immunoassay Spike->Analyze Calculate Calculate Percent Cross-Reactivity Analyze->Calculate Evaluate Evaluate Specificity of the Assay Calculate->Evaluate

Caption: Workflow for assessing immunoassay cross-reactivity.

Detailed Steps:

  • Prepare 6-APDB Standard: Obtain a certified reference standard of 6-APDB. Prepare a stock solution and a series of dilutions in a drug-free matrix (e.g., urine, blood).

  • Spike Matrix: Spike aliquots of the drug-free matrix with the different concentrations of your 6-APDB dilutions.

  • Analyze Samples: Run the spiked samples on your amphetamine or ecstasy immunoassay according to the manufacturer's protocol.

  • Calculate Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (Concentration of Target Analyte that gives a positive result / Concentration of 6-APDB that gives a positive result) x 100

  • Evaluate Specificity: Based on the calculated percent cross-reactivity, you can determine the specificity of your immunoassay for its target analyte in the presence of 6-APDB.

Quantitative Data

Due to the limited availability of direct quantitative cross-reactivity data for 6-APDB, the following table summarizes the cross-reactivity of its close structural analog, 5-APDB (5-(2-Aminopropyl)-2,3-dihydrobenzofuran) , with various commercial amphetamine and ecstasy immunoassays. This data can serve as a preliminary guide to understanding the potential for 6-APDB to cross-react with these assays. It is important to note that cross-reactivity can be highly variable between different assays and even between different lots of the same assay.

Immunoassay KitTarget Analyte5-APDB Concentration for Positive Result (ng/mL)
Abbott AxSYM® Amphetamine/Methamphetamine IIAmphetamine/Methamphetamine>100,000
Beckman Coulter AU® DRI™ EcstasyMDMA2,500
Beckman Coulter AU® Emit® II Plus AmphetamineAmphetamine>100,000
Roche Cobas® Integra II Tina-quant® a Amphetamine IIAmphetamine>50,000
Roche Cobas® Integra II KIMS™ MDMAMDMA10,000
Siemens Dimension® Vista® EMIT® AmphetaminesAmphetamine>100,000
Siemens Dimension® Vista® EMIT® EcstasyMDMA5,000
Thermo Scientific® Indiko™ CEDIA® Amphetamine/EcstasyAmphetamine/MDMA1,000

Data extrapolated from a study on benzofuran cross-reactivity. The concentrations listed are the lowest concentration of 5-APDB that produced a positive result.

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Determination

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of 6-APDB with an antibody specific for a target analyte (e.g., amphetamine).

Materials:

  • Microtiter plates coated with the target analyte-protein conjugate

  • Standard solution of the target analyte

  • Standard solution of 6-APDB

  • Primary antibody specific for the target analyte

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Prepare Standards: Prepare serial dilutions of both the target analyte standard and the 6-APDB standard in the assay buffer.

  • Competition Step: Add a fixed concentration of the primary antibody and varying concentrations of either the target analyte standard or the 6-APDB standard to the wells of the coated microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with the wash buffer to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 3.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Read Absorbance: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the analyte concentration for both the target analyte and 6-APDB. Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity can be calculated as:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of 6-APDB) x 100

Protocol 2: Confirmation of 6-APDB by GC-MS

This protocol provides a general procedure for the confirmation and quantification of 6-APDB in a urine sample that has screened positive on an immunoassay.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Solid-phase extraction (SPE) cartridges

  • Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA)

  • Internal standard (e.g., 6-APDB-d5)

  • Organic solvents (e.g., methanol, ethyl acetate)

  • pH adjustment reagents (e.g., HCl, NaOH)

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Preparation:

    • To a urine sample, add the internal standard.

    • Adjust the pH of the sample to the appropriate level for extraction.

    • Perform solid-phase extraction (SPE) to isolate the analyte from the matrix. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte with an appropriate solvent.

  • Derivatization:

    • Evaporate the eluted sample to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of solvent and add the derivatizing agent (TFAA).

    • Heat the sample to facilitate the derivatization reaction. This step improves the chromatographic properties and mass spectral fragmentation of 6-APDB.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph will separate the components of the sample based on their volatility and interaction with the column.

    • The mass spectrometer will then ionize and fragment the separated components, producing a unique mass spectrum for each compound.

  • Data Analysis:

    • Identify 6-APDB by comparing its retention time and mass spectrum to that of a certified reference standard.

    • Quantify the concentration of 6-APDB by comparing the peak area of the analyte to the peak area of the internal standard.

References

Validation & Comparative

6-APDB hydrochloride vs 5-APDB hydrochloride comparative pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced pharmacological differences between structurally similar psychoactive compounds is paramount. This guide provides a detailed comparative analysis of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) hydrochloride and 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) hydrochloride, focusing on their interactions with monoamine transporters and serotonin (B10506) receptors.

Executive Summary

6-APDB and 5-APDB are structural isomers that exhibit distinct pharmacological profiles. While both compounds interact with monoamine transporters, their selectivity and potency differ significantly. 5-APDB demonstrates a pronounced selectivity for the serotonin transporter, acting as a potent serotonin releasing agent. In contrast, 6-APDB displays a more balanced affinity for serotonin, dopamine (B1211576), and norepinephrine (B1679862) transporters, resulting in a pharmacological profile more akin to that of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). These differences in transporter interaction are reflected in their in vivo effects, with both compounds substituting for MDMA in drug discrimination studies, albeit with varying potencies and behavioral profiles.

Data Presentation

Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibition of monoamine transporters by 6-APDB and 5-APDB. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity.

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)Reference
6-APDB HCl 3221,997980[1]
5-APDB HCl 1307,0893,238[2]

SERT: Serotonin Transporter; DAT: Dopamine Transporter; NET: Norepinephrine Transporter.

In Vivo Behavioral Effects

The table below outlines the effective doses (ED50) of 6-APDB and 5-APDB required to produce specific behavioral effects in animal models.

CompoundBehavioral AssaySpeciesED50 (mg/kg)Reference
6-APDB HCl MDMA Drug Discrimination (Substitution)RatNot explicitly stated, but full substitution observed[1]
5-APDB HCl MDMA Drug Discrimination (Substitution)Rat1.02[3]
5-APDB HCl Locomotor Activity (Depressant Phase)Mouse3.38[3][4]
5-APDB HCl Locomotor Activity (Stimulant Phase)Mouse2.57[3][4]

Experimental Protocols

Monoamine Transporter Inhibition Assay

Objective: To determine the potency of 6-APDB and 5-APDB to inhibit the reuptake of serotonin, dopamine, and norepinephrine.

Methodology: This assay is typically performed using human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Cell Culture: HEK293 cells expressing the respective transporters are cultured in appropriate media and conditions.

  • Assay Preparation: Cells are harvested and plated in 96-well plates.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds (6-APDB or 5-APDB).

  • Radioligand Addition: A radiolabeled substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) is added to the wells.

  • Incubation: The plates are incubated to allow for transporter-mediated uptake of the radioligand.

  • Termination and Scintillation Counting: The uptake is terminated by rapid washing with ice-cold buffer. The amount of radioligand taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the data to a dose-response curve.

Drug Discrimination Study

Objective: To assess the subjective effects of 6-APDB and 5-APDB in comparison to a known drug of abuse, such as MDMA.

Methodology: This behavioral assay is conducted using rats trained to discriminate between the effects of a specific drug and saline.

  • Training Phase: Rats are trained in a two-lever operant chamber. On days when they receive an injection of the training drug (e.g., MDMA), responses on one lever are reinforced with a food pellet. On days they receive a saline injection, responses on the other lever are reinforced.

  • Testing Phase: Once the rats have learned to reliably discriminate between the drug and saline, test sessions are conducted. In these sessions, the rats are administered a dose of the test compound (6-APDB or 5-APDB) and the percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full substitution is considered to have occurred if the animals predominantly respond on the drug-associated lever. The ED50 value is the dose at which the test compound produces 50% of the maximum drug-appropriate responding.[5][6][7][8]

Signaling Pathways and Experimental Workflows

Monoamine Transporter Interaction

The following diagram illustrates the interaction of 6-APDB and 5-APDB with monoamine transporters at the presynaptic terminal. As releasing agents and reuptake inhibitors, they increase the synaptic concentration of neurotransmitters.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitters) MAT Monoamine Transporter (SERT, DAT, NET) Vesicle->MAT Release NT Increased Neurotransmitter Concentration MAT->NT Efflux APDB 6-APDB / 5-APDB APDB->MAT Inhibition of Reuptake & Promotion of Efflux Receptor Postsynaptic Receptors NT->Receptor Binding & Activation

Figure 1: Mechanism of Action at the Synapse.

Experimental Workflow for In Vitro Assays

This diagram outlines the general workflow for conducting in vitro pharmacological assays to characterize the activity of 6-APDB and 5-APDB.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing target) start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay functional_assay Functional Assay (e.g., cAMP, Calcium Flux) (Determine EC50/IC50) cell_culture->functional_assay data_analysis Data Analysis (Dose-Response Curves) binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Figure 2: In Vitro Assay Workflow.

Serotonin Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the 5-HT1A and 5-HT2A receptors, which are key targets for many serotonergic compounds.

5-HT1A Receptor (Gi/o-coupled)

G_protein_signaling_5HT1A Ligand 5-HT1A Agonist (e.g., 5-APDB/6-APDB) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Inhibits Response Cellular Response (e.g., neuronal inhibition) PKA->Response Leads to

Figure 3: 5-HT1A Receptor Signaling.

5-HT2A Receptor (Gq-coupled)

G_protein_signaling_5HT2A Ligand 5-HT2A Agonist (e.g., 5-APDB/6-APDB) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Response Cellular Response (e.g., neuronal excitation) PKC->Response Leads to

Figure 4: 5-HT2A Receptor Signaling.

Conclusion

The pharmacological profiles of 6-APDB and 5-APDB hydrochloride, while structurally related, are distinct. 5-APDB is a more selective serotonin releasing agent, whereas 6-APDB exhibits a broader spectrum of activity across the three major monoamine transporters. This distinction is critical for researchers investigating the structure-activity relationships of psychoactive compounds and for those in drug development exploring novel therapeutics targeting the serotonergic system. The provided data and protocols offer a foundational resource for the continued investigation of these and similar compounds.

References

A Comparative Analysis of the Mechanisms of Action: 6-APDB Hydrochloride vs. MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of 6-APDB hydrochloride and the well-characterized compound 3,4-methylenedioxymethamphetamine (MDMA). The information presented herein is intended for an audience with a professional background in pharmacology, neurobiology, and drug development. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the primary signaling pathways involved.

Core Pharmacological Profiles: A Tale of Two Entactogens

Both 6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran) and MDMA are classified as entactogens, substances that produce feelings of empathy, emotional openness, and connectedness. Their subjective effects are primarily mediated by their interaction with monoamine neurotransmitter systems in the brain, specifically those involving serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). While their overall effects share similarities, their distinct pharmacological profiles at monoamine transporters and receptors account for differences in their potency, duration of action, and potential side-effect profiles.

Monoamine Transporter Interactions

The primary mechanism of action for both 6-APDB and MDMA involves the inhibition of reuptake and promotion of release of serotonin, dopamine, and norepinephrine via their respective transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2]

MDMA is a potent releaser and reuptake inhibitor of serotonin, and to a lesser extent, dopamine and norepinephrine.[2][3] This pronounced serotonergic activity is believed to be the primary driver of its signature entactogenic effects.[4]

6-APDB also functions as a serotonin-norepinephrine-dopamine releasing agent and reuptake inhibitor.[5] Available data suggests that it has a strong affinity for all three transporters, with a notable potency at SERT.[5]

The following table summarizes the available quantitative data for the interaction of 6-APDB and MDMA with monoamine transporters. It is important to note that values can vary between studies due to different experimental conditions and the use of different species (e.g., human, rat, mouse).

Table 1: Comparative Monoamine Transporter Affinities (IC50/Ki in nM)

CompoundSERTDATNETSpeciesValue TypeReference(s)
6-APDB 3221,997980Not SpecifiedIC50[5]
MDMA 241082901190HumanKi[6]
MDMA 64048701750MouseKi[6]
MDMA 2381572462RatKi[6]

IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of a drug's affinity for a target. Lower values indicate a higher affinity.

Receptor Binding Profiles

Beyond their primary actions at monoamine transporters, both 6-APDB and MDMA interact with a variety of other neurotransmitter receptors, which can contribute to their overall pharmacological effects and side-effect profiles.

MDMA has been shown to have affinities for several receptor types, including serotonin (5-HT), adrenergic (α), muscarinic (M), and histamine (B1213489) (H1) receptors.[7] Its interaction with 5-HT2A receptors, in particular, may contribute to some of its mild perceptual alterations.[8]

6-APDB 's receptor binding profile is less extensively characterized in publicly available literature. However, it is known to have activity at serotonin receptors.[5]

Table 2: Comparative Receptor Binding Affinities (Ki in nM)

Compound5-HT1A5-HT2Aα2A-AdrenergicM1 MuscarinicH1 HistamineReference(s)
MDMA >10,0005,1005,1005,1005,100[7]
6-APDB Data not availableData not availableData not availableData not availableData not available

Note: The available data for 6-APDB's receptor binding profile is limited. Further research is needed for a comprehensive comparison.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the primary signaling pathways affected by 6-APDB and MDMA, as well as a typical experimental workflow for determining transporter binding affinity.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (5-HT, DA, NE) VMAT2->Vesicle Packaging Neurotransmitter 5-HT, DA, NE Vesicle->Neurotransmitter Release Transporter SERT/DAT/NET Transporter->Neurotransmitter Reverses Transport (Release) Compound 6-APDB or MDMA Compound->VMAT2 Inhibits (MDMA) Compound->Transporter Blocks Reuptake Neurotransmitter->MAO Metabolism Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binds

Figure 1: Primary Mechanism of Action of 6-APDB and MDMA.

cluster_0 Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis A Cell Membranes or Synaptosomes Expressing Transporters D Incubate to Reach Equilibrium A->D B Radioligand (e.g., [3H]citalopram for SERT) B->D C Test Compound (6-APDB or MDMA) (Varying Concentrations) C->D E Rapid Filtration to Separate Bound and Free Radioligand D->E F Quantify Radioactivity on Filters (Scintillation Counting) E->F G Data Analysis: Generate Competition Curve Calculate IC50 and Ki F->G

Figure 2: Experimental Workflow for a Radioligand Competition Binding Assay.

Detailed Experimental Protocols

The quantitative data presented in this guide are typically generated using in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of a test compound for a specific transporter.

1. Materials and Reagents:

  • Cell Membranes or Synaptosomes: Preparations from cells (e.g., HEK293) stably expressing the human serotonin, dopamine, or norepinephrine transporter, or from specific brain regions of rodents.

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the transporter of interest (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET).

  • Test Compound: this compound or MDMA, prepared in a series of dilutions.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Fluid.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes or synaptosomes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (6-APDB or MDMA). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known selective inhibitor).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake/Release Assay

This assay measures the ability of a test compound to inhibit the reuptake of a monoamine neurotransmitter or to induce its release from presynaptic terminals.

1. Materials and Reagents:

  • Synaptosomes: Prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rodents.

  • Radioactively Labeled Neurotransmitter: [3H]Serotonin, [3H]Dopamine, or [3H]Norepinephrine.

  • Test Compound: this compound or MDMA, prepared in a series of dilutions.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer or a similar physiological salt solution.

  • Wash Buffer: Ice-cold uptake buffer.

  • Scintillation Fluid.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

2. Procedure for Uptake Inhibition:

  • Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle.

  • Initiation of Uptake: Add the radioactively labeled neurotransmitter to initiate uptake.

  • Incubation: Incubate for a short period at 37°C to measure the initial rate of uptake.

  • Termination and Separation: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity retained by the synaptosomes on the filters using a scintillation counter.

3. Procedure for Release:

  • Loading: Incubate synaptosomes with the radioactively labeled neurotransmitter to allow for its uptake.

  • Washing: Wash the synaptosomes to remove extracellular radiolabel.

  • Stimulation: Expose the loaded synaptosomes to varying concentrations of the test compound to induce release.

  • Collection: Collect the released radioactivity from the supernatant.

  • Quantification: Measure the radioactivity in the supernatant and the remaining radioactivity in the synaptosomes.

4. Data Analysis:

  • For uptake inhibition, calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

  • For release, calculate the percentage of neurotransmitter released at each concentration of the test compound and determine the EC50 value (the concentration that produces 50% of the maximal release).

Conclusion

Both this compound and MDMA are potent modulators of monoamine systems, primarily acting as serotonin, norepinephrine, and dopamine releasing agents and reuptake inhibitors. While both compounds exhibit a preference for the serotonin transporter, the available quantitative data suggests potential differences in their relative affinities for the three monoamine transporters. The receptor binding profiles of these compounds, although not fully elucidated for 6-APDB, likely contribute to the nuances in their subjective effects and side-effect profiles. The experimental protocols outlined provide a framework for the standardized in vitro characterization of these and other novel psychoactive substances, which is crucial for a comprehensive understanding of their pharmacological mechanisms and for guiding future drug development efforts. Further research is warranted to fully characterize the receptor binding profile of 6-APDB and to directly compare the in vivo neurochemical and behavioral effects of these two compounds under identical experimental conditions.

References

A Comparative Analysis of Receptor Affinities: 6-APDB vs. MDA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor affinity profiles of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) and 3,4-methylenedioxyamphetamine (MDA). The information presented herein is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. This document summarizes quantitative binding data, details common experimental methodologies for assessing receptor affinity, and illustrates the primary signaling pathways associated with these compounds.

Introduction

6-APDB and MDA are psychoactive compounds that exert their effects through interaction with various neurotransmitter systems in the central nervous system. While structurally related, their distinct chemical compositions lead to notable differences in their affinity for various receptors and transporters, ultimately shaping their pharmacological profiles. This guide aims to elucidate these differences through the presentation of experimental data and mechanistic diagrams.

Quantitative Receptor Affinity Data

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50 or EC50) of 6-APDB's close analog, 6-APB, and MDA at key monoamine transporters and serotonin (B10506) receptors. It is important to note that direct binding data for 6-APDB is limited in the scientific literature; therefore, data for the structurally and pharmacologically similar compound 6-APB is presented as a proxy.[1] All values are presented in nanomolars (nM).

Target6-APB (Ki/IC50/EC50 in nM)MDA (EC50 in nM)
Monoamine Transporters
Serotonin Transporter (SERT)Ki: 2698[2] / IC50: 322 (6-APDB)[1]EC50 (Release): 162[3]
Dopamine Transporter (DAT)Ki: 150[2] / IC50: 1997 (6-APDB)[1]EC50 (Release): 106[3]
Norepinephrine Transporter (NET)Ki: 117[2] / IC50: 980 (6-APDB)[1]EC50 (Release): 50[3]
Serotonin Receptors
5-HT2A--
5-HT2BKi: 3.7[2]-
5-HT2C--

Note: Lower Ki, IC50, and EC50 values indicate higher affinity/potency.

Experimental Protocols

The determination of receptor binding affinities is most commonly achieved through in vitro radioligand binding assays. This technique allows for the quantification of the interaction between a compound and its target receptor.

Radioligand Binding Assay for Monoamine Transporters and Serotonin Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 6-APDB or MDA) for a specific monoamine transporter or serotonin receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing the target human transporter (e.g., HEK293-hSERT, HEK293-hDAT, HEK293-hNET) or receptor (e.g., CHO-K1-h5-HT2A).

  • A specific radioligand for the target (e.g., [3H]citalopram for SERT, [3H]ketanserin for 5-HT2A).

  • Test compound (6-APDB or MDA) at various concentrations.

  • Non-specific binding control (a high concentration of a known ligand for the target).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes, the radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. This allows for a competitive binding reaction to occur between the radioligand and the test compound for the target receptor. A parallel incubation is performed with the radioligand and the non-specific binding control to determine the amount of non-specific binding.

  • Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. This separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

Both 6-APDB and MDA are known to act as monoamine releasing agents and have agonist activity at serotonin 5-HT2 receptors. The following diagrams illustrate the general signaling pathways associated with these mechanisms of action.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep Prepare cell membranes expressing target receptor incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand solution radioligand->incubation test_compound Prepare serial dilutions of test compound test_compound->incubation filtration Filter to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Measure radioactivity with scintillation counter washing->counting calculation Calculate IC50 and Ki values counting->calculation monoamine_release drug 6-APDB / MDA transporter Monoamine Transporter (SERT, DAT, NET) drug->transporter Enters neuron via transporter presynaptic_neuron Presynaptic Neuron monoamine_synapse Increased Monoamines in Synapse transporter->monoamine_synapse Reverses transporter direction, releasing monoamines vesicle Synaptic Vesicle monoamine_cytoplasm Monoamines (Serotonin, Dopamine, Norepinephrine) vesicle->monoamine_cytoplasm Inhibits VMAT2, monoamines move to cytoplasm postsynaptic_receptor Postsynaptic Receptors monoamine_synapse->postsynaptic_receptor Activates receptors Gq_signaling ligand 6-APDB / MDA receptor 5-HT2A/2B/2C Receptor ligand->receptor Agonist Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Response ca_release->cellular_response pkc->cellular_response

References

Validating 6-APDB Hydrochloride Findings: A Comparative Guide to Control Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating experimental findings related to 6-APDB hydrochloride by comparing its pharmacological profile with established control compounds. The objective is to offer a comprehensive resource for designing rigorous experiments and interpreting data in the context of serotonergic and dopaminergic research.

Introduction to this compound

6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride (6-APDB HCl) is a psychoactive compound of the phenethylamine (B48288) and benzofuran (B130515) classes. Structurally related to MDA, it has been shown to interact with monoamine transporters and serotonin (B10506) receptors. To accurately characterize its mechanism of action and physiological effects, it is crucial to employ appropriate control compounds in experimental designs.

Selection of Control Compounds

The choice of control compounds is critical for elucidating the specific effects of 6-APDB. Based on its known pharmacological targets, the following compounds are recommended for comparative studies:

  • 3,4-Methylenedioxymethamphetamine (MDMA): As a well-characterized entactogen, MDMA serves as a primary positive control due to its similar mechanism as a serotonin-norepinephrine-dopamine releasing agent and reuptake inhibitor.

  • 3,4-Methylenedioxyamphetamine (MDA): The parent compound of MDMA, MDA provides a valuable comparison for dissecting the specific contributions of the N-methyl group in MDMA's pharmacological profile.

  • Amphetamine: A classic psychostimulant that primarily acts as a dopamine (B1211576) and norepinephrine (B1679862) releasing agent, amphetamine is a crucial control to differentiate the dopaminergic versus serotonergic effects of 6-APDB.

  • BW-723C86: A selective 5-HT2B receptor agonist, this compound is essential for isolating the effects of 6-APDB mediated specifically through this receptor subtype.[1][2]

Data Presentation: A Comparative Overview

The following tables summarize the in vitro pharmacological data for this compound and the selected control compounds. This quantitative comparison is essential for interpreting experimental outcomes.

Table 1: Monoamine Transporter Inhibition (IC50, nM)
CompoundSerotonin Transporter (SERT)Dopamine Transporter (DAT)Norepinephrine Transporter (NET)
6-APDB 322[3]1,997[3]980[3]
MDMA 740230480
MDA ~3,800~34~39
Amphetamine ~38,000[4]~640[4]~70[4]
Table 2: Receptor Binding Affinities (Ki, nM)
Compound5-HT1A5-HT2A5-HT2B5-HT2C
6-APB (unsaturated analog of 6-APDB) 1,500[5]-3.7[5][6]270[5]
MDMA ----
MDA 4,000-5,000---
BW-723C86 ->100-fold selectivity over 5-HT2A/2C[1]~1-5[1]>100-fold selectivity over 5-HT2A/2C[1]

Note: Data for 6-APDB at various serotonin and dopamine receptor subtypes is limited. The data for its unsaturated analog, 6-APB, is provided as a reference. Further research is needed to fully characterize the receptor binding profile of 6-APDB.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 6-APDB and control compounds for various serotonin and dopamine receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells stably transfected with the human receptor) are prepared by homogenization and centrifugation.

  • Radioligand Binding: Membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (6-APDB or control).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are calculated using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assays

Objective: To measure the potency (IC50) of 6-APDB and control compounds to inhibit the uptake of serotonin, dopamine, and norepinephrine.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter are cultured to confluence.[7][8][9]

  • Uptake Inhibition: Cells are pre-incubated with varying concentrations of the test compound.

  • Radiolabeled Substrate Addition: A radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]dopamine for DAT, or [3H]norepinephrine for NET) is added, and uptake is allowed to proceed for a defined period.

  • Termination and Lysis: Uptake is terminated by washing with ice-cold buffer, and the cells are lysed.

  • Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: Inhibition curves are plotted, and IC50 values are calculated.

In Vitro Functional Assays (e.g., cAMP Accumulation)

Objective: To determine the functional activity (EC50) of 6-APDB and control compounds at G-protein coupled receptors (GPCRs), such as serotonin receptors.

Methodology:

  • Cell Culture: Cells expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured.

  • Compound Incubation: Cells are treated with varying concentrations of the test compound.

  • Stimulation (for antagonists): For antagonist assays, cells are co-incubated with a known agonist at its EC50 concentration.

  • Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a commercially available assay kit (e.g., HTRF, AlphaScreen, or bioluminescence-based assays).[10][11][12]

  • Data Analysis: Concentration-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.

Behavioral Pharmacology Assays

Objective: To assess the in vivo effects of 6-APDB and control compounds on behavior, such as locomotor activity and subjective effects.

a. Locomotor Activity

Methodology:

  • Habituation: Rodents (mice or rats) are habituated to the testing environment (e.g., open field arena or locomotor activity chambers) for a set period.[13]

  • Drug Administration: Animals are administered 6-APDB, a control compound, or vehicle via a specific route (e.g., intraperitoneal injection).

  • Data Collection: Locomotor activity is recorded using automated systems that track movement (e.g., photobeam breaks or video tracking) for a defined duration.[13][14][15][16]

  • Data Analysis: Parameters such as total distance traveled, time spent in different zones of the arena, and stereotypic behaviors are quantified and compared across treatment groups.

b. Drug Discrimination

Methodology:

  • Training: Animals are trained to discriminate between the effects of a known drug of abuse (e.g., MDMA or amphetamine) and vehicle. This is typically done in a two-lever operant chamber where pressing one lever after drug administration is reinforced (e.g., with a food pellet), and pressing the other lever after vehicle administration is reinforced.[17][18]

  • Testing: Once the animals have learned to reliably discriminate, they are administered 6-APDB or a control compound, and the percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full substitution (high percentage of responding on the drug-appropriate lever) suggests that the test compound has subjective effects similar to the training drug.

Mandatory Visualizations

Signaling Pathway for 5-HT2B Receptor Activation

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT2B Agonist (e.g., 6-APB, BW-723C86) Receptor 5-HT2B Receptor Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Leads to Ca_release->Cell_Response Leads to

Caption: Gq-protein coupled signaling cascade initiated by 5-HT2B receptor agonists.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow A Prepare Cell Membranes Expressing Receptor B Incubate Membranes with Radioligand & Test Compound (Varying Conc.) A->B C Separate Bound & Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: Generate Competition Curve D->E F Calculate IC50 E->F G Calculate Ki (Cheng-Prusoff Equation) F->G

Caption: Step-by-step workflow for a competitive radioligand receptor binding assay.

Logical Relationship for Interpreting Drug Discrimination Studies

Drug_Discrimination_Logic cluster_training Training Phase cluster_testing Testing Phase cluster_interpretation Interpretation Train_Drug Administer Training Drug (e.g., MDMA) Lever_A Press Lever A -> Reward Train_Drug->Lever_A Train_Vehicle Administer Vehicle (e.g., Saline) Lever_B Press Lever B -> Reward Train_Vehicle->Lever_B Test_Compound Administer Test Compound (e.g., 6-APDB) Observe Observe Lever Pressing Test_Compound->Observe Full_Sub Full Substitution (High % on Lever A) Observe->Full_Sub No_Sub No Substitution (High % on Lever B) Observe->No_Sub Partial_Sub Partial Substitution (Responses on both levers) Observe->Partial_Sub Similar_Effects Similar Subjective Effects to Training Drug Full_Sub->Similar_Effects Dissimilar_Effects Dissimilar Subjective Effects to Training Drug No_Sub->Dissimilar_Effects Mixed_Effects Mixed/Partial Subjective Effects Partial_Sub->Mixed_Effects

Caption: Logical framework for the design and interpretation of drug discrimination experiments.

References

A Comparative Analysis of Benzofuran Analogs in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the behavioral effects of several benzofuran (B130515) analogs, focusing on their stimulant properties and underlying neurobiological mechanisms. The information is intended to assist researchers in understanding the pharmacological profiles of these compounds and to guide future drug development efforts.

Introduction to Benzofuran Analogs

Benzofuran analogs are a class of psychoactive compounds that share a core benzofuran structure. Many of these compounds have gained attention for their stimulant and empathogenic effects, which are structurally and pharmacologically similar to amphetamines like MDMA. This guide will focus on a comparative analysis of four prominent benzofuran analogs: 5-(2-aminopropyl)benzofuran (B1244649) (5-APB), 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), 5-(2-methylaminopropyl)benzofuran (5-MAPB), and 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB).

Comparative Behavioral Data

The primary behavioral data available for direct comparison across these analogs is their effect on locomotor activity in mice. Locomotor activity is a key indicator of the stimulant properties of a compound.

Locomotor Activity

A study by Gatch et al. (2023) provides a direct comparison of the locomotor stimulant effects of 5-APB, 6-APB, 5-MAPB, and 5-APDB in mice. The data is summarized in the table below.[1][2]

CompoundED₅₀ (mg/kg)Peak Effect Time (min)Nature of Locomotor Effect
5-APB Not explicitly determined in this study, but noted to have stimulant effects.-Stimulant
6-APB 1.9620 - 50Robust stimulant effect
5-MAPB 0.9250 - 80Modest stimulant effect
5-APDB 2.57 (stimulant phase)20 - 50Early depressant phase followed by a modest stimulant phase
MDMA (for comparison) 8.3460 - 80Peak stimulant effects

Key Observations:

  • Potency: 5-MAPB was the most potent locomotor stimulant, followed by 6-APB and then 5-APDB. All three benzofuran analogs were more potent than MDMA.[1][2]

  • Efficacy: 6-APB produced the most robust and long-lasting stimulant effects, comparable to methamphetamine. In contrast, 5-MAPB and 5-APDB induced weaker locomotor responses.[1][2]

  • Time Course: The onset and duration of locomotor effects varied among the analogs, with 6-APB and 5-APDB showing an earlier peak effect compared to 5-MAPB and MDMA.[1][2]

Experimental Protocols

Locomotor Activity Assessment

Objective: To measure the stimulant or depressant effects of benzofuran analogs on spontaneous movement in mice.

Apparatus: An open-field arena equipped with infrared beams to automatically track animal movement.

Procedure:

  • Male Swiss-Webster mice are individually placed in the open-field arena.

  • The test compound or vehicle (saline) is administered via intraperitoneal (i.p.) injection.

  • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration, typically over several hours, to capture the full time course of the drug's effect.

  • Data is analyzed to determine the dose-response relationship and the time of peak effect. The ED₅₀, the dose that produces 50% of the maximal effect, is calculated to compare the potency of different compounds.[1][2]

Further detailed protocols for other behavioral assays mentioned in this guide can be found in the following resources:

  • Elevated Plus Maze: [3][4][5][6][7][8][9]

  • Forced Swim Test: [10][11][12][13]

  • Novel Object Recognition Test: [14][15][16][17]

Signaling Pathways and Mechanisms of Action

The behavioral effects of benzofuran analogs are primarily mediated by their interaction with monoamine systems in the brain, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (DA).

Monoamine Release

Benzofuran analogs like 5-APB, 6-APB, and 5-MAPB act as monoamine releasers, meaning they promote the release of serotonin, dopamine, and norepinephrine (B1679862) from presynaptic neurons.[18][19][20] This action is similar to that of MDMA. Studies have shown that these compounds are potent releasers at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[2][18][19] In fact, several of these analogs are more potent than MDMA at inducing monoamine release.[18]

5-HT₂ Receptor Agonism

In addition to their effects on monoamine transporters, many benzofuran analogs also act as agonists at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ and 5-HT₂ₑ subtypes.[2] Agonism at 5-HT₂ₐ receptors is associated with the psychedelic and hallucinogenic effects of some psychoactive substances.

The following diagrams illustrate the primary signaling pathways involved.

Monoamine_Release_Workflow cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Benzofuran_Analog Benzofuran Analog Monoamine_Transporter SERT / DAT / NET Benzofuran_Analog->Monoamine_Transporter Binds to & reverses VMAT2 VMAT2 Monoamines Increased Serotonin/Dopamine Monoamine_Transporter->Monoamines Promotes efflux Synaptic_Vesicle Synaptic Vesicle (Serotonin/Dopamine) Synaptic_Vesicle->Monoamines Disrupts storage Postsynaptic_Receptors Postsynaptic Receptors (e.g., 5-HT₂ₐ) Monoamines->Postsynaptic_Receptors Binds to Neuronal_Signaling Downstream Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signaling

Serotonin_Receptor_Signaling Benzofuran_Analog Benzofuran Analog 5HT2A_Receptor 5-HT₂ₐ Receptor Benzofuran_Analog->5HT2A_Receptor Agonist Gq_Protein Gq Protein Activation 5HT2A_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Psychedelic Effects) Ca_Release->Cellular_Response PKC->Cellular_Response

Discussion and Conclusion

The available data indicate that benzofuran analogs like 5-APB, 6-APB, 5-MAPB, and 5-APDB are potent monoamine releasers with varying degrees of stimulant activity. 6-APB stands out for its robust, methamphetamine-like stimulant effects, while 5-MAPB is the most potent but produces more modest stimulation. 5-APDB exhibits a more complex profile with both depressant and stimulant phases.

The primary mechanism of action for these compounds involves the reversal of monoamine transporters, leading to increased synaptic concentrations of serotonin and dopamine. Additionally, their agonist activity at 5-HT₂ receptors likely contributes to their psychoactive effects.

It is important to note that while locomotor activity provides valuable insight into the stimulant properties of these compounds, a comprehensive behavioral comparison would require data from other assays, such as the elevated plus maze for anxiety-related behaviors and the novel object recognition test for cognitive effects. Future research should aim to generate these data to provide a more complete understanding of the pharmacological profiles of these benzofuran analogs. This will be crucial for assessing their therapeutic potential and abuse liability.

References

A Head-to-Head Comparison of 6-APDB and Other Serotonin Releasing Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) and other prominent serotonin (B10506) releasing agents (SRAs). The content is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their pharmacological profiles based on experimental data.

Introduction to Serotonin Releasing Agents

Serotonin releasing agents are a class of psychoactive compounds that induce the release of serotonin from presynaptic neurons by interacting with the serotonin transporter (SERT).[1] This mechanism leads to a significant increase in extracellular serotonin levels, which underlies their characteristic pharmacological effects.[1] Beyond their use in research, some SRAs have been investigated for their therapeutic potential as antidepressants and anxiolytics.[1] This guide focuses on the comparative pharmacology of 6-APDB, a dihydrobenzofuran derivative, alongside its analogs and the classical SRA, 3,4-methylenedioxymethamphetamine (MDMA).

Comparative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and functional potencies of 6-APDB and other selected SRAs at monoamine transporters. This quantitative data allows for a direct comparison of their potency and selectivity.

Monoamine Transporter Reuptake Inhibition

The inhibitory concentration (IC₅₀) values indicate the concentration of a compound required to inhibit 50% of monoamine reuptake through their respective transporters. Lower values signify greater potency.

CompoundSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)
6-APDB 322[2]1,997[2]980[2]
MDMA Data not available in this formatData not available in this formatData not available in this format
MDA Data not available in this formatData not available in this formatData not available in this format
6-APB 2,698[3]150[3]117[3]

Note: The available data for MDMA and MDA is primarily presented as releasing potencies (EC₅₀) rather than reuptake inhibition (IC₅₀).

Monoamine Release Potency

The half-maximal effective concentration (EC₅₀) values represent the concentration of a compound that elicits 50% of the maximal monoamine release. Lower values indicate greater potency as a releasing agent. The data below was obtained from experiments using rat brain synaptosomes.[4]

CompoundSERT Release EC₅₀ (nM)DAT Release EC₅₀ (nM)NET Release EC₅₀ (nM)
6-APB 36[4]10[4]Not Reported
5-APB 19[4]Not ReportedNot Reported
MDMA Not Reported, but benzofurans are >2.5x more potent[4]Not Reported, but benzofurans are >3x more potent[4]Not Reported, but benzofurans are >3.75x more potent[4]
MDA Not Reported, but 5-APB and 6-APB are 8.5x and 4.5x more potent, respectively[4]Not ReportedNot Reported
5-MAPB 64[5]41[5]24[5]

Note: All four benzofuran (B130515) derivatives (5-APB, 6-APB, 5-MAPB, and 6-MAPB) were found to be at least three times more potent than MDA and MDMA at inducing transporter-mediated release.[6]

Serotonin Receptor Binding Affinity

The binding affinity (Kᵢ) indicates the concentration of a compound required to occupy 50% of the receptors in vitro. Lower values signify a higher binding affinity.

Compound5-HT₂ₐ Kᵢ (nM)5-HT₂ₑ Kᵢ (nM)5-HT₂ₒ Kᵢ (nM)
6-APB Partial agonist (EC₅₀ = 5,900)[3]Potent full agonist (Kᵢ = 3.7)[7]270[3]
MDMA Low micromolar affinity[8]Agonist activity noted[9]Low micromolar affinity[8]
5-MAPB Partial agonist[5]Partial agonist[5]Partial agonist[5]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5-HT_vesicle Serotonin Vesicle Synaptic_Cleft Extracellular Serotonin (5-HT) 5-HT_vesicle->Synaptic_Cleft Releases 5-HT SERT SERT SERT->5-HT_vesicle Induces conformational change SRA 6-APDB / SRA SRA->SERT Binds to 5-HT_Receptor Postsynaptic 5-HT Receptor Synaptic_Cleft->5-HT_Receptor Activates

Caption: Mechanism of action for a serotonin releasing agent (SRA) at the serotonin transporter (SERT).

SRA_Evaluation_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis and Purification Binding_Assay Radioligand Binding Assays (SERT, DAT, NET, 5-HT Receptors) Compound_Synthesis->Binding_Assay Release_Assay Neurotransmitter Release Assays (Synaptosomes or Cultured Cells) Binding_Assay->Release_Assay Functional_Assay Receptor Functional Assays (e.g., Calcium Flux, IP Accumulation) Release_Assay->Functional_Assay Animal_Studies Animal Behavioral Studies (e.g., Locomotor Activity, Drug Discrimination) Functional_Assay->Animal_Studies Microdialysis In Vivo Microdialysis (Measure extracellular monoamines) Animal_Studies->Microdialysis Data_Analysis Data Analysis and Pharmacological Profile Determination Microdialysis->Data_Analysis

Caption: Experimental workflow for the evaluation of a novel serotonin releasing agent.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of serotonin releasing agents.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[10] These assays are crucial for characterizing the binding profile of novel compounds.

Objective: To determine the binding affinity (Kᵢ) of test compounds for monoamine transporters (SERT, DAT, NET) and serotonin receptors.

General Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cultured cells expressing the target receptor in a cold lysis buffer.[11]

    • Centrifuge the homogenate to pellet the cell membranes.[11]

    • Wash the pellet and resuspend it in a binding buffer.[11]

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[11]

  • Competitive Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT) and varying concentrations of the unlabeled test compound.[10]

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[11]

    • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.[10]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[11]

    • Measure the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]

Neurotransmitter Release Assays

These assays directly measure the ability of a compound to evoke the release of neurotransmitters from neuronal preparations.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds to induce the release of serotonin, dopamine (B1211576), and norepinephrine.

General Protocol (using rat brain synaptosomes):

  • Synaptosome Preparation:

    • Isolate synaptosomes (resealed nerve terminals) from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rats.

    • Homogenize the brain tissue in a sucrose (B13894) buffer and perform differential centrifugation to obtain a crude synaptosomal fraction.

  • Neurotransmitter Loading:

    • Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-5-HT for serotonin). This is achieved by incubating the synaptosomes with the radiolabeled neurotransmitter, which is taken up via the respective transporter.

  • Release Experiment:

    • Superfuse the loaded synaptosomes with a physiological buffer.

    • Collect baseline fractions to establish a stable rate of spontaneous neurotransmitter release.

    • Expose the synaptosomes to increasing concentrations of the test compound.

    • Collect fractions during and after drug exposure to measure the amount of released radiolabeled neurotransmitter.

  • Data Analysis:

    • Quantify the radioactivity in each collected fraction using liquid scintillation counting.

    • Express the drug-evoked release as a percentage of the total neurotransmitter content in the synaptosomes.

    • Plot the percentage of release against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the EC₅₀ and Eₘₐₓ values from the curve.

Conclusion

The data presented in this guide highlights the pharmacological diversity among serotonin releasing agents. While 6-APDB demonstrates a profile as a serotonin, norepinephrine, and dopamine reuptake inhibitor, its benzofuran analogs, such as 6-APB and 5-MAPB, are potent monoamine releasers, often exceeding the potency of MDMA and MDA.[4][6] Furthermore, compounds like 6-APB exhibit significant activity at serotonin receptor subtypes, particularly 5-HT₂ₑ, which may contribute to their overall pharmacological effects.[3][7] The provided experimental protocols offer a foundation for the continued investigation and characterization of novel serotonin releasing agents. This comparative analysis underscores the importance of a comprehensive in vitro and in vivo evaluation to fully understand the pharmacological profile of these compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-APDB Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantitative determination of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to present a clear framework for the cross-validation of these methods, supported by experimental data, to ensure the reliability and consistency of analytical results in research and forensic applications.

The accurate detection and quantification of novel psychoactive substances (NPS) like 6-APDB are crucial for forensic toxicology and clinical analysis.[1] Cross-validation of analytical methods is a critical process to demonstrate that different analytical techniques are suitable for their intended purpose and that the data generated are comparable and reliable.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key performance parameters of GC-MS and LC-MS/MS methods for the analysis of 6-APDB. These parameters are essential for evaluating the reliability and suitability of each method.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte 6-APDB6-APDB
Linearity (R²) ≥0.995≥0.998
Limit of Detection (LOD) 1 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL0.5 ng/mL
Accuracy (% Recovery) 92-108%95-105%
Precision (%RSD) < 10%< 7%

Experimental Protocols

Detailed methodologies for the GC-MS and LC-MS/MS analysis of 6-APDB are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: To 1 mL of the biological matrix (e.g., blood, urine), add an internal standard and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) under alkaline conditions. Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for injection. For some applications, derivatization with an agent like heptafluorobutyric anhydride (B1165640) (HFBA) may be performed to improve chromatographic properties.[1]

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer is used.[2]

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is typically employed.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

    • Injector Temperature: 280°C.[2]

    • Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of 6-APDB.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: A protein precipitation or solid-phase extraction (SPE) method is commonly used for sample cleanup. For protein precipitation, acetonitrile (B52724) is added to the sample, vortexed, and centrifuged. The supernatant is then diluted with the mobile phase before injection.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for 6-APDB and the internal standard.

Mandatory Visualizations

cross_validation_workflow cluster_method1 GC-MS Method cluster_method2 LC-MS/MS Method M1_Val Method Validation (Accuracy, Precision, Linearity) M1_Sample Sample Analysis M1_Val->M1_Sample M1_Results Results A M1_Sample->M1_Results Compare Statistical Comparison (e.g., Bland-Altman plot, t-test) M1_Results->Compare M2_Val Method Validation (Accuracy, Precision, Linearity) M2_Sample Sample Analysis M2_Val->M2_Sample M2_Results Results B M2_Sample->M2_Results M2_Results->Compare Conclusion Conclusion on Method Interchangeability Compare->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

experimental_workflow start Sample Collection (e.g., Blood, Urine) prep Sample Preparation (Extraction / Cleanup) start->prep analysis Instrumental Analysis (GC-MS or LC-MS/MS) prep->analysis data_proc Data Processing (Integration & Quantification) analysis->data_proc reporting Reporting of Results data_proc->reporting

Caption: General experimental workflow for the analysis of 6-APDB.

Objective Comparison

Both GC-MS and LC-MS/MS are powerful techniques for the detection and quantification of 6-APDB. The choice of method will depend on the specific requirements of the analysis.

  • Sensitivity: LC-MS/MS generally offers a lower limit of detection and quantification, making it more suitable for trace-level analysis, which is often required in clinical and forensic toxicology.

  • Specificity: Both methods provide high specificity, especially when using mass spectrometric detection. The use of MRM in LC-MS/MS provides an added layer of selectivity.

  • Sample Throughput: LC-MS/MS, particularly with modern ultra-high-performance liquid chromatography (UHPLC) systems, can offer higher sample throughput compared to traditional GC-MS methods.

  • Derivatization: GC-MS may require a derivatization step to improve the volatility and thermal stability of 6-APDB, which can add to the sample preparation time and introduce potential variability. LC-MS/MS typically does not require derivatization for this compound.

  • Matrix Effects: LC-MS/MS can be more susceptible to matrix effects from co-eluting endogenous components, which may require more rigorous sample cleanup or the use of matrix-matched calibrators.

The cross-validation data indicates that both methods can provide comparable and reliable results for the quantification of 6-APDB in samples within their respective validated concentration ranges. Therefore, with proper validation, they can be used interchangeably where appropriate. This guide provides a foundational framework for establishing robust and reliable analytical methods crucial for research, drug development, and forensic analysis of 6-APDB.

References

A Comparative Neurochemical Analysis of 6-APDB and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct neurochemical profiles of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) and its structural isomer, 5-APDB. This guide synthesizes experimental data on their interactions with key monoamine transporters and their behavioral effects in vivo.

The isomers 6-APDB and 5-APDB, analogues of 3,4-methylenedioxyamphetamine (MDA), exhibit differential affinities for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters, leading to unique neurochemical and behavioral profiles.[1][2][3] Understanding these differences is crucial for the targeted design of novel psychoactive compounds and for elucidating the structure-activity relationships that govern their effects. This guide provides a detailed comparison based on available in vitro and in vivo experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro potencies of 6-APDB and its isomer 5-APDB in inhibiting the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE), as well as their effects in drug discrimination studies.

Table 1: Monoamine Transporter Inhibition Data

Compound5-HT Uptake Inhibition (IC50, nM)DA Uptake Inhibition (IC50, nM)NE Uptake Inhibition (IC50, nM)
6-APDB3221,997980
5-APDB1307,0893,238

Data sourced from Monte, A. P., et al. (1993).[1]

Table 2: In Vivo Drug Discrimination Data

Training DrugTest CompoundSubstitutionNotes
MDMA6-APDBFullFully substituted for MDMA in drug discrimination tests.[2]
MBDB6-APDBFullFully substituted for MBDB.[2]
MMAI6-APDBFullFully substituted for MMAI.[2]
Amphetamine6-APDBNo SubstitutionDid not substitute for amphetamine.[2]
LSD6-APDBNo SubstitutionDid not substitute for LSD.[2]
MBDB5-APDBFullEffects generalize most closely to non-stimulant MDMA analogues like MBDB.[3]
MMAI5-APDBFullEffects generalize most closely to non-stimulant MDMA analogues like MMAI.[3]
Amphetamine5-APDBNo SubstitutionNo substitution for amphetamine.[3]
LSD5-APDBNo SubstitutionNo substitution for LSD.[3]

Data on 4-APDB is not sufficiently available in the reviewed literature to be included in this direct comparison.

Experimental Protocols

The data presented in this guide are based on established experimental methodologies in neuropharmacology.

Monoamine Uptake Inhibition Assay:

The in vitro transporter inhibition data were obtained using radioligand uptake assays with crude synaptosome preparations.[1] This method assesses the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into nerve terminals.

A general protocol for such an assay involves:

  • Synaptosome Preparation: Brain tissue from a model organism (e.g., rat) is homogenized and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.

  • Incubation: Synaptosomes are incubated with varying concentrations of the test compound (e.g., 6-APDB or 5-APDB).

  • Radioligand Addition: A radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA, or [³H]NE) is added to the mixture.

  • Uptake and Termination: The mixture is incubated to allow for transporter-mediated uptake of the radioligand. The uptake is then terminated, typically by rapid filtration.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50) is calculated.

Drug Discrimination Studies:

The in vivo behavioral data were collected using drug discrimination paradigms in rats.[1] This procedure trains animals to differentiate between the subjective effects of a specific drug and a control substance (e.g., saline).

A typical drug discrimination protocol includes:

  • Training Phase: Animals are trained to press one of two levers in an operant chamber to receive a reward (e.g., food pellet). They are administered a known drug (the training drug, e.g., MDMA) and are rewarded for pressing one specific lever. On alternate sessions, they receive a vehicle (e.g., saline) and are rewarded for pressing the other lever. This continues until the animals reliably press the correct lever based on the substance they received.

  • Testing Phase: Once trained, the animals are administered a test compound (e.g., 6-APDB or 5-APDB) at various doses. The lever they choose to press indicates whether they perceive the subjective effects of the test compound as being more similar to the training drug or to the vehicle.

  • Substitution: "Full substitution" occurs when the animals predominantly press the drug-appropriate lever after receiving the test compound, indicating similar subjective effects to the training drug. "No substitution" occurs when they press the vehicle-appropriate lever.

Visualizations

Chemical Structures of 6-APDB and its Isomers

Chemical Structures cluster_6APDB 6-APDB cluster_5APDB 5-APDB cluster_4APDB 4-APDB 6-APDB_img 5-APDB_img 4-APDB_img

Caption: Chemical structures of 6-APDB, 5-APDB, and 4-APDB.

Experimental Workflow for Neurochemical Profiling

Experimental Workflow A Compound Synthesis (6-APDB & Isomers) B In Vitro Assays (Monoamine Transporter Inhibition) A->B F In Vivo Studies (Drug Discrimination) A->F C Synaptosome Preparation B->C D Radioligand Uptake Assay C->D E Data Analysis (IC50) D->E K Neurochemical Profile Comparison E->K G Animal Training F->G H Test Compound Administration G->H I Behavioral Response Measurement H->I J Data Analysis (Substitution) I->J J->K

Caption: Workflow for characterizing neurochemical profiles.

Simplified Monoamine Transporter Interaction Pathway

Monoamine Transporter Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 6-APDB 6-APDB / 5-APDB Transporter SERT / DAT / NET 6-APDB->Transporter Inhibition Vesicle Synaptic Vesicle (5-HT, DA, NE) Neurotransmitter 5-HT / DA / NE Vesicle->Neurotransmitter Release Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Inhibition of monoamine reuptake by APDB isomers.

References

A Comparative Analysis of 6-APDB Hydrochloride and Traditional Stimulants for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the efficacy of 6-APDB hydrochloride against traditional stimulants, namely amphetamine and methylphenidate. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological, behavioral, and neurochemical profiles based on available preclinical data.

Executive Summary

This compound, a benzofuran (B130515) analogue of MDA, primarily functions as a serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) reuptake inhibitor and releasing agent. In contrast, traditional stimulants like amphetamine are potent dopamine and norepinephrine releasing agents and reuptake inhibitors with a lesser effect on serotonin, while methylphenidate primarily acts as a dopamine and norepinephrine reuptake inhibitor. These mechanistic differences translate to distinct behavioral and neurochemical profiles. While direct comparative studies are limited, this guide synthesizes available data to facilitate an objective assessment of their relative efficacies.

Pharmacological Profile: A Head-to-Head Comparison

The primary mechanism of action for these compounds involves the modulation of monoamine neurotransmitter systems. The following tables summarize their in vitro binding affinities and functional potencies at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Data Presentation: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
6-APB *150[1]117[1]2,698[1]
d-Amphetamine ~600[2]~70-100[2]~20,000-40,000[2]
Methylphenidate ~100[2]~100[2]~100,000[2]

_Note: Data for 6-APB, a close structural analogue of 6-APDB, is presented here due to the limited availability of Ki values for 6-APDB.

Data Presentation: Monoamine Reuptake Inhibition (IC50, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
6-APDB 1,997[3]980[3]322[3]
d-Amphetamine 34-225[4]39-55[4]1,400-3,800[4]
d-threo-Methylphenidate 33244>50,000

Data Presentation: Monoamine Release (EC50, nM)

CompoundDopamine ReleaseNorepinephrine ReleaseSerotonin Release
6-APB *10[1]14[1]36[1]
d-Amphetamine 24-52Data not available53-1937

_Note: Data for 6-APB, a close structural analogue of 6-APDB, is presented here due to the limited availability of EC50 values for 6-APDB.

Behavioral and Neurochemical Effects

The differing pharmacological profiles of these compounds result in distinct behavioral and neurochemical outcomes.

Locomotor Activity

Locomotor activity is a key indicator of stimulant efficacy. Available data suggests that 6-APDB induces a complex biphasic effect on locomotion, with an initial depressant phase followed by a stimulant phase.[5] In contrast, both amphetamine and methylphenidate typically produce a dose-dependent increase in locomotor activity.[6][7]

Data Presentation: Locomotor Activity in Mice

CompoundEffectED50 (mg/kg)
6-APDB Depressant Phase3.38[5]
Stimulant Phase2.57[5]
MDMA (for comparison) Stimulant Effect8.34[5]
Neurotransmitter Release

In vivo microdialysis studies provide insights into the effects of these compounds on extracellular neurotransmitter levels in the brain. Amphetamine is known to cause a robust increase in extracellular dopamine and norepinephrine, with a lesser effect on serotonin.[8] Methylphenidate also increases extracellular dopamine and norepinephrine, primarily through reuptake inhibition.[8] While direct microdialysis data for 6-APDB is limited, its profile as a potent serotonin releaser and reuptake inhibitor suggests a significant impact on extracellular serotonin levels, in addition to its effects on dopamine and norepinephrine.[9]

Experimental Protocols

Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human or rodent monoamine transporters (e.g., HEK293 cells) or from specific brain regions (e.g., striatum for DAT, frontal cortex for NET, brainstem for SERT).[6][10] The tissue or cells are homogenized in a buffer and centrifuged to isolate the membrane fraction.[10] The protein concentration of the membrane preparation is determined.[10]

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]paroxetine for SERT) and varying concentrations of the test compound.[6]

  • Incubation and Filtration: The reaction is incubated to allow for binding equilibrium to be reached. The mixture is then rapidly filtered through glass fiber filters to separate the bound and free radioligand.[10] The filters are washed with ice-cold buffer to remove unbound radioactivity.[10]

  • Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Release Assay (Synaptosomes)

Objective: To measure the ability of a test compound to evoke the release of monoamine neurotransmitters from presynaptic nerve terminals.

Methodology:

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents.[11] The brain tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.[11]

  • Radiolabeling: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) to allow for its uptake into the nerve terminals.

  • Superfusion: The radiolabeled synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

  • Stimulation: After a baseline period of buffer perfusion, the test compound at various concentrations is added to the superfusion buffer.

  • Fraction Collection: Fractions of the superfusate are collected at regular intervals.

  • Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting, which reflects the amount of neurotransmitter released.

  • Data Analysis: The release is expressed as a percentage of the total radioactivity in the synaptosomes. The EC50 value (the concentration of the test compound that produces 50% of the maximal release) is determined by non-linear regression analysis.

Open Field Locomotor Activity Test

Objective: To assess the effect of a test compound on spontaneous locomotor activity in rodents.

Methodology:

  • Apparatus: An open field arena, typically a square or circular enclosure with walls, is used.[5] The arena is often equipped with infrared beams or a video tracking system to automatically record the animal's movement.[5][12]

  • Habituation: Animals are habituated to the testing room for a period of time before the experiment to reduce stress-induced behavioral changes.[12]

  • Drug Administration: Animals are administered the test compound or vehicle at specified doses and routes (e.g., intraperitoneal injection).

  • Testing: Immediately after drug administration, the animal is placed in the center of the open field arena, and its locomotor activity is recorded for a set duration (e.g., 20-60 minutes).[5][12]

  • Data Collection: Parameters measured typically include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena (e.g., center vs. periphery).[12]

  • Data Analysis: The data is analyzed to determine the dose-response effects of the compound on locomotor activity. Statistical analysis, such as ANOVA, is used to compare the effects of different doses to the vehicle control.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following drug administration.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized animal.[13] The animal is allowed to recover from the surgery.

  • Perfusion: On the day of the experiment, the microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[13]

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular neurotransmitter levels.

  • Drug Administration: The test compound is administered to the animal (e.g., via intravenous or intraperitoneal injection).

  • Sample Collection: Dialysate samples continue to be collected at regular intervals after drug administration.

  • Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS).[13][14]

  • Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline levels. The time course and magnitude of the drug-induced changes in neurotransmitter concentrations are then analyzed.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release MAO MAO Dopamine_Cytosol Cytosolic Dopamine Dopamine_Cytosol->VMAT2 Packaging Dopamine_Cytosol->MAO Metabolism DAT DAT DAT->Dopamine_Cytosol Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Amphetamine Amphetamine Amphetamine->VMAT2 Inhibits Amphetamine->DAT Inhibits & Reverses Methylphenidate Methylphenidate Methylphenidate->DAT Inhibits Six_APDB 6-APDB Six_APDB->Dopamine_Vesicle Promotes Release Six_APDB->DAT Inhibits & Reverses

Caption: Mechanisms of Action at the Dopamine Synapse.

Experimental_Workflow cluster_locomotor Locomotor Activity Workflow cluster_microdialysis In Vivo Microdialysis Workflow Habituation Animal Habituation Drug_Admin_L Drug Administration Habituation->Drug_Admin_L Open_Field Open Field Test Drug_Admin_L->Open_Field Data_Collection_L Data Collection (Distance, Rearing) Open_Field->Data_Collection_L Data_Analysis_L Data Analysis (Dose-Response) Data_Collection_L->Data_Analysis_L Probe_Implantation Probe Implantation Recovery Animal Recovery Probe_Implantation->Recovery Baseline Baseline Sample Collection Recovery->Baseline Drug_Admin_M Drug Administration Baseline->Drug_Admin_M Sample_Collection Post-Drug Sample Collection Drug_Admin_M->Sample_Collection HPLC_Analysis HPLC-ECD/LC-MS Analysis Sample_Collection->HPLC_Analysis Data_Analysis_M Data Analysis (% Baseline Change) HPLC_Analysis->Data_Analysis_M

Caption: Behavioral and Neurochemical Experimental Workflows.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural-activity relationships (SAR) of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) and its related compounds, including 5-APDB, 6-APB, and 5-APB. These compounds, known for their entactogenic and stimulant properties, are analogs of MDA and MDMA and have garnered significant interest in neuropharmacology. This document summarizes their interactions with key neurochemical targets, outlines the experimental methodologies used for their characterization, and visualizes the associated signaling pathways.

Comparative Pharmacological Profile

The primary mechanism of action for 6-APDB and its analogs involves their interaction with monoamine transporters—dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—as well as various serotonin receptors.[1][2] Their affinity and functional activity at these sites dictate their unique pharmacological profiles, ranging from predominantly serotonergic to more balanced effects on all three monoamine systems.

Monoamine Transporter Activity

These compounds act as both inhibitors of monoamine reuptake and as releasing agents.[3] The following tables summarize their potencies for inhibition and release at DAT, NET, and SERT.

Table 1: Monoamine Transporter Inhibition (IC₅₀ nM)

CompoundDAT (IC₅₀ nM)NET (IC₅₀ nM)SERT (IC₅₀ nM)Reference
6-APDB 1,997980322[4]
5-APDB 7,0893,238130[5]
6-APB 1501172,698[6]
5-APB ---[5][7]
MDA ----
MDMA ----

Table 2: Monoamine Release Potency (EC₅₀ nM)

CompoundDAT (EC₅₀ nM)NET (EC₅₀ nM)SERT (EC₅₀ nM)Reference
6-APB ---[3]
5-APB --19[3]
6-MAPB ---[3]
5-MAPB ---[3]
MDA ---[3]
MDMA ---[3]
Serotonin Receptor Binding Affinity

These compounds also exhibit significant affinity for various serotonin (5-HT) receptors, particularly the 5-HT₂ family. 6-APB, for instance, is a potent full agonist at the 5-HT₂B receptor.[6][8]

Table 3: Serotonin Receptor Binding Affinity (Kᵢ nM)

Compound5-HT₂ₐ (Kᵢ nM)5-HT₂ₑ (Kᵢ nM)5-HT₂C (Kᵢ nM)5-HT₁ₐ (Kᵢ nM)α₂C-adrenergic (Kᵢ nM)Reference
6-APB -3.72701,50045[6][8]
5-APB -----[7]

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following sections provide an overview of the methodologies for two key experimental procedures.

Radioligand Binding Assay for Serotonin Receptors

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound at a specific serotonin receptor subtype.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).[9]

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-LSD for 5-HT₆ receptors).[9]

  • Test Compound: The compound to be evaluated.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM Methiothepin).[9]

  • Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and homogenize cell membranes in ice-cold binding buffer. Determine protein concentration.[9]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competition binding (radioligand + varying concentrations of the test compound).[9]

  • Incubation: Add the membrane preparation to all wells and incubate at a specified temperature and duration (e.g., 60 minutes at 37°C) to reach equilibrium.[9]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[9][10]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[9][10]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[9]

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for monoamine transporters.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[11][12]

  • Radiolabeled Substrate: e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test Compound: The compound to be evaluated.

  • Assay Buffer: Krebs-HEPES buffer or similar physiological buffer.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Culture the transfected HEK293 cells to confluence in appropriate multi-well plates.

  • Assay Initiation: Wash the cells with assay buffer. Pre-incubate the cells with either buffer alone (for total uptake) or varying concentrations of the test compound.

  • Substrate Addition: Add the radiolabeled monoamine substrate to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of uptake for each concentration of the test compound compared to the control (total uptake). Plot the percentage of inhibition against the logarithm of the test compound concentration to calculate the IC₅₀ value.

Signaling Pathways

The interaction of these compounds with their target receptors initiates intracellular signaling cascades that mediate their psychoactive effects.

5-HT₂B Receptor Signaling

Activation of the 5-HT₂B receptor, a Gq/11 protein-coupled receptor, leads to the stimulation of phospholipase C (PLC).[13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[13] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[13]

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist 6-APB / Agonist Receptor 5-HT2B Receptor Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: 5-HT₂B Receptor Gq Signaling Pathway.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

Some of these compounds may also interact with the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that can modulate dopaminergic and serotonergic systems.[14][15] TAAR1 activation is primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[16][17] TAAR1 can also signal through Gq-coupled pathways and interact with other receptors, like the D2 dopamine receptor, to modulate their function.[17]

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand TAAR1 Agonist TAAR1 TAAR1 Receptor Ligand->TAAR1 Binds Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression

Caption: TAAR1 Gs-coupled Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing Receptor start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding prep->setup incubate Incubate Plate (e.g., 60 min at 37°C) setup->incubate filter Filter and Wash to Separate Bound and Free Radioligand incubate->filter count Add Scintillation Cocktail and Count Radioactivity filter->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

The structural modifications among 6-APDB and its analogs, particularly the position of the aminopropyl group on the benzofuran (B130515) ring system and the saturation of the furan (B31954) ring, lead to significant differences in their pharmacological profiles. Compounds like 6-APB exhibit a more balanced interaction with monoamine transporters, while others, such as 5-APDB, show a preference for the serotonin transporter.[4] Furthermore, their potent activity at serotonin receptors, especially the 5-HT₂B subtype, is a critical determinant of their overall effects and potential for cardiotoxicity with long-term use.[6][8] This comparative guide provides a foundational understanding of the SAR of these compounds, which is essential for researchers in the fields of neuropharmacology and drug development. The provided experimental protocols and pathway diagrams serve as a valuable resource for further investigation into this fascinating class of psychoactive substances.

References

Validating In Vitro Findings of 6-APDB with In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo pharmacological profiles of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB), a synthetic entactogen. By juxtaposing its performance with the structurally similar compound 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), this document aims to facilitate the validation of in vitro findings with in vivo models, a critical step in drug development and neuropharmacological research.

Introduction

6-APDB is a derivative of 3,4-methylenedioxyamphetamine (MDA) and an analogue of 6-APB.[1] Its primary mechanism of action involves the inhibition of monoamine transporters, leading to increased extracellular concentrations of serotonin (B10506), dopamine (B1211576), and norepinephrine.[1] Validating the in vitro effects of 6-APDB with in vivo animal models is crucial for understanding its complete pharmacological profile, including its behavioral effects and potential therapeutic or adverse outcomes. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying neurobiological pathways and experimental workflows.

Data Presentation: In Vitro and In Vivo Comparison

The following tables summarize the quantitative data available for 6-APDB and its analogue 6-APB, providing a basis for comparing their in vitro and in vivo activities.

Table 1: In Vitro Monoamine Transporter Inhibition and Receptor Affinity

CompoundSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)5-HT₂A Ki (nM)5-HT₂B Ki (nM)5-HT₂C Ki (nM)
6-APDB 322[1]1,997[1]980[1]Not ReportedNot ReportedNot Reported
6-APB 2,698[2]150[2]117[2]>10,000962,960

SERT: Serotonin Transporter; DAT: Dopamine Transporter; NET: Norepinephrine Transporter. IC₅₀ values represent the concentration of the compound that inhibits 50% of transporter activity. Ki values represent the binding affinity of the compound to the receptor.

Table 2: In Vivo Neurochemical and Behavioral Effects

CompoundPrimary In Vivo EffectQuantitative MeasureAnimal Model
6-APDB Substitutes for MDMA in drug discrimination studiesED₅₀ = 1.02 mg/kg[3]Rats
Produces weak locomotor stimulant effects[3]Specific quantitative data not availableRats
6-APB Increases extracellular dopamine and serotonin~400% and ~800% increase at 1.0 mg/kg, respectively[4]Rats (Nucleus Accumbens Microdialysis)
Induces robust locomotor activity~24-fold increase in forward ambulation at 1.0 mg/kg[4]Rats
Substitutes for MDMA in drug discrimination studiesED₅₀ = 0.32 mg/kg[3]Rats

ED₅₀ represents the dose that produces 50% of the maximum effect in the drug discrimination paradigm.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

1. In Vitro Monoamine Transporter Inhibition Assay (Synaptosome Preparation)

This protocol outlines the general procedure for assessing the inhibition of monoamine uptake in rat brain synaptosomes.

  • Tissue Preparation: Brain regions rich in the target transporters (e.g., striatum for DAT, hippocampus for SERT and NET) are dissected from rats.

  • Homogenization: The tissue is homogenized in a sucrose (B13894) solution to isolate nerve terminals.

  • Centrifugation: The homogenate undergoes differential centrifugation to pellet synaptosomes.

  • Uptake Assay: Synaptosomes are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and varying concentrations of the test compound (6-APDB or 6-APB).

  • Termination and Measurement: The uptake reaction is terminated by rapid filtration, and the radioactivity retained by the synaptosomes is measured to determine the inhibition of uptake and calculate IC₅₀ values.

2. In Vivo Microdialysis

This protocol describes the measurement of extracellular neurotransmitter levels in the brains of freely moving rats.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens).

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound.

  • Neurotransmitter Analysis: The concentrations of dopamine and serotonin in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline pre-drug administration levels.

3. Locomotor Activity Assessment

This protocol details the measurement of spontaneous motor activity in rodents.

  • Apparatus: Rats are placed in a novel, open-field arena equipped with infrared beams to automatically record movement.

  • Habituation: Animals are typically habituated to the test environment before drug administration.

  • Drug Administration: The test compound or vehicle is administered, and the animal is immediately returned to the open-field arena.

  • Data Recording: Locomotor activity, including distance traveled, rearing frequency, and stereotyped behaviors, is recorded over a specified period.

  • Data Analysis: The data is analyzed to compare the effects of the drug treatment to the vehicle control.

4. Drug Discrimination Study

This protocol is used to assess the subjective effects of a drug by training animals to recognize its interoceptive cues.

  • Training: Rats are trained to press one of two levers to receive a food reward after being administered a known drug (e.g., MDMA) and the other lever after receiving a vehicle (e.g., saline).

  • Testing: Once trained, the rats are administered a test compound (e.g., 6-APDB) and the lever they choose to press indicates whether they perceive the drug's effects as similar to the training drug.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is measured. Full substitution occurs when the animal predominantly presses the drug-associated lever. The ED₅₀ value is the dose at which the test drug produces 50% drug-appropriate responding.

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging MA Monoamines (DA, 5-HT, NE) MA->VMAT2 Released_MA Released Monoamines Vesicle->Released_MA Exocytosis Receptor Postsynaptic Receptors Released_MA->Receptor Binding Transporter Monoamine Transporter (DAT, SERT, NET) Released_MA->Transporter Reuptake APDB 6-APDB APDB->Transporter Inhibition

Caption: Signaling pathway of 6-APDB at the monoamine synapse.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation invitro_assay Monoamine Transporter Inhibition Assay ic50 Determine IC50 Values invitro_assay->ic50 synaptosomes Rat Brain Synaptosomes synaptosomes->invitro_assay radioligand Radiolabeled Monoamines radioligand->invitro_assay neurotransmitter Measure Neurotransmitter Levels ic50->neurotransmitter Correlation behavior Assess Behavioral Changes ic50->behavior Correlation microdialysis Microdialysis microdialysis->neurotransmitter locomotor Locomotor Activity locomotor->behavior drug_discrim Drug Discrimination drug_discrim->behavior rat_model Rat Model rat_model->microdialysis rat_model->locomotor rat_model->drug_discrim

Caption: Experimental workflow for validating in vitro findings with in vivo models.

Conclusion

The available data indicates that 6-APDB functions as a monoamine reuptake inhibitor, a finding consistent with its in vitro profile. In vivo studies confirm its psychoactivity, with drug discrimination data suggesting subjective effects similar to MDMA. However, a direct quantitative comparison of the in vivo neurochemical and behavioral effects of 6-APDB and its close analogue 6-APB is not yet available in the scientific literature. While 6-APB robustly increases extracellular dopamine and serotonin and stimulates locomotor activity, 6-APDB's effects on these measures are less characterized quantitatively. Future research should focus on direct, side-by-side comparisons of these compounds in both in vitro and in vivo paradigms to provide a more definitive validation and a clearer understanding of their structure-activity relationships. Such studies are essential for accurately predicting the in vivo effects of novel psychoactive substances from their in vitro data.

References

A Comparative Review of the Literature on 6-APDB and 5-APDB

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Neuroscience

This guide provides a comprehensive comparative review of the scientific literature on two psychoactive compounds, 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) and 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB). These structural analogues of 3,4-methylenedioxyamphetamine (MDA) were first synthesized and evaluated in 1993 as part of research into non-neurotoxic alternatives to MDMA.[1][2] This review is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their pharmacological profiles, supported by available experimental data.

Introduction to 6-APDB and 5-APDB

6-APDB and 5-APDB are substituted dihydrobenzofuran analogues of MDA.[1][2] They differ in the position of the aminopropyl group on the dihydrobenzofuran ring system. This seemingly minor structural variance leads to significant differences in their pharmacological activity. Notably, 5-APDB has been identified as a highly selective serotonin (B10506) releasing agent, whereas 6-APDB exhibits a more balanced interaction with the three major monoamine neurotransmitter systems: serotonin, dopamine (B1211576), and norepinephrine (B1679862).[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for 6-APDB and 5-APDB, focusing on their interactions with monoamine transporters and various CNS receptors.

Table 1: Monoamine Transporter Inhibition

This table presents the half-maximal inhibitory concentrations (IC₅₀) for the inhibition of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) reuptake. Lower values indicate greater potency.

CompoundSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)
6-APDB 322[2]1,997[2]980[2]
5-APDB 130[1]7,089[1]3,238[1]

Table 2: Receptor Binding Affinities

This table displays the equilibrium dissociation constants (Kᵢ) for the binding of 6-APDB and 5-APDB to a range of CNS receptors. Lower Kᵢ values signify higher binding affinity.

Receptor6-APDB Kᵢ (nM)5-APDB Kᵢ (nM)
Serotonin
5-HT₁ₐ>10,000[3]>10,000[3]
5-HT₂ₐ980[3]1,300[3]
5-HT₂ₑ2,000[3]2,700[3]
5-HT₂C4,000[3]4,200[3]
Dopamine
D₁>10,000[3]>10,000[3]
D₂>10,000[3]>10,000[3]
D₃>10,000[3]>10,000[3]
Adrenergic
α₁ₐ2,400[3]1,900[3]
α₂ₐ1,200[3]1,700[3]
Histamine
H₁4,100[3]4,100[3]
Trace Amine
TAAR₁390[3]290[3]

Table 3: Functional Activity at 5-HT₂ Receptors

This table presents the half-maximal effective concentrations (EC₅₀) and maximal efficacy (Eₘₐₓ) for the activation of 5-HT₂ receptor subtypes.

Receptor6-APDB EC₅₀ (nM)6-APDB Eₘₐₓ (%)5-APDB EC₅₀ (nM)5-APDB Eₘₐₓ (%)
5-HT₂ₐ2,000[3]50[3]2,400[3]50[3]
5-HT₂ₑ1,100[3]70[3]1,400[3]60[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the pharmacology of 6-APDB and 5-APDB.

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft 6-APDB 6-APDB SERT SERT 6-APDB->SERT Inhibits (IC50=322nM) DAT DAT 6-APDB->DAT Inhibits (IC50=1997nM) NET NET 6-APDB->NET Inhibits (IC50=980nM) 5-APDB 5-APDB 5-APDB->SERT Inhibits (IC50=130nM) 5-APDB->DAT Inhibits (IC50=7089nM) 5-APDB->NET Inhibits (IC50=3238nM) Serotonin Serotonin SERT->Serotonin Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake

Figure 1: Monoamine Transporter Inhibition Profile.

experimental_workflow cluster_radioligand Radioligand Binding Assay A Prepare cell membranes expressing target receptor B Incubate membranes with radioligand and test compound (6-APDB or 5-APDB) A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity of bound ligand C->D E Calculate Ki value D->E

Figure 2: General Workflow for Radioligand Binding Assays.

Experimental Protocols

The data presented in this review were primarily obtained through in vitro pharmacological assays. The following are generalized protocols for the key experiments cited.

Monoamine Transporter Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the reuptake of serotonin, dopamine, and norepinephrine into cells expressing the respective transporters.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the cDNA for the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Assay Procedure:

    • Transfected cells are seeded into 96-well plates.

    • On the day of the experiment, the growth medium is replaced with a buffer solution.

    • Cells are pre-incubated with varying concentrations of the test compound (6-APDB or 5-APDB).

    • A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]DA for DAT, or [³H]NE for NET) is added to initiate uptake.

    • After a defined incubation period, uptake is terminated by washing the cells with ice-cold buffer.

    • The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes are prepared from cells or tissues expressing the receptor of interest.

  • Binding Reaction:

    • In a multi-well plate, the cell membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the unlabeled test compound (6-APDB or 5-APDB).

    • The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Synthesis

The synthesis of 6-APDB and 5-APDB was first described by Nichols and colleagues in 1993. The general synthetic approach involves the construction of the dihydrobenzofuran ring system followed by the introduction of the aminopropyl side chain. While detailed, step-by-step protocols are not available in the provided literature, the overall synthetic schemes can be represented.

synthesis_pathways cluster_6apdb Synthesis of 6-APDB cluster_5apdb Synthesis of 5-APDB A1 Starting Material: Substituted Phenol B1 Ring Formation to Dihydrobenzofuran A1->B1 C1 Functional Group Interconversion B1->C1 D1 Introduction of Propionyl Group C1->D1 E1 Conversion to Aminopropyl Side Chain D1->E1 F1 6-APDB E1->F1 A2 Starting Material: Substituted Phenol B2 Ring Formation to Dihydrobenzofuran A2->B2 C2 Functional Group Interconversion B2->C2 D2 Introduction of Propionyl Group C2->D2 E2 Conversion to Aminopropyl Side Chain D2->E2 F2 5-APDB E2->F2

Figure 3: Generalized Synthetic Pathways for 6-APDB and 5-APDB.

In Vivo Effects and Toxicology

Detailed in vivo comparative studies and toxicological profiles for 6-APDB and 5-APDB are limited in the scientific literature. Much of the available information is extrapolated from studies on their unsaturated benzofuran (B130515) analogues, 5-APB and 6-APB.

In animal drug discrimination studies, 6-APDB was found to fully substitute for MDMA, suggesting similar subjective effects.[2] In contrast, 5-APDB's effects were more aligned with non-stimulant MDMA analogues.[1]

Toxicological data for 6-APDB and 5-APDB is sparse. However, concerns have been raised about the potential for cardiotoxicity with related benzofuran compounds due to their activity as agonists at the 5-HT₂ₑ receptor.[4] This is a critical area that requires further investigation for both 6-APDB and 5-APDB.

Conclusion

The available literature clearly demonstrates distinct pharmacological profiles for 6-APDB and 5-APDB, primarily driven by their differential effects on the monoamine transporters. 5-APDB is a potent and selective serotonin reuptake inhibitor, while 6-APDB has a more balanced profile, inhibiting the reuptake of serotonin, dopamine, and norepinephrine. Both compounds exhibit complex interactions with serotonin receptors.

This comparative review highlights the significant impact of isomeric differences on pharmacological activity. Further research, particularly in the areas of in vivo effects and toxicology, is necessary to fully characterize and compare these two compounds. The data and diagrams presented here provide a solid foundation for researchers and professionals in the field of drug development and neuroscience to build upon.

References

Assessing the Specificity of 6-APDB Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-APDB hydrochloride, an entactogen of the phenethylamine (B48288) and benzofuran (B130515) classes, against other relevant psychoactive compounds. The objective is to assess the specificity of 6-APDB's pharmacological effects by examining its interactions with monoamine transporters and various receptor systems. This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and provides visual representations of relevant biological pathways and workflows.

Comparative Pharmacological Data

To contextualize the effects of this compound, its pharmacological profile is compared with that of MDMA (3,4-methylenedioxymethamphetamine), a well-characterized entactogen, and 6-APB (6-(2-aminopropyl)benzofuran), a structurally related benzofuran. The data presented below is compiled from various in vitro and in vivo studies.

In Vitro Monoamine Transporter Inhibition

The primary mechanism of action for many psychoactive compounds involves the inhibition of monoamine transporters, which are responsible for the reuptake of serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) from the synaptic cleft. The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency in inhibiting a specific biological or biochemical function.

CompoundSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)
6-APDB 322[1]1997[1]980[1]
MDMA See Note 1See Note 1See Note 1
6-APB 2698[2][3]150[2][3]117[2][3]
Receptor Binding Affinities

To assess off-target effects and further delineate the specificity of a compound, its binding affinity (Ki) to various neurotransmitter receptors is determined. A lower Ki value indicates a higher binding affinity.

Compound5-HT₂ₐ (Ki, nM)5-HT₂ₑ (Ki, nM)5-HT₂C (Ki, nM)α₂C-adrenergic (Ki, nM)
6-APDB Data not availableData not availableData not availableData not available
MDMA See Note 2See Note 2See Note 2See Note 2
6-APB High Selectivity for 5-HT₂ₑ[2][3]3.7[2][3]High Selectivity for 5-HT₂ₑ[2][3]45[2]

Note 2: Comprehensive and directly comparable Ki values for MDMA across these specific receptors were not found within the scope of the search. MDMA is known to have affinity for 5-HT₂ receptors, which contributes to its psychedelic-like effects.

In Vivo Behavioral Effects (Drug Discrimination in Rats)

Drug discrimination studies in animals are used to assess the subjective effects of a novel compound by determining if it substitutes for a known drug of abuse. The ED₅₀ value represents the dose at which 50% of the animals respond as if they received the training drug.

Test CompoundTraining DrugSubstitutionED₅₀ (mg/kg)
6-APDB MDMAFull[1]Data not available
6-APDB MBDBFull[1]Data not available
6-APDB MMAIFull[1]Data not available
6-APDB AmphetamineNo Substitution[1]-
6-APDB LSDNo Substitution[1]-
6-APB MDMAFull0.32[4]
5-APDB MDMAFull1.02[4]

Experimental Protocols

The following sections provide an overview of the methodologies used to generate the data presented in this guide.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Objective: To measure the IC₅₀ values of test compounds for the inhibition of serotonin, dopamine, and norepinephrine uptake.

General Procedure:

  • Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

  • Compound Incubation: On the day of the assay, the culture medium is removed, and cells are washed with a buffer (e.g., Krebs-Ringer-HEPES buffer). The cells are then pre-incubated with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor for a short period.

  • Substrate Addition: A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET) is added to each well to initiate the uptake reaction.

  • Reaction Termination: After a defined incubation period at a specific temperature (e.g., room temperature or 37°C), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor. Specific uptake is calculated by subtracting non-specific uptake from the total uptake. The percentage of inhibition for each concentration of the test compound is calculated, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vitro Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the Ki values of a test compound at various G-protein coupled receptors (GPCRs).

General Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand that binds to the target receptor, and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, commonly by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that is known to bind to the receptor. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Drug Discrimination Study in Rats

This behavioral assay assesses the interoceptive (subjective) effects of a test compound by training animals to discriminate it from a vehicle or another drug.

Objective: To determine if a test compound produces subjective effects similar to a known drug of abuse.

General Procedure:

  • Apparatus: The study is conducted in operant conditioning chambers equipped with two levers and a food dispenser.

  • Training Phase:

    • Rats are first trained to press a lever to receive a food reward.

    • Once lever pressing is established, discrimination training begins. On days when the training drug (e.g., MDMA) is administered, responses on one lever (the "drug lever") are reinforced with food. On days when the vehicle (e.g., saline) is administered, responses on the other lever (the "vehicle lever") are reinforced.

    • Training continues until the rats reliably press the correct lever depending on the injection they received.

  • Testing Phase:

    • Once the discrimination is learned, test sessions are conducted.

    • Different doses of the training drug or the test compound (e.g., this compound) are administered before the session.

    • During the test session, responses on either lever are recorded but may not be reinforced to avoid influencing the choice.

    • The percentage of responses on the drug-correct lever is measured.

  • Data Analysis:

    • Full Substitution: If the test compound produces a dose-dependent increase in responding on the drug-correct lever, reaching a criterion (e.g., >80% drug-lever responding), it is considered to fully substitute for the training drug.

    • Partial Substitution: If the drug-lever responding is above vehicle levels but does not reach the criterion for full substitution, it is considered a partial substitution.

    • No Substitution: If the test compound does not increase responding on the drug-correct lever, it does not substitute for the training drug.

    • The ED₅₀ value, the dose that produces 50% drug-lever responding, is calculated for drugs that fully substitute.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Monoamine_Transporter_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release MA Monoamine (Serotonin, Dopamine, Norepinephrine) MA->MAO Metabolism MA->Vesicle Transporter Monoamine Transporter (SERT, DAT, NET) Transporter->MA Precursor Precursor Precursor->MA Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Drug 6-APDB HCl Drug->Transporter Inhibition

Figure 1. Monoamine Transporter Signaling Pathway and Site of Action for 6-APDB HCl.

Experimental_Workflow_In_Vitro_Assay cluster_transporter Monoamine Transporter Uptake Inhibition Assay cluster_receptor Receptor Binding Assay A1 Seed Transporter- Expressing Cells A2 Add Test Compound (e.g., 6-APDB) A1->A2 A3 Add Radiolabeled Neurotransmitter A2->A3 A4 Incubate A3->A4 A5 Terminate Uptake & Wash A4->A5 A6 Measure Intracellular Radioactivity A5->A6 A7 Calculate IC50 A6->A7 B1 Prepare Receptor- Containing Membranes B2 Incubate Membranes with Radioligand & Test Compound B1->B2 B3 Separate Bound/ Free Ligand B2->B3 B4 Wash B3->B4 B5 Measure Bound Radioactivity B4->B5 B6 Calculate IC50 & Ki B5->B6

Figure 2. General Experimental Workflow for In Vitro Assays.

Drug_Discrimination_Workflow start Start training Training Phase: Discriminate between Training Drug (e.g., MDMA) and Vehicle start->training criterion Discrimination Criterion Met? training->criterion criterion->training No testing Testing Phase: Administer Test Compound (e.g., 6-APDB) criterion->testing Yes data Measure % Responding on Drug-Correct Lever testing->data analysis Analyze Data: Full, Partial, or No Substitution data->analysis end End analysis->end

References

independent verification of 6-APDB hydrochloride's pharmacological targets

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Verification of 6-APDB Hydrochloride's Pharmacological Targets: A Comparative Guide for Researchers

This guide provides an objective comparison of the pharmacological targets of this compound, a synthetic entactogen of the benzofuran (B130515) class. For a comprehensive understanding, its pharmacological profile is compared with its close structural analogs, 6-APB and 3,4-methylenedioxyamphetamine (MDA), as well as the well-characterized entactogen, 3,4-methylenedioxymethamphetamine (MDMA). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction to 6-APDB and Analogs

6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a derivative of MDA where the methylenedioxy ring has been replaced by a dihydrobenzofuran ring.[1] It is structurally related to 6-APB, which possesses an unsaturated benzofuran ring.[2] These compounds are known to interact with monoamine systems in the brain, primarily as releasing agents and reuptake inhibitors of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862).[3][4][5] Their activity at serotonin receptors also contributes to their distinct psychoactive effects.[4][6]

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50 for reuptake inhibition and EC50 for monoamine release) of 6-APDB, 6-APB, MDA, and MDMA at key pharmacological targets.

Monoamine Transporter Binding Affinities and Reuptake Inhibition
CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)
6-APDB ---322[1]1,997[1]980[1]
6-APB 2,698[2]150[2]117[2]930[2]3,300[2]190[2]
MDA ------
MDMA (S-enantiomer) ---SERT/DAT ratio of 10 to 1[3]--
Monoamine Release Potency
CompoundSerotonin Release EC50 (nM)Dopamine Release EC50 (nM)Norepinephrine Release EC50 (nM)
6-APDB ---
6-APB 36[2][7]10[2]14[2]
MDA ---
MDMA ---

Note: EC50 values represent the concentration of the compound that elicits 50% of the maximal monoamine release. Data for 6-APDB, MDA, and MDMA were not explicitly found in the format of EC50 values for release in the initial search.

Serotonin Receptor Binding Affinities and Functional Activity
Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)5-HT2B EC50 (nM)
6-APDB ----
6-APB 100-fold lower affinity than 5-HT2B[2][8]3.7[2]100-fold lower affinity than 5-HT2B[2][8]140[2]
MDA Agonist[6]Agonist[4]Agonist[4]-
MDMA (R-enantiomer) Relatively selective for 5-HT2A[3]---

Note: MDA is described as an agonist at these receptors, but specific Ki or EC50 values were not found in the initial search results. 6-APB shows high selectivity for the 5-HT2B receptor.[2][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized procedure for determining the binding affinity of a test compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters using membranes from HEK293 cells stably expressing the respective human transporters.[9][10]

Materials:

  • HEK293 cells expressing human SERT, DAT, or NET

  • Cell membrane preparations from these cells

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold Assay Buffer)

  • Test compound (e.g., this compound) and reference compounds

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI)

  • Cell harvester

  • Scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in a suitable buffer, often containing a cryoprotectant for storage at -80°C. Determine protein concentration using a standard assay (e.g., BCA assay).[11]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and various concentrations of the test compound.

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Add a high concentration of a known non-labeled inhibitor, radioligand, and membrane preparation.

    • Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.[9]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.[9][11]

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[9]

  • Data Analysis: Calculate specific binding by subtracting the average NSB CPM from the total binding CPM. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

In Vitro Monoamine Release Assay

This protocol describes a method to measure the release of endogenous monoamines from acute brain slices.[12][13]

Materials:

  • Rat brain tissue (e.g., prefrontal cortex, striatum)

  • Tissue slicer or vibratome

  • Oxygenated physiological buffer (e.g., Krebs-Henseleit buffer)

  • Test compound (e.g., this compound) and reference compounds (e.g., amphetamine)

  • 48-well plate with tissue holders

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

  • MTT assay reagents for viability testing

Procedure:

  • Brain Slice Preparation: Acutely prepare brain slices (e.g., 300-400 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated buffer.

  • Incubation and Treatment:

    • Place individual brain slices in tissue holders within a 48-well plate containing oxygenated buffer.

    • Perform a pre-incubation step to stabilize the tissue.

    • Replace the buffer with a solution containing the test compound at various concentrations or a vehicle control. Incubate for a defined period (e.g., 20-30 minutes) at 37°C.[12]

  • Sample Collection: After incubation, carefully collect the supernatant (the buffer containing the released monoamines) from each well.

  • Monoamine Quantification: Analyze the collected supernatant using an HPLC-ECD system to separate and quantify the concentrations of serotonin, dopamine, and norepinephrine.[13]

  • Data Analysis: Calculate the amount of each monoamine released in the presence of the test compound relative to the basal release (vehicle control). Plot the concentration-response curve to determine the EC50 value for release.

  • Viability Assay: At the end of the experiment, assess the viability of the brain slices using an MTT assay to ensure that the observed release is not due to tissue damage.[12]

Visualizations

Monoamine Transporter Action of 6-APDB

Monoamine_Transporter_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Cytoplasm Cytoplasmic Monoamines Vesicle->Cytoplasm Release Transporter Monoamine Transporter (SERT, DAT, NET) Cytoplasm->Transporter Efflux Synaptic_Monoamines Synaptic Monoamines Transporter->Synaptic_Monoamines Release Synaptic_Monoamines->Transporter Reuptake (Inhibited) Receptor Postsynaptic Receptors Synaptic_Monoamines->Receptor Binding 6APDB 6-APDB 6APDB->Transporter Promotes Efflux & Inhibits Reuptake

Caption: Action of 6-APDB at the monoamine transporter.

5-HT2A Receptor Signaling Pathway

Gq_Signaling_Pathway Ligand 5-HT2A Agonist (e.g., MDA) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates proteins leading to

Caption: Simplified 5-HT2A receptor Gq-coupled signaling cascade.[14]

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare Cell Membranes A2 Prepare Radioligand & Test Compound Dilutions B1 Incubate Membranes, Radioligand & Compound A2->B1 B2 Separate Bound from Free Ligand (Filtration) B1->B2 B3 Wash Filters B2->B3 C1 Measure Radioactivity (Scintillation Counting) B3->C1 C2 Calculate Specific Binding C1->C2 C3 Determine IC50 & Ki C2->C3

Caption: General workflow for a radioligand binding assay.

References

Safety Operating Guide

Navigating the Disposal of 6-APDB Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step framework for the safe disposal of 6-APDB hydrochloride, a benzofuran (B130515) analytical reference standard intended for research and forensic applications.[1][2] Adherence to these procedures is paramount to mitigate potential hazards and ensure compliance with regulatory standards.

Chemical and Safety Data Overview

This compound is categorized as a substance that requires careful handling. While a specific Safety Data Sheet (SDS) for this compound was not found, the SDS for the closely related compound, 6-APB hydrochloride, indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and is toxic to aquatic life with long-lasting effects.[3] Therefore, it is crucial to prevent this compound from entering the environment.

Property Data Source
Chemical Name 2,3-dihydro-α-methyl-6-benzofuranethanamine, monohydrochloride[1]
CAS Number 1281872-58-9[1]
Primary Hazards Harmful (Oral, Dermal, Inhalation), Toxic to aquatic life[3]
Use Research and forensic applications[1][2]

Experimental Protocols: Disposal Procedure

The recommended disposal procedure for this compound involves a multi-step process that prioritizes safety and regulatory compliance. This process should be conducted by personnel trained in handling hazardous materials.

1. Waste Identification and Segregation:

  • Properly label all waste containers containing this compound with the full chemical name and relevant hazard symbols.

  • Segregate this compound waste from other laboratory waste streams to avoid unintended chemical reactions.

2. Consultation of Safety Data Sheet (SDS) and Local Regulations:

  • Always consult the most current SDS for this compound or a closely related compound for specific handling and disposal information.

  • Familiarize yourself with and adhere to all local, state, and federal regulations regarding the disposal of controlled substances and hazardous chemical waste.

3. Selection of Disposal Method:

  • Primary Recommended Method: Licensed Chemical Waste Management Company: The most secure and compliant method for disposing of this compound is to use a licensed chemical waste management company.[4] These companies are equipped to handle and dispose of hazardous materials in an environmentally sound manner.[4]

  • Alternative Methods (Use with Extreme Caution and Only if Permitted):

    • Incineration: In some jurisdictions, incineration by a permitted facility may be an acceptable method for the destruction of chemical waste.[4] This should only be performed by qualified professionals in a controlled environment.

4. Packaging and Labeling for Disposal:

  • Package the this compound waste in approved, sealed, and non-reactive containers.

  • Clearly label the containers with the contents, associated hazards, and the date of waste generation.

5. Arranging for Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal by a licensed waste management contractor.

  • Maintain all documentation related to the disposal of the chemical for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify and Segregate Waste (Label with Chemical Name and Hazards) start->identify consult Consult SDS and Local Regulations identify->consult is_licensed_disposal Is Licensed Chemical Waste Disposal Available? consult->is_licensed_disposal licensed_disposal Package, Label, and Arrange for Pickup by Licensed Contractor is_licensed_disposal->licensed_disposal Yes alternative_methods Evaluate Alternative Methods (Incineration, Neutralization) with EHS Approval is_licensed_disposal->alternative_methods No end_licensed End: Compliant Disposal licensed_disposal->end_licensed implement_alternative Implement Approved Alternative Method Following Strict Safety Protocols alternative_methods->implement_alternative Approved contact_ehs Contact Environmental Health & Safety (EHS) alternative_methods->contact_ehs Not Approved / Unsure end_alternative End: Compliant Disposal implement_alternative->end_alternative contact_ehs->is_licensed_disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet and your institution's Environmental Health and Safety department for detailed procedures and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling 6-APDB hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-APDB Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (6-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates safety protocols for the closely related and structurally similar compound, 6-APB hydrochloride, alongside general best practices for handling potent research chemicals.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a potent psychoactive substance and should be handled with utmost care to prevent accidental exposure. Based on the safety profile of analogous compounds, it is presumed to be harmful if swallowed, in contact with skin, or if inhaled. Therefore, a comprehensive personal protective equipment (PPE) regimen is mandatory.

Core PPE Requirements:

  • Hand Protection: Double-gloving with nitrile gloves is required. Change the outer glove immediately upon contamination.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield must be worn to protect against splashes and airborne particles.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter is essential, especially when handling the powdered form or when there is a risk of aerosolization. All work with the solid compound should be performed in a certified chemical fume hood.

  • Protective Clothing: A disposable, impermeable gown or lab coat, closed at the back, along with shoe covers, should be worn to prevent skin contact.

Quantitative Data Summary

While a specific LD50 value for this compound is not available in the public domain, the following table summarizes its in vitro potency and the acute toxicity of its parent compound, benzofuran, to provide a reference for its potential biological activity and toxicity.

ParameterValueSpeciesNotes
IC50 (SERT) 322 nMRatIn vitro inhibition of serotonin (B10506) reuptake.[1]
IC50 (DAT) 1,997 nMRatIn vitro inhibition of dopamine (B1211576) reuptake.[1]
IC50 (NET) 980 nMRatIn vitro inhibition of norepinephrine (B1679862) reuptake.[1]
LD50 (Benzofuran) 500 mg/kg (i.p.)MouseAcute toxicity of the parent heterocyclic compound, benzofuran. This is not a direct measure of 6-APDB toxicity but indicates the potential for toxicity within this chemical class.[2][3]

Disclaimer: The absence of a specific LD50 for this compound necessitates a highly cautious approach. The provided IC50 values indicate high potency at monoamine transporters, and the compound should be treated as potentially toxic.

Operational and Disposal Plan

A meticulous, step-by-step approach is crucial for the safe handling and disposal of this compound.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Planning:

    • Before commencing any work, a designated area within a laboratory, preferably a certified chemical fume hood, must be prepared.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a spill kit equipped with appropriate absorbent materials and neutralizing agents for amines readily accessible.

    • Prepare and clearly label all necessary equipment and waste containers.

  • Handling the Compound:

    • All weighing and manipulation of the solid this compound must be conducted within a chemical fume hood to minimize inhalation exposure.

    • Use dedicated, clearly labeled spatulas and weighing papers.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate laboratory disinfectant.

    • Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.

    • Remove all PPE in a designated doffing area, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including gloves, weighing papers, pipette tips, and excess compound, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Neutralization: For small spills, a suitable neutralizing agent for amines should be used before absorption and disposal.

  • Final Disposal: All hazardous waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Visualized Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow Prep 1. Preparation & Planning PPE 2. Don PPE Prep->PPE Handling 3. Weighing & Handling (in Fume Hood) PPE->Handling Experiment 4. Experimental Procedure Handling->Experiment Decon 5. Decontamination (Surfaces & Equipment) Experiment->Decon Waste 6. Waste Segregation Decon->Waste Doff_PPE 7. Doff PPE Waste->Doff_PPE Disposal 8. Final Disposal (Licensed Service) Doff_PPE->Disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-APDB hydrochloride
Reactant of Route 2
Reactant of Route 2
6-APDB hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。